AD012
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H32N2O6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H32N2O6/c1-2-3-9-20(26-21(24(30)31)15-12-17-7-5-4-6-8-17)23(29)27-22(25(32)33)16-18-10-13-19(28)14-11-18/h4-8,10-11,13-14,20-22,26,28H,2-3,9,12,15-16H2,1H3,(H,27,29)(H,30,31)(H,32,33)/t20-,21-,22-/m0/s1 |
Clave InChI |
QJZUXIPDHISQFZ-FKBYEOEOSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Role of ADAM12 in Tumor Progression: A Technical Guide for Researchers
Executive Summary
A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a critical player in the complex landscape of tumor progression. This multifaceted protein, existing in both a transmembrane (ADAM12-L) and a secreted (ADAM12-S) isoform, contributes to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, activation of invasion and metastasis, induction of angiogenesis, and interaction with the tumor microenvironment. Its expression is frequently upregulated in a variety of malignancies, and elevated levels often correlate with poor prognosis and resistance to therapy. This technical guide provides an in-depth overview of the core functions of ADAM12 in oncology, presents quantitative data on its expression and clinical significance, details key experimental protocols for its study, and visualizes its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers investigating ADAM12 as a potential therapeutic target and a biomarker in cancer.
Introduction to ADAM12
ADAM12, also known as meltrin-α, is a member of the ADAM family of zinc-dependent metalloproteinases.[1] These proteins are characterized by multiple functional domains, including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[2] This complex structure underpins the diverse biological functions of ADAM12, which encompass proteolytic activity, cell adhesion, and signal transduction.[2]
Two main isoforms of ADAM12 arise from alternative splicing: the long form, ADAM12-L, is a type I transmembrane protein, while the short form, ADAM12-S, is secreted.[3] Both isoforms are implicated in tumor progression, though they can exhibit distinct roles.[4] ADAM12's enzymatic activity allows it to cleave a variety of substrates, including growth factor precursors, cell adhesion molecules, and extracellular matrix (ECM) components.[4][5] This "shedding" activity is a key mechanism by which ADAM12 influences the tumor microenvironment and modulates signaling pathways crucial for cancer development.
ADAM12 Expression and Clinical Significance in Cancer
Elevated expression of ADAM12 is a common feature across numerous cancer types and is frequently associated with aggressive tumor phenotypes and unfavorable patient outcomes. The following tables summarize key quantitative findings from the literature.
| Cancer Type | Tissue Type | Expression Change (Tumor vs. Normal) | Correlation with Clinical Parameters | Reference |
| Breast Cancer | Primary Tumor | Significantly overexpressed (mRNA and protein) | Associated with distant metastasis and mortality.[6] Higher in ER-negative tumors.[4] | [4][6] |
| Lymph Node Metastases | Significantly higher than normal breast tissue | Correlates with metastatic progression | [4] | |
| Urine | Levels increase with disease progression | Potential non-invasive biomarker.[4][5] | [4][5] | |
| Gastric Cancer | Primary Tumor | Overexpressed | Correlates with poor prognosis.[7][8] | [7][8] |
| Ovarian Cancer | High-Grade Serous Carcinoma | High mRNA levels | Associated with shorter progression-free and overall survival.[9] | [9] |
| Serum | High protein levels | Longer median progression-free survival (21 vs. 14 months) and overall survival (57 vs. 45 months) in patients with low ADAM12.[9] | [9] | |
| Clear Cell Renal Cell Carcinoma | Primary Tumor | Significantly upregulated (mRNA and protein) | Associated with poor prognosis, higher tumor grade, and advanced T, M, and N stages.[10][11] | [10][11] |
| Colon Adenocarcinoma | Primary Tumor | Overexpressed | Higher expression correlates with a worse prognosis.[12] | [12] |
| Triple-Negative Breast Cancer (TNBC) | Primary Tumor | Overexpressed (associated with hypomethylation) | Hypomethylation associated with a worse outcome.[13][14] | [13][14] |
| Experimental Model | Isoform Overexpressed | Effect on Tumor Growth | Effect on Metastasis | Effect on Microvessel Density (MVD) | Reference |
| Orthotopic Breast Tumor Model (MCF-7 cells) | ADAM12-L | Increased tumor size | - | 2.3-fold increase | [3] |
| ADAM12-S | Increased tumor size | Promoted local invasion and distant metastasis | 2.9-fold increase | [3][4] | |
| MMTV-PyMT Transgenic Mouse Model | Endogenous ADAM12 | Tumor onset delayed (73 vs. 61 days) and tumor burden decreased in ADAM12-/- mice | - | - | [15] |
Molecular Mechanisms of ADAM12 in Tumor Progression
ADAM12 promotes cancer progression through a variety of mechanisms, primarily revolving around its proteolytic activity and its role as a signaling hub.
Ectodomain Shedding and Signaling Pathway Activation
A primary function of ADAM12 is the proteolytic cleavage, or "shedding," of the extracellular domains of transmembrane proteins. This releases soluble growth factors and cytokine receptors, and activates signaling pathways that drive tumor growth, survival, and invasion.
-
EGFR Pathway: ADAM12 can shed EGFR ligands such as heparin-binding EGF-like growth factor (HB-EGF).[6] Hypoxia, a common feature of the tumor microenvironment, induces Hypoxia-Inducible Factor (HIF)-dependent expression of ADAM12, leading to HB-EGF shedding.[6] The released HB-EGF then activates the EGFR, triggering downstream signaling cascades including STAT3 and Akt, which promote cell migration, invasion, and angiogenesis.[3][6]
-
TGF-β Signaling: ADAM12 can interact with the TGF-β type II receptor, potentially modulating TGF-β signaling, a pathway with complex, context-dependent roles in cancer, often promoting invasion and metastasis in later stages.[9]
-
Hippo Pathway: In colorectal cancer, ADAM12 has been shown to suppress the Hippo signaling pathway, a key tumor suppressor pathway.[16] It achieves this by decreasing the phosphorylation of key pathway components (MST1, LATS1, and YAP1), leading to the activation of the transcriptional co-activators YAP1 and TAZ, which promote cell proliferation and survival.[16][17]
Extracellular Matrix (ECM) Remodeling and Invasion
The proteolytic activity of ADAM12-S extends to components of the ECM. It can degrade gelatin, type IV collagen, and fibronectin, which are key structural components of the basement membrane.[5] This degradation facilitates the breakdown of tissue barriers, a critical step in local invasion and subsequent metastasis.[18] Furthermore, Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT), can induce ADAM12 expression, which in turn promotes the formation of invadopodia—actin-rich protrusions that degrade the ECM—and regulates focal adhesion turnover, thereby enhancing cancer cell invasion and metastasis.[18]
Angiogenesis
ADAM12 plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Overexpression of ADAM12 in breast tumors leads to a higher microvessel density (MVD).[3] This is achieved by upregulating pro-angiogenic factors like VEGF and MMP-9, and downregulating anti-angiogenic factors such as Thrombospondin-1 (THBS1).[3] These effects are mediated through the activation of EGFR, STAT3, and Akt signaling pathways.[3]
Interaction with the Tumor Microenvironment
ADAM12 facilitates a complex interplay between tumor cells and the surrounding stroma. It can modulate feedback regulation between cancer cells and peritumoral stromal cells, promoting an invasive phenotype.[19] In gastric cancer, ADAM12 expression is positively correlated with the infiltration of various immune cells, including macrophages.[7][8] It has been shown to promote the polarization of M2 macrophages, which are generally considered to have pro-tumoral functions.[7][8] In triple-negative breast cancer, ADAM12 expression is associated with an immunosuppressive tumor microenvironment and may contribute to resistance to immunotherapy.[20][21]
Visualizing ADAM12-Mediated Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to ADAM12 research.
Signaling Pathways
Caption: Key signaling pathways modulated by ADAM12 in tumor progression.
Experimental Workflows
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Gelatin Zymography of Conditioned Media from Tumor Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. benchchem.com [benchchem.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 16. ELISA Protocol [protocols.io]
- 17. cloud-clone.com [cloud-clone.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. corning.com [corning.com]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
An In-depth Technical Guide to the Structural Domains and Function of ADAM12 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes.[1] Its multifaceted nature, encompassing enzymatic activity, cell adhesion, and signaling, has implicated it in development, tissue repair, and diseases such as cancer.[1][2] This technical guide provides a comprehensive overview of the structural domains and diverse functions of ADAM12, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.
I. Structural Domains of ADAM12
ADAM12 is a multidomain protein characterized by a modular structure that dictates its diverse functions.[3] The protein exists in two main alternatively spliced forms: a full-length, membrane-anchored form (ADAM12-L) and a shorter, secreted form (ADAM12-S).[4][5] ADAM12-S lacks the transmembrane and cytoplasmic domains.[4][5] The domains, from N-terminus to C-terminus, are:
-
Prodomain: This domain maintains the metalloprotease in a latent state through a "cysteine-switch" mechanism, where a cysteine residue in the prodomain coordinates with the zinc ion in the catalytic site, inhibiting its activity. Cleavage of the prodomain by furin-like convertases in the trans-Golgi network activates the enzyme. Interestingly, the cleaved prodomain can remain non-covalently associated with the mature enzyme.
-
Metalloprotease Domain: This zinc-dependent catalytic domain is responsible for the proteolytic activity of ADAM12.[3] It contains the consensus sequence HEXGHXXGXXHD, which is characteristic of the metzincin superfamily of metalloproteases.[5] This domain is responsible for the shedding of the ectodomains of various cell surface proteins, including growth factors and their receptors.[1][3]
-
Disintegrin Domain: This domain mediates cell-cell and cell-matrix interactions by binding to integrins.[3] While it shares structural homology with snake venom disintegrins, it typically lacks the RGD (arginine-glycine-aspartic acid) motif for integrin binding found in many other disintegrins.[5]
-
Cysteine-rich Domain: This domain is also involved in cell adhesion and substrate recognition.[5] It has been shown to interact with cell surface proteoglycans, such as syndecans.[4]
-
EGF-like (Epidermal Growth Factor-like) Domain: The precise function of this domain is not fully understood but is a characteristic feature of many ADAM family members.[5]
-
Transmembrane Domain (ADAM12-L only): This hydrophobic region anchors the ADAM12-L isoform to the cell membrane.[4]
-
Cytoplasmic Tail (ADAM12-L only): This intracellular domain is involved in signaling and interacts with various cytoplasmic proteins, including those with SH3 domains, such as c-Src and Grb2.[5][6]
II. Functions of ADAM12
The multidomain structure of ADAM12 underpins its involvement in a wide array of cellular functions:
-
Proteolytic Activity (Shedding): The metalloprotease domain of ADAM12 cleaves and releases the extracellular domains of a variety of membrane-bound proteins. This "shedding" can either activate or inactivate the substrate protein, leading to downstream signaling events. Key substrates include:
-
Heparin-binding EGF-like growth factor (HB-EGF): Cleavage of pro-HB-EGF releases soluble HB-EGF, which can then activate the Epidermal Growth Factor Receptor (EGFR), promoting cell growth and proliferation.[3]
-
Insulin-like growth factor-binding proteins (IGFBPs): ADAM12 cleaves IGFBP-3 and IGFBP-5, thereby regulating the bioavailability of insulin-like growth factors (IGFs), which are crucial for fetal growth.
-
-
Cell Adhesion and Migration: Through its disintegrin and cysteine-rich domains, ADAM12 mediates cell adhesion to the extracellular matrix and to other cells.[1] It interacts with:
-
Integrins: The disintegrin domain binds to integrins, influencing cell adhesion, spreading, and migration.[7]
-
Syndecans: The cysteine-rich domain interacts with syndecans, which can act as initial attachment receptors.[4] These interactions can influence the actin cytoskeleton and cell spreading.[4]
-
-
Intracellular Signaling: The cytoplasmic tail of ADAM12-L acts as a scaffold for signaling molecules, directly transmitting signals into the cell.[1] It interacts with several signaling and adaptor molecules, including:
-
c-Src: Interaction with the tyrosine kinase c-Src leads to the phosphorylation of the ADAM12 cytoplasmic tail and its redistribution to the cell periphery, promoting cell motility.[5]
-
PI3K: The cytoplasmic tail can also interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), activating the PI3K/Akt survival pathway.[6]
-
III. Data Presentation
Table 1: Quantitative Data on ADAM12 Expression and Inhibition
| Parameter | Value | Tissue/Cell Type | Substrate/Inhibitor | Reference |
| RNA Expression (nTPM) | [8] | |||
| Placenta | High | Human | - | [8] |
| Skeletal Muscle | Low | Human | - | [9] |
| Heart | Low | Human | - | [9] |
| Prostate | Low | Human | - | [9] |
| Uterus | Low | Human | - | [9] |
| Colon | Low | Human | - | [9] |
| Small Intestine | Low | Human | - | [9] |
| Bladder | Low | Human | - | [9] |
| Stomach | Low | Human | - | [9] |
| Lung | Very Low | Human | - | [10] |
| Kidney | Very Low | Human | - | [10] |
| Liver | Very Low | Human | - | [10] |
| Inhibitor Affinity (Ki(app)) | [11] | |||
| N-TIMP-3 | Low nM | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |
| TIMP-2 | 9-44 nM | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |
| TIMP-1 | Weak inhibitor | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |
| Binding Affinity | [4] | |||
| Syndecans | Low affinity (dissociation constants in the range of 2 × 10⁻⁸ – 2 × 10⁻⁵ M) | Mesenchymal cells | Recombinant ADAM12 cysteine-rich domain | [4] |
IV. Signaling Pathways Involving ADAM12
ADAM12 is a key player in several critical signaling pathways that regulate cell fate.
A. EGFR Signaling Pathway Activation
ADAM12-mediated shedding of HB-EGF is a crucial step in the transactivation of the EGFR pathway.
B. Notch Signaling Pathway Modulation
ADAM12 can also influence the Notch signaling pathway, which is critical for cell fate decisions.
References
- 1. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. med.upenn.edu [med.upenn.edu]
- 4. The Cysteine-Rich Domain of Human Adam 12 Supports Cell Adhesion through Syndecans and Triggers Signaling Events That Lead to β1 Integrin–Dependent Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tissue expression of ADAM12 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ADAM12 Isoforms: A Technical Guide to Their Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a critical player in a multitude of physiological and pathological processes, most notably in cancer progression. This multifaceted protein exists in two primary isoforms, a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S), which arise from alternative splicing. These isoforms exhibit distinct as well as overlapping functions in cell signaling, adhesion, migration, and invasion. The differential expression and activity of ADAM12-L and ADAM12-S in various cancers, particularly breast cancer, underscore their potential as both diagnostic biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of the core biology of ADAM12 isoforms, detailed experimental protocols for their study, and a summary of their roles in key signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology and beyond.
Introduction to ADAM12 and its Isoforms
ADAM12, also known as meltrin-α, is a member of the ADAM family of zinc-dependent metalloproteinases. Structurally, ADAM proteins are characterized by a modular design, typically including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.
The two major splice variants of human ADAM12 are:
-
ADAM12-L (Long form): A type I transmembrane protein that includes all the canonical ADAM domains. Its cytoplasmic tail is crucial for intracellular signaling by interacting with various adaptor proteins and kinases.
-
ADAM12-S (Short form): A secreted protein that lacks the transmembrane and cytoplasmic domains. It is therefore released into the extracellular environment where it can exert its effects at a distance.
Biological Functions and Significance
ADAM12 isoforms are involved in a wide array of cellular processes, with their dysregulation being strongly implicated in several pathologies, especially cancer.
Proteolytic Activity and Substrate Shedding
The metalloproteinase domain of ADAM12 endows it with the ability to cleave a variety of substrates, a process known as "shedding." This ectodomain shedding can release the extracellular domains of transmembrane proteins, converting them into soluble signaling molecules.
Key substrates of ADAM12 include:
-
Heparin-binding EGF-like growth factor (HB-EGF): Shedding of HB-EGF by ADAM12 leads to the activation of the Epidermal Growth Factor Receptor (EGFR), a critical driver of cell proliferation and survival.[1]
-
Insulin-like growth factor-binding proteins (IGFBPs): ADAM12-S can cleave IGFBP-3 and IGFBP-5, thereby modulating the bioavailability of insulin-like growth factors (IGFs) and influencing cell growth and metabolism.[2]
-
Extracellular Matrix (ECM) components: ADAM12-S has been shown to degrade gelatin, type IV collagen, and fibronectin, contributing to ECM remodeling, which is essential for cell migration and invasion.[3]
Cell Adhesion and Migration
The disintegrin and cysteine-rich domains of ADAM12 mediate interactions with cell surface receptors, playing a significant role in cell adhesion and migration.
-
Integrins: ADAM12 interacts with several integrins, including α9β1 and α7β1, which are crucial for cell-matrix adhesion and signaling.[4][5] This interaction can influence cell spreading and motility.
-
Syndecans: The cysteine-rich domain of ADAM12 binds to syndecans, a family of cell surface heparan sulfate proteoglycans.[6] This interaction can trigger intracellular signaling events that lead to β1 integrin-dependent cell spreading.[6]
ADAM12 in Cancer
The overexpression of ADAM12 is a common feature in numerous cancers, including breast, bladder, lung, and gastric cancer, and often correlates with poor prognosis.[7]
Breast Cancer
In breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, ADAM12 is significantly overexpressed.[7] Both ADAM12-L and ADAM12-S isoforms are found at higher levels in malignant breast tissue compared to normal tissue.[8]
-
ADAM12-L is preferentially expressed in earlier stages of breast cancer and is associated with tumor growth.[8] Its cytoplasmic tail interacts with signaling proteins like c-Src, Grb2, and PI3K, promoting pro-survival pathways.[3][9][10]
-
ADAM12-S expression is more prominent in later stages and is strongly linked to tumor invasion and metastasis, a function dependent on its proteolytic activity.[8]
Biomarker Potential
The presence of ADAM12, particularly the secreted ADAM12-S isoform, in bodily fluids like urine has been investigated as a potential non-invasive biomarker for cancer. Studies have shown that urinary ADAM12 levels are higher in patients with breast and bladder cancer and can correlate with disease progression.[3][11] However, some studies suggest that elevated urinary ADAM12 may also be associated with tissue injury and inflammation from surgical procedures, warranting careful interpretation.[8]
Quantitative Data on ADAM12 Expression
| Parameter | Finding | Cancer Type | Reference |
| mRNA Expression | ADAM12-L and ADAM12-S transcript levels are ≥2-fold higher in Stage I-III breast cancer compared to normal breast epithelium. | Breast Cancer | [8] |
| ADAM12 mRNA expression is significantly upregulated in bladder cancer, correlating with disease stage. | Bladder Cancer | [11] | |
| ADAM12 mRNA levels are significantly higher in claudin-low triple-negative breast cancer cell lines. | Breast Cancer (TNBC) | [12] | |
| Protein Expression | Average ADAM12 staining intensity is significantly higher in malignant breast tissue (carcinoma in situ and invasive carcinoma) compared to normal breast tissue. | Breast Cancer | [8] |
| ADAM12 protein expression correlates with tumor stage and grade in bladder cancer. | Bladder Cancer | [11] | |
| Urinary ADAM12 Levels | Median urinary ADAM12 concentration is 14.7 ng/mL in mastectomy patients post-surgery versus 4.8 ng/mL in lumpectomy patients. | Breast Cancer | [8] |
| No statistically significant difference in urinary ADAM12 concentrations between pre-operative breast cancer patients and healthy controls was observed in one study. | Breast Cancer | [8] |
Key Signaling Pathways Involving ADAM12
ADAM12-EGFR-ERK Signaling Pathway
ADAM12-L, through its metalloprotease activity, can shed EGFR ligands such as HB-EGF. This leads to the activation of the EGFR/ERK signaling cascade, a central pathway promoting cell proliferation, survival, and migration.
ADAM12-Integrin/Syndecan Adhesion and Signaling
ADAM12 mediates cell adhesion and subsequent signaling through direct interactions with integrins and syndecans, influencing the actin cytoskeleton and cell spreading.
TGF-β Regulation of ADAM12 Expression
Transforming growth factor-beta (TGF-β) is a potent inducer of ADAM12 expression, particularly in the context of epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This regulation involves the PI3K/Akt and MEK/ERK signaling pathways.
Experimental Protocols
Western Blotting for ADAM12 Detection
This protocol describes the detection of ADAM12 isoforms in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
10% SDS-PAGE gels
-
PVDF membrane
-
5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibody: Rabbit polyclonal anti-ADAM12 (e.g., Proteintech 14139-1-AP)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-ADAM12 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. The latent form of ADAM12-L is ~120 kDa, the active form is ~90 kDa, and a truncated form is ~68 kDa.
Immunohistochemistry (IHC) for ADAM12 in Paraffin-Embedded Tissues
This protocol outlines the staining of ADAM12 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody: Rabbit polyclonal anti-ADAM12 (e.g., Sigma-Aldrich HPA030867)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen kit
-
Hematoxylin
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[14][15]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate with anti-ADAM12 antibody (diluted 1:500 in antibody diluent) for 1 hour at room temperature.[16]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate.
-
Enzyme Conjugate Incubation: Apply streptavidin-HRP and incubate.
-
Chromogen Development: Add DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope.
Transwell Cell Migration Assay
This assay measures the effect of ADAM12 expression on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Cell Preparation: Culture cells to be tested (e.g., ADAM12-overexpressing vs. control cells) and serum-starve overnight.
-
Assay Setup: Add chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed 1 x 105 cells into the upper chamber of the Transwell insert.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[11]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with 0.5% crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells between different experimental groups.
siRNA-mediated Knockdown of ADAM12
This protocol describes the transient knockdown of ADAM12 expression using small interfering RNA (siRNA).
Materials:
-
ADAM12-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate one day before transfection to reach 50-70% confluency on the day of transfection.
-
Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Typically, a final siRNA concentration of 25-50 nM is used. Add the complexes to the cells in serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete cell culture medium.
-
Further Culture: Culture the cells for an additional 48-72 hours to allow for knockdown of the target protein.
-
Analysis of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.
-
Phenotypic Assays: Use the knockdown cells for functional assays (e.g., migration, proliferation).
For inducible knockdown, a doxycycline-inducible shRNA system can be employed, allowing for temporal control of ADAM12 expression.[11][18]
ADAM12 Enzyme Activity Assay
This assay measures the proteolytic activity of ADAM12 using a fluorogenic substrate.
Materials:
-
Recombinant ADAM12 protein
-
Fluorogenic ADAM12 substrate (e.g., PEPDAB005 from BioZyme)
-
Assay buffer (e.g., 25 mM Tris, pH 8, 10 mM CaCl2, and 6 x 10-4 Brij detergent)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute the substrate to the desired working concentration (e.g., 10 µM) in the assay buffer.
-
Assay Setup: Add the recombinant ADAM12 enzyme to the wells of a 96-well black plate. Include wells with buffer only as a negative control.
-
Initiate Reaction: Add the diluted fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[19]
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. The specificity constant for PEPDAB005 with ADAM12 is reported to be 2.8 x 10^5 M-1s-1.[19]
Conclusion and Future Directions
The ADAM12 isoforms, ADAM12-L and ADAM12-S, are key regulators of cellular behavior with profound implications for cancer biology. Their distinct and overlapping roles in promoting tumor growth, invasion, and metastasis make them attractive targets for the development of novel cancer therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate biology of ADAM12 and to explore its potential as a diagnostic and prognostic biomarker. Future research should focus on the development of specific inhibitors that can selectively target the proteolytic and/or adhesive functions of ADAM12 isoforms, paving the way for new therapeutic strategies against cancer and other ADAM12-associated diseases.
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM 12-S cleaves IGFBP-3 and IGFBP-5 and is inhibited by TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. ADAM12-L is a direct target of the miR-29 and miR-200 families in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary concentrations of ADAM 12 from breast cancer patients pre- and post-surgery vs. cancer-free controls: a clinical study for biomarker validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADAM12 antibody (14139-1-AP) | Proteintech [ptglab.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. rockland.com [rockland.com]
- 16. ADAM12 antibody Immunohistochemistry HPA030867 [sigmaaldrich.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditional Knockdown of Gene Expression in Cancer Cell Lines to Study the Recruitment of Monocytes/Macrophages to the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biozyme-inc.com [biozyme-inc.com]
ADAM12 Signaling in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, has emerged as a significant factor in the progression of numerous cancers.[1][2] Its expression is typically low in normal adult tissues but becomes markedly upregulated in various malignancies, including breast, gastric, colorectal, and clear cell renal cell carcinoma.[3][4][5][6][7] ADAM12 exists in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S).[3] Both isoforms contribute to cancer progression by modulating key signaling pathways that control cell proliferation, migration, invasion, and the tumor microenvironment.[3][8] This guide provides an in-depth overview of the core signaling pathways regulated by ADAM12 in cancer cells, summarizes key quantitative data, and details common experimental protocols for its study.
Core Signaling Pathways Modulated by ADAM12
ADAM12 exerts its pro-tumorigenic effects primarily by activating critical intracellular signaling cascades, most notably the EGFR/ERK and PI3K/Akt pathways. This activation is often initiated by the proteolytic "shedding" of cell-surface growth factor precursors.
EGFR/ERK Signaling Pathway
A primary mechanism of ADAM12 action is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway.[9] ADAM12's metalloproteinase domain cleaves the ectodomains of EGFR ligands, such as Heparin-Binding EGF-like Growth Factor (HB-EGF), releasing them in their soluble, active forms.[10] These ligands then bind to and activate EGFR, triggering a downstream cascade that includes Ras, Raf, MEK, and finally ERK (also known as MAPK).[11][12][13][14] The activated ERK translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and differentiation.[15][16] Dysregulation of this pathway is a hallmark of many cancers.[17] In pituitary adenomas and clear cell renal cell carcinoma, ADAM12 has been shown to drive tumor progression specifically through the EGFR/ERK pathway.[6][9]
Caption: ADAM12 cleaves pro-HB-EGF, activating the EGFR/ERK cascade.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling axis in cancer, regulating cell growth, proliferation, survival, and metabolism.[18][19][20] Activation of this pathway can occur downstream of EGFR.[16][21] Once EGFR is activated, it can recruit and activate PI3K, which then phosphorylates PIP2 to PIP3.[22] PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and its activator PDK1, leading to Akt phosphorylation and full activation.[23] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.[19][23] Studies have shown that ADAM12 overexpression can lead to increased phosphorylation of Akt in gastric and colorectal cancer cells, indicating its role in activating this pro-survival pathway.[1][4][5]
Caption: ADAM12 signaling activates PI3K, leading to Akt activation.
Functional Outcomes of ADAM12 Signaling in Cancer
The activation of these core pathways by ADAM12 culminates in several pro-tumorigenic cellular behaviors.
Cell Proliferation and Survival
ADAM12 consistently promotes tumor cell proliferation and inhibits apoptosis.[4] In gastric cancer cells, ADAM12 overexpression enhances proliferation and inhibits apoptosis by down-regulating caspase-3 and PARP activity.[4] Similarly, in a mouse model of breast cancer, ADAM12 deficiency led to a significant decrease in tumor cell proliferation.[1][2] This effect is often mediated through the activation of ERK and Akt signaling, which drives cell cycle progression and blocks apoptotic signals.[1][4]
| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |
| Breast Cancer | PyMT Mouse Model | Promotes Proliferation | ADAM12 deficiency significantly decreased BrdU incorporation in tumors. | [1][2][24] |
| Gastric Cancer | Human GC Cell Lines | Promotes Proliferation | Overexpression enhanced proliferation; knockdown reversed the effect. The Ki-67 index was significantly higher in ADAM12-positive tumors. | [4] |
| Colorectal Cancer | CRC Cell Lines & Xenograft | Promotes Proliferation | Overexpression enhanced proliferation. Tumor volume and weight were significantly greater in the ADAM12-overexpressing xenograft group. | [5][25] |
| Clear Cell RCC | ccRCC Cell Lines & Xenograft | Promotes Proliferation | Overexpression promoted proliferation in vitro and tumor growth in vivo. | [6][7] |
Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)
ADAM12 is a potent inducer of cell migration and invasion, which are critical steps in metastasis.[3][4] The secreted isoform, ADAM12-S, has been specifically implicated in enhancing the migration and invasion of breast cancer cells.[3] This process is often linked to Epithelial-Mesenchymal Transition (EMT), a cellular program where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.[26] ADAM12 induces EMT by downregulating epithelial markers like E-cadherin and upregulating mesenchymal markers such as N-cadherin and Vimentin.[4][26][27] This switch is driven by the activation of the EGFR/ERK and PI3K/Akt pathways.[5][9] In some contexts, like colorectal cancer, ADAM12 may also activate the Wnt/β-catenin pathway to promote EMT.[25]
| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |
| Breast Cancer | Orthotopic Mouse Model | Promotes Metastasis | ADAM12-S expression resulted in a 40% incidence of lymph node metastasis and 38% lung colonization, compared to 0% in controls. | [3] |
| Pituitary Adenomas | Human Cell Lines | Promotes Migration/Invasion | ADAM12 silencing significantly suppressed cell migration and invasion. | [9] |
| Gastric Cancer | Human GC Cell Lines | Promotes Migration/Invasion | ADAM12 overexpression enhanced cell migration and invasion. | [4] |
| Colorectal Cancer | Human CRC Cell Lines | Promotes Migration/Invasion | Overexpression enhanced migration and invasion, associated with loss of E-cadherin. | [5] |
| Clear Cell RCC | Human ccRCC Cell Lines | Promotes Migration/Invasion | Overexpression promoted migration and invasion by inducing EMT. | [6] |
Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ADAM12 contributes to creating a pro-angiogenic microenvironment.[8] Overexpression of ADAM12 in breast tumors leads to a higher microvessel density (MVD).[8] This is achieved by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9) and downregulating anti-angiogenic factors like Thrombospondin-1 (TSP1).[8] These effects are driven by the activation of EGFR and STAT3 signaling.[8]
| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |
| Breast Cancer | Xenograft Mouse Model | Promotes Angiogenesis | ADAM12-L tumors showed a 2.3-fold increase in MVD; ADAM12-S tumors showed a 2.9-fold increase in MVD (P < 0.0001). | [8] |
| Breast Cancer | Human Tumor Analysis | Correlates with Angiogenic Factors | ADAM12 mRNA levels positively correlated with VEGF and MMP-9 and negatively correlated with TSP1. | [8] |
Key Experimental Protocols
Studying the function of ADAM12 and its signaling pathways involves a range of standard molecular and cell biology techniques.
siRNA-mediated Knockdown of ADAM12
This technique is used to transiently reduce the expression of ADAM12 to study its functional role.
-
Materials : Human cancer cell lines (e.g., SUM159PT, AGS), Lipofectamine RNAiMAX, Opti-MEM medium, ADAM12-specific siRNA, non-targeting control siRNA.
-
Procedure :
-
Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).
-
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of ADAM12 and its downstream signaling proteins.
-
Materials : Cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-ADAM12, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure :
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Cell Proliferation (MTT) Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability and proliferation.[28][29]
-
Materials : 96-well plate, cells, complete medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure :
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
After treatment (e.g., post-siRNA transfection), add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[28]
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.[30][31][32]
Caption: Workflow for the wound healing assay to measure cell migration.
-
Procedure :
-
Grow cells to >90% confluency in a 24-well plate.
-
Gently create a straight scratch across the monolayer with a sterile 200 µL pipette tip.[30]
-
Wash twice with PBS to remove detached cells and replace with fresh medium (with or without inhibitors/stimulants).
-
Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).
-
Quantify the closure of the wound area over time using software like ImageJ.
-
Transwell Invasion Assay
This assay measures the ability of cells to invade through an extracellular matrix barrier.[33][34][35]
Caption: Workflow for the Transwell assay to measure cell invasion.
-
Procedure :
-
Rehydrate a Transwell insert (8 µm pore size) and coat the upper membrane with a thin layer of Matrigel. Allow it to solidify at 37°C.[34]
-
Place the insert into a well of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).
-
Harvest cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 cells into the upper chamber of the insert.
-
Incubate for 24-48 hours.
-
Remove the insert and use a cotton swab to wipe away the non-invading cells from the upper surface.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Conclusion
ADAM12 is a multifaceted protein that plays a significant role in cancer progression by hijacking fundamental cellular signaling pathways. Its ability to activate the EGFR/ERK and PI3K/Akt axes leads to enhanced proliferation, survival, migration, and invasion of cancer cells, as well as the promotion of a pro-angiogenic tumor microenvironment. The consistent upregulation of ADAM12 in various tumors and its association with poor prognosis highlight its potential as both a biomarker for disease progression and a valuable therapeutic target.[3][9] Further research into the specific substrates and interacting partners of ADAM12 in different cancer contexts will be crucial for developing targeted therapies to inhibit its pro-tumorigenic functions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ADAM12 produced by tumor cells rather than stromal cells accelerates breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM12 Transmembrane and Secreted Isoforms Promote Breast Tumor Growth: A DISTINCT ROLE FOR ADAM12-S PROTEIN IN TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of ADAM12 in Gastric Cancer and its Relation to Tumor Cell Behavior and Prognosis | In Vivo [iv.iiarjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ADAM12 induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAMs in cancer cell proliferation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. sinobiological.com [sinobiological.com]
- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. krex.k-state.edu [krex.k-state.edu]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. benthamdirect.com [benthamdirect.com]
- 26. The Disintegrin and Metalloprotease ADAM12 Is Associated with TGF-β-Induced Epithelial to Mesenchymal Transition | PLOS One [journals.plos.org]
- 27. The Disintegrin and Metalloprotease ADAM12 Is Associated with TGF-β-Induced Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atcc.org [atcc.org]
- 29. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 30. Scratch Wound Healing Assay [bio-protocol.org]
- 31. Scratch Wound Healing Assay [en.bio-protocol.org]
- 32. Wound healing assay | Abcam [abcam.com]
- 33. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 34. snapcyte.com [snapcyte.com]
- 35. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of ADAM12 in Developmental Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a crucial and complex role in a variety of developmental processes. Its enzymatic activity as a "sheddase" and its non-catalytic functions in cell adhesion and signaling are integral to myogenesis, adipogenesis, and placental development. This technical guide provides an in-depth overview of the physiological functions of ADAM12 in development, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers investigating the fundamental roles of ADAM12 and for professionals exploring its potential as a therapeutic target.
Core Physiological Functions of ADAM12 in Development
ADAM12's influence on development is multifaceted, encompassing both its proteolytic and non-proteolytic activities. It exists in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S), both of which have been implicated in critical developmental events.[1]
Myogenesis: Orchestrating Muscle Formation
ADAM12 is significantly upregulated during myoblast fusion, a critical step in the formation of multinucleated myotubes, the precursors to muscle fibers. Its role extends beyond a simple structural component, actively participating in the signaling and adhesion processes that govern muscle development.
-
Cell Fusion: In vitro studies using the C2C12 myoblast cell line have demonstrated that reducing ADAM12 levels through antisense approaches leads to a significant reduction in myoblast fusion.[2] Inhibition of the interaction between ADAM12 and its binding partner, α9β1 integrin, using either ADAM12 antisense oligonucleotides or a blocking antibody against α9β1, resulted in a 47-48% decrease in overall myotube fusion. A combined approach further inhibited fusion by up to 62%.[3]
-
Myotube Growth: Detailed analysis has revealed that ADAM12 is particularly important for the growth of nascent myotubes by promoting the fusion of additional myoblasts, rather than the initial formation of small myotubes.[2]
-
Reserve Cell Determination: Interestingly, ADAM12 expression is higher in quiescent "reserve cells" in differentiating C2C12 cultures, suggesting a role in maintaining a pool of undifferentiated myoblasts.[4] Overexpression of ADAM12 in these cells can induce a quiescent-like state.[5]
Adipogenesis: Regulating Fat Tissue Development
ADAM12 is also a key player in the development of both white and brown adipose tissue.
-
Brown Adipose Tissue (BAT) Formation: Studies in ADAM12 knockout mice have revealed a reduction in interscapular brown adipose tissue, indicating a role for ADAM12 in BAT development. Co-expression of ADAM12-S and its substrate, Heparin-Binding Epidermal Growth Factor (HB-EGF), in mouse fibroblasts can promote lipid accumulation and the expression of BAT-specific genes like PRDM16, PGC-1α, and UCP-1.[6]
-
White Adipose Tissue (WAT) Development: Transgenic mice overexpressing ADAM12-S in muscle tissue exhibit an increase in total body fat and abdominal fat mass, suggesting a role in promoting adipogenesis.[7][8][9] Conversely, ADAM12 knockout mice show resistance to high-fat diet-induced obesity due to a reduced capacity for adipocyte proliferation. The catalytic activity of ADAM12 appears crucial for this process, as overexpression of a catalytically inactive form does not enhance adipogenesis.[7][9]
Placental Development: Ensuring Proper Implantation and Function
ADAM12 is highly expressed in the placenta and plays a critical role in trophoblast function, which is essential for successful implantation and placental development.
-
Trophoblast Fusion: ADAM12 is involved in the fusion of cytotrophoblasts to form the syncytiotrophoblast, a multinucleated layer crucial for nutrient and gas exchange between mother and fetus.[10] siRNA-mediated knockdown of ADAM12 in primary human trophoblasts impedes their spontaneous fusion.[11][12] This function is linked to its ability to shed the ectodomain of E-cadherin, a cell adhesion molecule.[11]
-
Trophoblast Invasion: The invasive capacity of trophoblasts is vital for their embedding into the uterine wall. ADAM12 promotes trophoblast cell invasion.[13] Knockdown of ADAM12 in trophoblastic cell lines and primary trophoblasts inhibits their invasive potential, while overexpression enhances it.[14] This pro-invasive function appears to be dependent on the catalytic activity of the secreted ADAM12-S isoform.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ADAM12 function in development.
Table 1: Effects of ADAM12 Modulation on Myogenesis in vitro
| Experimental Model | Intervention | Observed Effect | Quantitative Change | Citation(s) |
| Human Myogenic Precursor Cells | ADAM12 Antisense Oligonucleotides | Inhibition of myotube fusion | 47% reduction | [3] |
| Human Myogenic Precursor Cells | Anti-α9β1 Integrin Antibody | Inhibition of myotube fusion | 48% reduction | [3] |
| Human Myogenic Precursor Cells | Combined ADAM12 Antisense and Anti-α9β1 Antibody | Inhibition of myotube fusion | 62% reduction | [3] |
| C2C12 Myoblasts | Overexpression of ADAM12 Cytoplasmic Tail | Dominant-negative inhibition of fusion | Significant reduction |
Table 2: Phenotypes of ADAM12 Genetically Modified Mice in Adipogenesis
| Mouse Model | Genetic Modification | Key Phenotype | Quantitative Change | Citation(s) |
| C57BL/6J | ADAM12 Knockout | Reduced interscapular brown adipose tissue | Significant reduction | [15] |
| C57BL/6J | ADAM12 Knockout | Resistance to high-fat diet-induced obesity | Reduced adipocyte proliferation | |
| Transgenic Mice (MCK promoter) | ADAM12-S Overexpression | Increased total body fat mass (females) | 47.1 ± 1.4 g (transgenic) vs 34.0 ± 0.8 g (control) body weight | [9] |
| Transgenic Mice (MCK promoter) | ADAM12-S Overexpression | Increased abdominal fat (females) | 21.9% vs 13.2% of body weight | [9] |
Table 3: Role of ADAM12 in Trophoblast Function in vitro
| Cell Model | Intervention | Outcome Measured | Quantitative Change | Citation(s) |
| Primary Human Trophoblasts | siRNA-mediated ADAM12 Knockdown | Spontaneous cell fusion | Impeded fusion | [11][12] |
| HTR8/SVneo Trophoblast Cell Line | siRNA-mediated ADAM12 Knockdown | Cell invasion | ~40% decrease in motility | [13] |
| BeWo Trophoblast Cell Line | ADAM12-S Overexpression | Cell fusion | Potentiated fusion | [11][12] |
| HTR8/SVneo Trophoblast Cell Line | ADAM12-S Overexpression | Cell invasion | Enhanced invasion | [16] |
Signaling Pathways Involving ADAM12
ADAM12 exerts its developmental functions by participating in and modulating key signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
ADAM12 acts as a sheddase for HB-EGF, a ligand for the Epidermal Growth Factor Receptor (EGFR). By cleaving membrane-bound pro-HB-EGF, ADAM12 releases the soluble, active form of the growth factor, which can then bind to and activate EGFR on the same or neighboring cells. This activation triggers downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS pathways, which are involved in cell proliferation, survival, and migration.[11][17]
Notch Signaling Pathway
The Notch signaling pathway, crucial for cell fate decisions during development, has a bidirectional relationship with ADAM12. Activated Notch signaling can upregulate the expression of ADAM12.[7][16] This regulation can occur through a CSL-dependent mechanism and may also involve the NF-κB pathway.[7] In turn, ADAM12 has been implicated in the shedding of Notch ligands, such as Delta-like 1 (DLL1), which can then activate Notch signaling in adjacent cells.[18]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of ADAM12 research.
siRNA-Mediated Knockdown of ADAM12 in Myoblasts
This protocol is adapted for the knockdown of ADAM12 in C2C12 myoblasts to study its effects on myogenesis.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting mouse ADAM12 (e.g., Dharmacon ON-TARGETplus)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed C2C12 cells in 6-well plates at a density of 1 x 10^5 cells per well in 2 mL of Growth Medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of ADAM12 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Induction of Differentiation: After the incubation period, switch the medium to Differentiation Medium to induce myotube formation.
-
Analysis: At desired time points post-differentiation (e.g., 24, 48, 72 hours), cells can be harvested for analysis of ADAM12 knockdown efficiency by qRT-PCR or Western blotting, and myotube formation can be quantified by immunofluorescence staining for myosin heavy chain and DAPI staining for nuclei.
Immunofluorescence Staining for ADAM12 in Placental Tissue
This protocol describes the immunofluorescent detection of ADAM12 in human placental tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded first-trimester human placental tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-human ADAM12 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Permeabilization and Blocking:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with permeabilization buffer for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate sections with the primary anti-ADAM12 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS (2 x 5 minutes).
-
Mount coverslips using mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
ADAM12 Substrate Cleavage Assay
This protocol outlines a method to assess the proteolytic activity of ADAM12 on a known substrate, such as HB-EGF or a fluorescently labeled peptide.
Materials:
-
Recombinant active ADAM12
-
Substrate: Recombinant pro-HB-EGF or a fluorogenic peptide substrate for ADAM12
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Metalloproteinase inhibitor (e.g., EDTA or 1,10-phenanthroline) as a negative control
-
96-well microplate (black for fluorescent assays)
-
Fluorometer or Western blot equipment
Procedure for Fluorescent Peptide Substrate:
-
Prepare serial dilutions of recombinant ADAM12 in assay buffer.
-
Add 50 µL of each ADAM12 dilution to the wells of a black 96-well plate.
-
Prepare a working solution of the fluorogenic peptide substrate in assay buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
For negative controls, pre-incubate ADAM12 with a metalloproteinase inhibitor for 15 minutes before adding the substrate.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
Procedure for Protein Substrate (e.g., pro-HB-EGF):
-
Incubate a fixed amount of recombinant pro-HB-EGF with varying concentrations of active ADAM12 in assay buffer at 37°C for a defined period (e.g., 1-4 hours).
-
Include a negative control with a metalloproteinase inhibitor.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the ectodomain of HB-EGF to visualize the cleaved fragment.
Conclusion
ADAM12 is a pivotal regulator of cellular processes that are fundamental to normal development. Its roles in myogenesis, adipogenesis, and placental development are well-documented, and the underlying mechanisms involving its catalytic and non-catalytic functions are increasingly understood. The signaling pathways it modulates, particularly the EGFR and Notch pathways, highlight its importance in intercellular communication during tissue formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate functions of ADAM12. A deeper understanding of ADAM12's physiological roles in development will not only advance our knowledge of fundamental biology but may also pave the way for novel therapeutic strategies targeting developmental disorders and other pathologies where ADAM12 is dysregulated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Analysis of Meltrin α (ADAM12)-Deficient Mice: Involvement of Meltrin α in Adipogenesis and Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metalloprotease-Disintegrin ADAM12 Expression Is Regulated by Notch Signaling via MicroRNA-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAM12 and α9β1 Integrin Are Instrumental in Human Myogenic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A disintegrin and metalloproteinase 12 (ADAM12) localizes to invasive trophoblast, promotes cell invasion and directs column outgrowth in early placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ADAM12: A Comprehensive Technical Guide to its Substrates and Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes. Its enzymatic activity, involving the shedding of cell surface proteins and cleavage of extracellular matrix (ECM) components, combined with its ability to engage in direct protein-protein interactions, positions ADAM12 as a critical regulator of cell signaling, adhesion, migration, and tissue remodeling. Dysregulation of ADAM12 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the known substrates and interacting partners of ADAM12, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
ADAM12 Substrates
ADAM12 exhibits proteolytic activity against a range of substrates, influencing cellular behavior by modulating the bioavailability of growth factors and altering the composition of the extracellular matrix. The proteolytic activity of ADAM12 is crucial for its role in promoting tumor growth and metastasis.[1]
Key Substrates of ADAM12
| Substrate | Description | Cellular Process |
| Heparin-binding EGF-like growth factor (HB-EGF) | A member of the epidermal growth factor (EGF) family, synthesized as a transmembrane precursor. | Ectodomain shedding by ADAM12 releases soluble HB-EGF, which can then activate the EGFR signaling pathway.[2][3] |
| Insulin-like growth factor-binding protein-3 (IGFBP-3) | A protein that binds to insulin-like growth factors (IGFs) with high affinity, modulating their activity. | Cleavage of IGFBP-3 by ADAM12 can regulate the bioavailability of IGFs. |
| Insulin-like growth factor-binding protein-5 (IGFBP-5) | Another member of the IGFBP family that regulates IGF signaling. | ADAM12-mediated cleavage of IGFBP-5 is inhibited by TIMP-3. |
| Ephrin-A1 | A member of the ephrin family of receptor tyrosine kinase ligands. | ADAM12-mediated cleavage of ephrin-A1 has been implicated in tumor growth and metastasis.[4][5] |
| Gelatin | A denatured form of collagen. | ADAM12 exhibits gelatinase activity, contributing to ECM degradation.[6] |
| Type IV Collagen | A major structural component of basement membranes. | Degradation by ADAM12 facilitates cell invasion and migration.[6] |
| Fibronectin | A high-molecular-weight glycoprotein of the extracellular matrix that binds to integrins. | Cleavage of fibronectin by ADAM12 can modulate cell adhesion and migration.[6] |
Quantitative Data on Substrate Cleavage
| Substrate | Kinetic Parameter | Value | Reference |
| PEPDAB005 (Fluorogenic Peptide) | Specificity Constant (kcat/Km) | 2.8 x 10^5 M⁻¹s⁻¹ | [3] |
ADAM12 Interacting Partners
ADAM12 engages in a variety of protein-protein interactions that are independent of its proteolytic activity. These interactions are crucial for its role in cell adhesion, signal transduction, and cytoskeletal organization.
Key Interacting Partners of ADAM12
| Interacting Partner | Domain of Interaction | Functional Consequence |
| Integrins (e.g., α9β1, other β1 integrins) | Disintegrin domain | Mediates cell adhesion and spreading.[7][8][9] The interaction can be influenced by the activation state of the integrin.[8] |
| Syndecans (e.g., Syndecan-4) | Cysteine-rich domain | Acts as an initial receptor for ADAM12-mediated cell adhesion, which can then trigger β1 integrin-dependent cell spreading.[10][11][12][13] |
| c-Src | Cytoplasmic tail | c-Src can phosphorylate the cytoplasmic tail of ADAM12-L, leading to its redistribution to the cell periphery. This interaction is transient and stabilized when c-Src kinase activity is disrupted.[1] |
| Tissue Inhibitor of Metalloproteinases-3 (TIMP-3) | Catalytic domain | A natural inhibitor of ADAM12's proteolytic activity.[14][15] |
| Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) | Catalytic domain | Inhibits ADAM12 activity, though generally to a lesser extent than TIMP-3.[14][16] |
| Follistatin-like 3 (FSTL3) | Extracellular domain | A potential binding partner implicated in tumor metastasis and immune infiltration.[2] |
| Integrin-Linked Kinase (ILK) | Cytoplasmic tail | ADAM12L interacts with ILK, and this interaction is important for cell adhesion and survival through the PI3K/Akt signaling pathway.[17] |
| α-actinin-2 | Cytoplasmic tail | This interaction is important for myoblast fusion.[18][19][20] |
Quantitative Data on Interacting Partners
| Interacting Partner | Binding Affinity (Ki) | Reference |
| N-TIMP-3 | 12.5 ± 1.1 nM | [14] |
| TIMP-2 | 84 ± 13.6 nM | [14] |
| N-TIMP-2 | 69.7 ± 8.8 nM | [14] |
| N-TIMP-1 | 0.2–0.8 µM | [16] |
Signaling Pathways Involving ADAM12
ADAM12 is a key player in several critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
EGFR/ERK Signaling Pathway
ADAM12-mediated shedding of EGFR ligands, such as HB-EGF, leads to the activation of the Epidermal Growth Factor Receptor (EGFR).[2][3] This, in turn, triggers the downstream MAPK/ERK signaling cascade, promoting cell proliferation, migration, and invasion.[3][21]
PI3K/Akt Signaling Pathway
The interaction of the cytoplasmic tail of ADAM12-L with ILK is crucial for activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[17]
STAT3 Signaling Pathway
ADAM12 can promote tumor angiogenesis through the activation of STAT3 signaling.[22][23][24] This involves the upregulation of pro-angiogenic factors like VEGF and MMP-9.[23]
Experimental Protocols
Detailed methodologies are essential for the accurate study of ADAM12 substrates and interacting partners. Below are outlines of key experimental protocols.
In Vitro Cleavage Assay
This assay is used to determine if a protein is a direct substrate of ADAM12's proteolytic activity.
Workflow:
Methodology:
-
Protein Purification: Recombinant, active ADAM12 and the putative substrate protein are expressed and purified.
-
Incubation: Purified ADAM12 is incubated with the substrate in an appropriate reaction buffer (e.g., 25 mM Tris, pH 8, 10 mM CaCl2, and 6 x 10⁻⁴ Brij detergent) for a specified time at 37°C.[3]
-
Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA or by boiling in SDS-PAGE sample buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the substrate. The appearance of lower molecular weight bands corresponding to cleavage products indicates that the protein is a substrate for ADAM12.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with ADAM12 in a cellular context.
Workflow:
Methodology:
-
Cell Lysis: Cells expressing ADAM12 and its potential interacting partners are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for ADAM12.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-ADAM12 complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partner, or by mass spectrometry for the unbiased identification of novel interactors.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.
Logical Framework:
References
- 1. Unveiling ADAMTS12: A key driver of bladder cancer progression via COL3A1-Mediated activation of the FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of ADAM12-Mediated Ephrin-A1 Cleavage and Its Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. ADAM12 and α9β1 Integrin Are Instrumental in Human Myogenic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 9. Selective Modulation of Integrin-mediated Cell Migration by Distinct ADAM Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cysteine-Rich Domain of Human Adam 12 Supports Cell Adhesion through Syndecans and Triggers Signaling Events That Lead to β1 Integrin–Dependent Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The cysteine-rich domain of human ADAM 12 supports cell adhesion through syndecans and triggers signaling events that lead to beta1 integrin-dependent cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAM12/syndecan-4 signaling promotes beta 1 integrin-dependent cell spreading through protein kinase Calpha and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue Inhibitor of Metalloproteases 3 (TIMP-3): In Vivo Analysis Underpins Its Role as a Master Regulator of Ectodomain Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of ILK as a new partner of the ADAM12 disintegrin and metalloprotease in cell adhesion and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADAM12 - Wikipedia [en.wikipedia.org]
- 19. Binding of ADAM12, a marker of skeletal muscle regeneration, to the muscle-specific actin-binding protein, alpha -actinin-2, is required for myoblast fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADAM12 (RP11-295J3.5) Result Summary | BioGRID [thebiogrid.org]
- 21. Regulation of the MEK/ERK signaling cascade by ADAM12 in triple-negative breast cancer cells | Semantic Scholar [semanticscholar.org]
- 22. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADAM12 Is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of the ADAM12 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a crucial role in a multitude of physiological and pathological processes, including myogenesis, angiogenesis, and tumorigenesis.[1][2][3] Its functions are intrinsically linked to its proteolytic and adhesive properties, which are facilitated by its conserved multi-domain structure.[4][5] Understanding the evolutionary conservation of the ADAM12 gene and its protein product is paramount for elucidating its fundamental biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the evolutionary conservation of ADAM12, detailing its orthologs and paralogs, conserved protein domains, and functional conservation across species. It also outlines key experimental methodologies and visualizes associated signaling pathways.
Introduction to ADAM12
ADAM12 is a type-I transmembrane protein that can also exist in a secreted form due to alternative splicing.[3][6] Like other members of the ADAM family, it is a multi-domain protein characterized by the presence of a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[4][6] The metalloproteinase domain confers its proteolytic activity, enabling it to cleave and shed the ectodomains of various cell surface proteins, including heparin-binding EGF-like growth factor (HB-EGF).[4] The disintegrin domain interacts with integrins, mediating cell-cell and cell-matrix interactions.[4][5] Given its role in critical cellular processes, ADAM12 has been implicated in a range of diseases, including cancer, arthritis, and cardiac hypertrophy, making it a potential therapeutic target.[7][8]
Evolutionary Conservation of the ADAM12 Gene
The ADAM12 gene is highly conserved across vertebrates, indicating its fundamental biological importance. Orthologs of ADAM12 have been identified in a wide range of species, from fish to mammals.
Orthologs and Paralogs
Orthologs are genes in different species that evolved from a common ancestral gene via speciation, while paralogs are genes related by duplication within a genome.[9][10] The ADAM gene family has expanded throughout vertebrate evolution, with ADAM12 belonging to a subfamily that also includes ADAM19 and ADAM33.[5][11] Phylogenetic analyses have shown that ADAM12, ADAM13/33, and ADAM19 orthologs were present in the ancestral vertebrate.[5]
Quantitative Data on Sequence Conservation
The amino acid sequence of the ADAM12 protein exhibits a high degree of conservation across different species, particularly within its functional domains. This conservation underscores the essential nature of its structure for its biological activities.
| Species | Ortholog | NCBI Gene ID | Sequence Identity to Human ADAM12 (%) |
| Homo sapiens | ADAM12 | 8038 | 100% |
| Mus musculus (House mouse) | Adam12 | 11490 | 84%[12] |
| Rattus norvegicus (Norway rat) | Adam12 | 29559 | Not explicitly found |
| Bos taurus (Domestic cattle) | ADAM12 | 533433 | Not explicitly found |
| Gallus gallus (Chicken) | ADAM12 | 424231 | Not explicitly found |
| Xenopus tropicalis (Tropical clawed frog) | adam12 | 448493 | Not explicitly found |
| Danio rerio (Zebrafish) | adam12 | 567675 | 86% (similarity)[12][13] |
Note: The table above is populated with available data from the search results. "Not explicitly found" indicates that the specific percentage of sequence identity was not present in the provided search snippets. Sequence similarity for zebrafish is noted as such, as identity and similarity can differ.
Conserved Protein Domains and Motifs
The multi-domain structure of ADAM12 is a hallmark of the ADAM family and is highly conserved throughout evolution.[4][6] Each domain contributes to the protein's overall function.
-
Prodomain: Essential for the correct folding of the protein and for maintaining the latency of the metalloproteinase domain through a "cysteine-switch" mechanism.[6]
-
Metalloproteinase Domain: Contains the highly conserved zinc-binding motif (HEXGHXXGXXHD), which is critical for its catalytic activity.[6][14] This domain is responsible for the ectodomain shedding of various substrates.
-
Disintegrin Domain: Mediates interactions with integrins, thereby influencing cell adhesion and signaling.[5]
-
Cysteine-rich Domain: Also involved in cell adhesion, substrate recognition, and can bind to cell surface syndecans.[5][15]
-
EGF-like Domain: Its precise function in ADAM12 is less characterized but is a conserved feature.[4]
-
Transmembrane Domain: Anchors the long isoform (ADAM12-L) to the cell membrane.[6]
-
Cytoplasmic Tail: Interacts with intracellular signaling molecules.[16]
Functional Conservation of ADAM12
The high degree of structural conservation of ADAM12 across species translates into significant functional conservation. Its roles in development, tissue remodeling, and disease pathogenesis appear to be conserved in vertebrates.
-
Myogenesis: ADAM12 is involved in myoblast fusion and muscle development.[2][3] This function has been observed in various species, highlighting its conserved role in muscle formation.
-
Angiogenesis: ADAM12 promotes tumor angiogenesis by upregulating pro-angiogenic factors like VEGF and MMP-9.[1] This pro-angiogenic role is a key area of investigation in cancer research.
-
Signaling Pathway Modulation: A critical and conserved function of ADAM12 is the shedding of membrane-bound growth factors, which in turn activates signaling pathways. A primary example is the shedding of HB-EGF to activate the Epidermal Growth Factor Receptor (EGFR) pathway.[4] This activation can subsequently trigger downstream pathways like the ERK and STAT3 signaling cascades.[1]
ADAM12 Signaling Pathways
ADAM12 is a key upstream regulator of several important signaling pathways, primarily through its sheddase activity. The activation of the EGFR pathway is a well-documented and conserved mechanism.
Experimental Protocols for Studying ADAM12 Conservation
Investigating the evolutionary conservation of ADAM12 involves a combination of computational and experimental approaches.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships of ADAM12 orthologs and paralogs.
Methodology:
-
Sequence Retrieval: Obtain ADAM12 protein sequences from various species from databases like NCBI and UniProt.[17]
-
Multiple Sequence Alignment: Align the retrieved sequences using algorithms such as ClustalW or MUSCLE to identify conserved regions and residues.
-
Phylogenetic Tree Construction: Use methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference to construct a phylogenetic tree from the alignment.[18]
-
Tree Visualization and Interpretation: Visualize the tree using software like FigTree or MEGA to understand the evolutionary divergence and relationships.
Gene Expression Analysis in Different Species
Objective: To determine the expression pattern of ADAM12 orthologs in various tissues and developmental stages.
Methodology (using chicken as an example): [19]
-
Tissue Collection: Collect tissues from different developmental stages of the organism of interest (e.g., chicken embryos).
-
RNA Extraction: Isolate total RNA from the collected tissues.
-
Reverse Transcription PCR (RT-PCR): Synthesize cDNA from the extracted RNA. Perform semi-quantitative or quantitative PCR (qPCR) using primers specific to the ADAM12 ortholog to determine its expression levels.
-
In Situ Hybridization: To visualize the spatial expression pattern of ADAM12 mRNA within tissues, perform in situ hybridization using a labeled antisense RNA probe for the ADAM12 ortholog.
Implications for Drug Development
The high evolutionary conservation of ADAM12's functional domains makes it a challenging but attractive target for drug development.
-
Targeting the Metalloprotease Domain: Designing specific inhibitors for the ADAM12 metalloprotease domain is complicated by the structural similarity to other ADAMs and matrix metalloproteinases (MMPs).[6] However, the development of selective inhibitors could have therapeutic potential in diseases where ADAM12 is overexpressed, such as certain cancers.[7][8]
-
Therapeutic Applications: Given its role in pathological processes like tumor progression and fibrosis, inhibitors of ADAM12 are being explored for their therapeutic potential.[16][20] The conserved nature of its signaling pathways suggests that findings in animal models could be highly relevant to human disease.
Conclusion
The ADAM12 gene and its protein product are remarkably conserved throughout vertebrate evolution, underscoring their critical roles in fundamental biological processes. The conserved multi-domain structure dictates its functions in cell adhesion, migration, and proteolytic shedding of cell surface molecules, which in turn regulate key signaling pathways. This deep evolutionary conservation provides a strong rationale for using various animal models to study ADAM12's function and its role in human diseases. For drug development professionals, the conserved nature of ADAM12 presents both opportunities and challenges in designing specific and effective therapeutic interventions. A thorough understanding of its evolutionary history and conserved functions is essential for advancing research and developing novel treatments for ADAM12-related pathologies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gene - ADAM12 [maayanlab.cloud]
- 3. ADAM12 - Wikipedia [en.wikipedia.org]
- 4. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conservation and divergence of ADAM family proteins in the Xenopus genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calling ADAM-12 | Drug Discovery News [drugdiscoverynews.com]
- 8. biospace.com [biospace.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Evolutionary divergence and functions of the ADAM and ADAMTS gene families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. genecards.org [genecards.org]
- 16. EP2470909A2 - Adam12 inhibitors and their use against inflammation-induced fibrosis - Google Patents [patents.google.com]
- 17. uniprot.org [uniprot.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular characterization and expression analysis of ADAM12 during chicken embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ADAM12 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the immunohistochemical (IHC) staining of ADAM12 in formalin-fixed, paraffin-embedded (FFPE) tissues. ADAM12 (A Disintegrin and Metalloproteinase 12) is a transmembrane and secreted protein involved in cell adhesion, migration, and signaling, with implications in various physiological and pathological processes, including cancer development and progression.
Introduction
ADAM12 is a member of the ADAM family of metalloproteinases. It plays a crucial role in ectodomain shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR), thereby activating downstream signaling pathways that promote cell proliferation, migration, and invasion. Furthermore, ADAM12 has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cell growth, differentiation, and immune response.[1] Given its role in cancer progression and metastasis, ADAM12 is a protein of significant interest in cancer research and a potential therapeutic target.[2][3] Immunohistochemistry is a powerful technique to visualize the expression and localization of ADAM12 within the tissue microenvironment.
Data Presentation
The following tables summarize key quantitative data for ADAM12 IHC staining, compiled from various antibody datasheets and research articles. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
Table 1: Recommended Antibody Dilutions for ADAM12 IHC
| Antibody (Source) | Clonality | Host | Recommended Dilution |
| Proteintech (14139-1-AP) | Polyclonal | Rabbit | 1:50 - 1:500 |
| Thermo Fisher (PA5-86858)[1] | Polyclonal | Rabbit | 1:50 |
| Abcam (ab223745)[4] | Polyclonal | Rabbit | 1:500 - 1:1000 |
| antibodies-online (ABIN185301) | Polyclonal | Goat | 3-5 µg/mL |
| Abcam (ab137468)[5] | Polyclonal | Rabbit | 1:100 - 1:1000 |
| A7940 (ABclonal Technology)[3] | Polyclonal | Rabbit | 1:100 |
Table 2: Antigen Retrieval Methods and Conditions
| Method | Buffer | pH | Heating Method | Time |
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA Buffer | 9.0 | Heat mediated (e.g., pressure cooker, water bath) | 10-30 minutes at 95-100°C[6] |
| Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer[4][5] | 6.0 | Heat mediated (e.g., microwave, pressure cooker) | 15-20 minutes at 95-100°C |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin or Proteinase K | N/A | 37°C Incubator | 10-30 minutes[7][6] |
Note: HIER is the most commonly recommended method for ADAM12 IHC.[7][6] The choice between Tris-EDTA and Citrate buffer may depend on the specific antibody and tissue being used and should be optimized.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing immunohistochemical staining for ADAM12 on FFPE tissue sections.
I. Tissue Preparation
-
Deparaffinization:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
-
Rehydration:
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 50% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
II. Antigen Retrieval
This is a critical step to unmask the antigenic epitopes.[8] HIER is generally recommended for ADAM12.
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the antigen retrieval solution (either Tris-EDTA buffer, pH 9.0, or Citrate buffer, pH 6.0) to 95-100°C in a pressure cooker, water bath, or microwave.
-
Immerse the slides in the pre-heated retrieval solution and incubate for 15-20 minutes.
-
Allow the slides to cool down in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse the slides gently with distilled water and then with a wash buffer (e.g., PBS or TBS).
III. Staining Procedure
-
Peroxidase Blocking:
-
Incubate the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate the slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary ADAM12 antibody to the optimized concentration in an antibody diluent (e.g., PBS with 1% BSA).
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate the slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or a polymer-based detection system, according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Detection:
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate the slides with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired brown color develops. Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds to visualize the cell nuclei.
-
Rinse slides with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Visualization of Signaling Pathways and Workflow
ADAM12 in EGFR Signaling Pathway
ADAM12 contributes to the activation of the EGFR signaling pathway by cleaving and releasing EGFR ligands, such as Heparin-binding EGF-like growth factor (HB-EGF), from the cell surface.[4][9] This leads to the activation of downstream pathways like the RAS-ERK and PI3K-AKT pathways, promoting cell proliferation, migration, and invasion.[5]
Caption: ADAM12-mediated shedding of HB-EGF activates EGFR signaling.
ADAM12 in TGF-β Signaling Pathway
ADAM12 can enhance TGF-β signaling by interacting with the TGF-β type II receptor (TβRII).[1] This interaction facilitates the phosphorylation of Smad2, a key step in the canonical TGF-β signaling cascade that leads to the regulation of target gene expression involved in cell differentiation and growth arrest.[6]
Caption: ADAM12 enhances TGF-β signaling through interaction with TβRII.
Experimental Workflow for ADAM12 Immunohistochemistry
The following diagram outlines the key steps in the IHC protocol for ADAM12 staining.
Caption: A streamlined workflow for ADAM12 immunohistochemistry.
References
- 1. The disintegrin and metalloproteinase ADAM12 contributes to TGF-β signaling through interaction with the type II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM12 Transmembrane and Secreted Isoforms Promote Breast Tumor Growth: A DISTINCT ROLE FOR ADAM12-S PROTEIN IN TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM12 promotes the resistance of lung adenocarcinoma cells to EGFR-TKI and regulates the immune microenvironment by activating PI3K/Akt/mTOR and RAS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ADAM12 siRNA Knockdown Experimental Procedure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing A Disintegrin and Metalloproteinase-12 (ADAM12) siRNA knockdown experiments. The protocols outlined below cover cell culture, siRNA transfection, validation of knockdown, and functional assays to assess the impact of ADAM12 silencing on cellular processes such as proliferation, migration, and invasion.
Introduction
ADAM12 is a member of the ADAM family of transmembrane and secreted proteins that play crucial roles in various physiological and pathological processes, including cancer progression.[1][2] Elevated expression of ADAM12 has been observed in several cancers and is often associated with increased tumor growth, invasion, and metastasis.[2] RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to specifically silence gene expression and investigate the functional role of proteins like ADAM12. This document provides detailed protocols for the experimental workflow of ADAM12 siRNA knockdown.
Experimental Workflow Overview
The general workflow for an ADAM12 siRNA knockdown experiment involves several key stages, from initial cell culture preparation to the final analysis of functional outcomes.
Data Presentation: Quantitative Effects of ADAM12 Knockdown
The following tables summarize quantitative data from representative studies demonstrating the effects of ADAM12 siRNA knockdown on cancer cell lines.
Table 1: Validation of ADAM12 Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (%) | Reference |
| SGC-7901 (Gastric Cancer) | Western Blot | ~75% | [3] |
| SUM159PT (Breast Cancer) | Western Blot | >80% | [4][5] |
| MDA-MB-231 (Breast Cancer) | qPCR | ~70-80% | [6] |
| H1688 (Small Cell Lung Cancer) | Not specified | Significant reduction | |
| Pituitary Adenoma Cells | Western Blot | Significant reduction |
Table 2: Functional Consequences of ADAM12 Knockdown
| Cell Line | Assay | Effect of Knockdown | Quantitative Change | Reference |
| SGC-7901 | Proliferation (CCK-8) | Inhibition | Significant decrease in viability | [3] |
| SGC-7901 | Colony Formation | Inhibition | Reduced number of colonies | [3] |
| SGC-7901 | Migration (Wound Healing) | Inhibition | Increased wound area | [3] |
| SGC-7901 | Invasion (Transwell) | Inhibition | Reduced number of invaded cells | [3] |
| SUM159PT | Migration (Transwell) | Inhibition | ~50% reduction in migration | [4] |
| SUM159PT | Sphere Formation | Inhibition | ~60% reduction in sphere formation | [4] |
| MDA-MB-231 | Migration (Boyden Chamber) | Inhibition | ~50% reduction in hypoxia-induced migration | [6] |
| MDA-MB-231 | Invasion (Boyden Chamber) | Inhibition | Abolished hypoxia-induced invasion | [6] |
| H1688 | Proliferation | Inhibition | Significant reduction | |
| H1688 | Invasion | Inhibition | Significant reduction | |
| H1688 | Metastasis | Inhibition | Significant reduction | |
| Pituitary Adenoma Cells | Proliferation | Inhibition | Significant suppression | |
| Pituitary Adenoma Cells | Migration | Inhibition | Significant suppression | |
| Pituitary Adenoma Cells | Invasion | Inhibition | Significant suppression |
Experimental Protocols
Protocol 1: siRNA Transfection for ADAM12 Knockdown
This protocol provides a general guideline for transiently transfecting cells with ADAM12 siRNA. Optimization of siRNA concentration and transfection reagent volume is crucial for each cell line.[7]
Materials:
-
ADAM12-specific siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
Target cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium to achieve 60-80% confluency at the time of transfection. For a 6-well plate, seed approximately 2 x 10^5 cells per well.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute the desired amount of ADAM12 siRNA (e.g., 20-50 nM final concentration) in Opti-MEM™.
-
In a separate tube, prepare the NTC siRNA in the same manner.
-
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM™ according to the manufacturer's instructions.
-
Complex Formation:
-
Combine the diluted siRNA solution with the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to validation or functional assays. The optimal incubation time should be determined experimentally.
Protocol 2: Validation of ADAM12 Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ADAM12 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for ADAM12 or the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of ADAM12 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ADAM12 siRNA-treated samples to the NTC-treated samples.
B. Western Blot for Protein Level Analysis
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADAM12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADAM12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the ADAM12 protein levels to the loading control.
Protocol 3: Functional Assays
A. Cell Proliferation Assay (CCK-8)
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Seed transfected cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well).
-
At desired time points (e.g., 24, 48, 72 hours), add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
B. Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Seed transfected cells in a plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[8]
-
Wash the cells to remove detached cells and replace with fresh medium.[8]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
C. Cell Invasion Assay (Transwell/Boyden Chamber Assay)
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Signaling Pathways Involving ADAM12
ADAM12 has been implicated in the regulation of several key signaling pathways that are often dysregulated in cancer. Understanding these pathways can provide context for the functional consequences of ADAM12 knockdown.
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-inducible factor-dependent ADAM12 expression mediates breast cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Roles of ADAM12 Using CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12) is a transmembrane and secreted protein that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, invasion, and tissue remodeling.[1] Elevated expression of ADAM12 has been implicated in the progression of several cancers, such as breast, gastric, and lung cancer, making it an attractive target for therapeutic intervention.[2][3] The CRISPR-Cas9 gene-editing technology offers a powerful and precise tool to elucidate the specific functions of ADAM12 by enabling its targeted knockout in various cell models. These application notes provide detailed protocols for utilizing CRISPR-Cas9 to study ADAM12 function, along with methods for assessing the phenotypic consequences of its ablation.
Key Functions of ADAM12
ADAM12 is a multi-domain protein with both proteolytic and cell adhesive functions.[4] It exists in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S).[2] Its diverse functions are attributed to its ability to cleave a variety of substrates, including growth factors, cytokines, and extracellular matrix components, thereby influencing critical signaling pathways.[4][5]
Key reported functions of ADAM12 include:
-
Promotion of Cell Proliferation and Survival: ADAM12 can regulate cell proliferation by modulating the bioavailability of growth factors like heparin-binding EGF-like growth factor (HB-EGF) and insulin-like growth factor-binding proteins (IGFBPs).[4][6]
-
Enhancement of Cell Migration and Invasion: ADAM12 contributes to cancer cell migration and invasion by promoting epithelial-mesenchymal transition (EMT) and remodeling the extracellular matrix.[2][3][7]
-
Regulation of Angiogenesis: ADAM12 can influence the tumor microenvironment by regulating the expression of pro- and anti-angiogenic factors.[8]
-
Modulation of Signaling Pathways: ADAM12 is a key regulator of several critical signaling pathways, including the EGFR/ERK, STAT3, and PI3K/Akt pathways, which are often dysregulated in cancer.[7][8][9]
Studying ADAM12 Function Using CRISPR-Cas9
CRISPR-Cas9 technology allows for the precise and efficient knockout of the ADAM12 gene in cultured cells. This enables researchers to investigate the direct consequences of ADAM12 loss-of-function on various cellular processes.
Experimental Workflow
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAM12
Objective: To generate stable ADAM12 knockout cell lines.
Materials:
-
Target cell line (e.g., MCF-7, A549, etc.)
-
Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138)
-
Oligonucleotides for gRNA synthesis
-
Restriction enzyme (e.g., BbsI)
-
T4 DNA Ligase
-
Competent E. coli
-
Plasmid purification kit
-
Lipofectamine 3000 or other transfection reagent
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection
-
96-well plates for single-cell cloning
-
Cell culture medium and supplements
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Methodology:
-
gRNA Design:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ADAM12 gene to increase the likelihood of generating a frameshift mutation.[10][11]
-
Use online design tools (e.g., CHOPCHOP, Synthego) to identify gRNA sequences with high on-target scores and low off-target potential.[12]
-
Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[13]
-
-
gRNA Cloning:
-
Synthesize complementary oligonucleotides for the designed gRNA with appropriate overhangs for cloning into the Cas9 vector.
-
Anneal the oligonucleotides to form a double-stranded DNA insert.
-
Digest the Cas9 vector with a suitable restriction enzyme (e.g., BbsI).[12]
-
Ligate the annealed gRNA insert into the linearized Cas9 vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Transfection:
-
Culture the target cells to 70-80% confluency.
-
Transfect the cells with the gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection and Clonal Isolation:
-
For GFP-containing vectors: 48 hours post-transfection, sort GFP-positive cells using FACS into 96-well plates for single-cell cloning.
-
For vectors with antibiotic resistance: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin). Once non-transfected cells are eliminated, perform limiting dilution to isolate single clones.
-
-
Validation of Knockout:
-
Expand the isolated clones.
-
Genomic Level: Extract genomic DNA and perform PCR to amplify the targeted region of the ADAM12 gene. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.[14]
-
Protein Level: Perform Western blotting or ELISA to confirm the absence of ADAM12 protein expression in the knockout clones compared to wild-type cells.
-
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of ADAM12 knockout on cell proliferation.
Materials:
-
Wild-type and ADAM12 knockout cell lines
-
96-well plates
-
Cell counting solution (e.g., MTT, WST-1) or automated cell counter
-
Plate reader
Methodology:
-
Seed an equal number of wild-type and ADAM12 knockout cells into multiple 96-well plates.
-
At different time points (e.g., 0, 24, 48, 72 hours), measure cell viability using a cell counting solution according to the manufacturer's protocol or count the cells using an automated cell counter.
-
Plot the cell number or absorbance against time to generate growth curves.
Protocol 3: Cell Migration and Invasion Assays
Objective: To evaluate the impact of ADAM12 knockout on cell migration and invasion.
Materials:
-
Wild-type and ADAM12 knockout cell lines
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Methodology:
-
Migration Assay:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay:
-
Coat the Transwell insert with a thin layer of Matrigel.
-
Follow the same procedure as the migration assay.
-
Data Presentation
The following tables summarize expected qualitative and quantitative outcomes from studies investigating ADAM12 function using knockout approaches.
Table 1: Summary of Functional Effects of ADAM12 Knockout
| Functional Assay | Expected Outcome in ADAM12 Knockout Cells | Reference |
| Cell Proliferation | Decreased proliferation rate | [6][7] |
| Cell Migration | Reduced migratory capacity | [7][15] |
| Cell Invasion | Diminished invasive potential | [7][15] |
| Angiogenesis (in vitro) | Reduced endothelial cell tube formation | [8] |
| Epithelial-Mesenchymal Transition (EMT) | Reversal of EMT phenotype (e.g., increased E-cadherin, decreased N-cadherin) | [7][16] |
Table 2: Quantitative Analysis of ADAM12 Knockout Phenotypes (Hypothetical Data)
| Parameter | Wild-Type Cells (Mean ± SD) | ADAM12 Knockout Cells (Mean ± SD) | p-value |
| Proliferation (OD at 72h) | 1.8 ± 0.2 | 1.1 ± 0.15 | <0.01 |
| Migrated Cells per Field | 150 ± 25 | 45 ± 10 | <0.001 |
| Invaded Cells per Field | 90 ± 15 | 20 ± 8 | <0.001 |
| Relative VEGF Expression | 1.0 | 0.4 ± 0.1 | <0.01 |
| Relative MMP-9 Expression | 1.0 | 0.3 ± 0.08 | <0.01 |
ADAM12 Signaling Pathways
ADAM12 influences several key signaling pathways that are central to cancer progression. CRISPR-Cas9-mediated knockout of ADAM12 can be used to dissect its role in these pathways.
ADAM12-EGFR-ERK Signaling Pathway
ADAM12 can cleave and release EGFR ligands, such as HB-EGF, leading to the activation of the EGFR/ERK signaling pathway.[1][16] This pathway is critical for cell proliferation, migration, and invasion.[7]
ADAM12-STAT3 Signaling Pathway
ADAM12 can also promote tumor angiogenesis and cell survival through the activation of the STAT3 signaling pathway.[7][8] This can lead to the upregulation of pro-angiogenic factors like VEGF and MMP-9.[8]
ADAM12-PI3K-Akt Signaling Pathway
The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, can also be influenced by ADAM12 activity.[9]
Conclusion
The use of CRISPR-Cas9 to generate ADAM12 knockout cell lines provides a robust and specific platform for dissecting the multifaceted roles of this protein in both normal physiology and disease. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate ADAM12 function and its downstream signaling pathways, ultimately aiding in the identification of novel therapeutic strategies targeting ADAM12-driven pathologies.
References
- 1. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ADAM12 as a Novel Basigin Sheddase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the MEK/ERK signaling cascade by ADAM12 in triple-negative breast cancer cells | Semantic Scholar [semanticscholar.org]
- 6. ADAM12 induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM12 promotes the resistance of lung adenocarcinoma cells to EGFR-TKI and regulates the immune microenvironment by activating PI3K/Akt/mTOR and RAS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
- 11. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 14. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant ADAM12 Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of recombinant A Disintegrin and Metalloproteinase 12 (ADAM12), a protein of significant interest in cancer research, developmental biology, and inflammatory diseases. The protocols are designed to yield high-purity, active ADAM12 suitable for a range of downstream applications, including structural studies, enzyme kinetics, and drug screening.
Introduction to ADAM12
A Disintegrin and Metalloproteinase 12 (ADAM12) is a member of the ADAM family of transmembrane and secreted proteins that play crucial roles in various biological processes, including cell adhesion, migration, proteolysis, and signaling.[1] ADAM12 exists in two main isoforms arising from alternative splicing: a long, membrane-anchored form (ADAM12-L) and a shorter, secreted form (ADAM12-S).[1][2] Both isoforms contain pro, metalloprotease, disintegrin, and cysteine-rich domains.[2][3] ADAM12 is implicated in several pathologies and signaling pathways, including the EGFR/ERK and Wnt/β-catenin pathways, making it a potential therapeutic target.
Expression Systems for Recombinant ADAM12
The choice of expression system is critical for obtaining properly folded and active recombinant ADAM12. Both prokaryotic and eukaryotic systems have been utilized, each with distinct advantages and disadvantages.
-
Escherichia coli (E. coli): A cost-effective and rapid system for producing non-glycosylated proteins. ADAM12, particularly the soluble ADAM12-S isoform or individual domains, can be expressed in E. coli.[4][5][6][7] However, expression in E. coli often leads to the formation of insoluble inclusion bodies, requiring subsequent refolding steps.[8][9]
-
Insect Cells (e.g., Sf9): A eukaryotic system that provides post-translational modifications, such as glycosylation, which may be important for ADAM12 activity and stability.
-
Mammalian Cells (e.g., HEK293, CHO): This system offers the most authentic post-translational modifications, closely mimicking the native human protein.[10] It is often the preferred system for producing full-length, active ADAM12-L and ADAM12-S for functional studies.
Purification Strategies
A multi-step chromatography approach is typically required to achieve high-purity recombinant ADAM12. The general workflow involves initial capture of the protein, followed by one or more polishing steps to remove remaining impurities.
General Workflow for ADAM12 Purification
Caption: General experimental workflow for recombinant ADAM12 protein purification.
Protocol 1: Purification of His-tagged Recombinant Human ADAM12-S from E. coli
This protocol is adapted for the purification of the soluble ADAM12-S isoform expressed in E. coli, often accumulating in inclusion bodies.
Materials:
-
E. coli cell paste expressing His-tagged ADAM12-S
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT
-
IMAC Wash Buffer 1: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
IMAC Elution Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 M L-arginine, 5 mM reduced glutathione, 0.5 mM oxidized glutathione
-
Dialysis Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Ni-NTA Agarose resin
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
-
Solubilization of Inclusion Bodies:
-
Wash the inclusion body pellet with Lysis Buffer without lysozyme.
-
Centrifuge and discard the supernatant.
-
Resuspend the washed inclusion bodies in Solubilization Buffer.
-
Stir at room temperature for 1-2 hours to completely solubilize the protein.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
-
Immobilized Metal Affinity Chromatography (IMAC) - Denaturing Conditions:
-
Equilibrate the Ni-NTA agarose column with Solubilization Buffer.
-
Load the clarified, solubilized protein onto the column.
-
Wash the column with 10 column volumes of IMAC Wash Buffer 1.
-
Elute the bound protein with IMAC Elution Buffer. Collect fractions.
-
-
Protein Refolding:
-
Rapidly dilute the eluted protein fractions into ice-cold Refolding Buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Gently stir the refolding mixture at 4°C for 12-24 hours.
-
-
Dialysis and Concentration:
-
Dialyze the refolded protein against Dialysis Buffer at 4°C with several buffer changes.
-
Concentrate the protein using an appropriate centrifugal filter device.
-
-
Purity Analysis:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Protocol 2: Purification of Secreted ADAM12-S from Mammalian Cell Culture
This protocol is suitable for the purification of glycosylated, secreted ADAM12-S from the conditioned medium of mammalian cells (e.g., HEK293 or CHO).
Materials:
-
Conditioned medium from mammalian cells expressing secreted ADAM12-S (with a His-tag)
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5, 500 mM NaCl, 10 mM imidazole
-
Wash Buffer: 20 mM Tris-HCl, pH 7.5, 500 mM NaCl, 40 mM imidazole
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, 500 mM NaCl, 500 mM imidazole
-
Gel Filtration Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl
-
Ni-NTA Agarose resin
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
Procedure:
-
Preparation of Conditioned Medium:
-
Harvest the conditioned medium from the cell culture.
-
Clarify the medium by centrifugation at 4,000 x g for 20 minutes, followed by filtration through a 0.22 µm filter to remove cells and debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate the Ni-NTA column with Binding Buffer.
-
Load the clarified conditioned medium onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer and collect fractions.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions from the IMAC step.
-
Equilibrate the SEC column with Gel Filtration Buffer.
-
Load the concentrated protein onto the SEC column.
-
Collect fractions corresponding to the expected molecular weight of ADAM12-S.
-
-
Purity and Quality Control:
-
Analyze the purity of the fractions by SDS-PAGE.
-
Pool the pure fractions and determine the protein concentration.
-
Assess the biological activity using a suitable enzymatic assay.
-
Quantitative Data Summary
The following table summarizes typical data obtained from the purification of recombinant ADAM12-S from different expression systems.
| Expression System | Purification Method | Tag | Purity | Typical Yield | Reference |
| E. coli | IMAC (denaturing), Refolding | N-terminal His-tag | >95% | 1-5 mg/L | [4][5] |
| Mammalian (HEK293) | IMAC, SEC | C-terminal His-tag | >95% | 0.5-2 mg/L | [10] |
| E. coli | Ni-NTA Affinity Chromatography (for prodomain) | N/A | High | Not specified | [8] |
ADAM12 Signaling Pathways
ADAM12 is involved in multiple signaling pathways that regulate cell proliferation, migration, and invasion. Understanding these pathways is crucial for developing targeted therapies.
Caption: Key signaling pathways involving ADAM12.
Disclaimer: These protocols provide a general framework. Optimization of buffer conditions, chromatography resins, and refolding parameters may be necessary for specific constructs and expression systems.
References
- 1. ADAM12 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Human ADAM12 S Isoform Recombinant Protein (RP-75521) [thermofisher.com]
- 5. Human ADAM12 S Isoform Recombinant Protein (RP-75522) [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. fntest.cn [fntest.cn]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Developing Therapeutic Agents Targeting ADAM12
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale for Targeting ADAM12
A Disintegrin and Metalloproteinase 12 (ADAM12) is a multifunctional, zinc-dependent protease that plays a critical role in tissue remodeling, cell adhesion, and signaling.[1] It exists in two splice variants: a transmembrane form (ADAM12-L) and a secreted, soluble form (ADAM12-S).[1] Both forms possess a metalloprotease domain responsible for cleaving cell surface proteins ("shedding") and a disintegrin-cysteine-rich domain that mediates cell-cell and cell-matrix interactions.[2][3]
ADAM12 is minimally expressed in healthy adult tissues but is significantly upregulated in various pathologies, making it an attractive therapeutic target. Its overexpression is strongly implicated in the progression of numerous cancers (including breast, lung, liver, and bladder), liver fibrosis, and cardiac hypertrophy.[1] Elevated ADAM12 levels promote disease through several mechanisms:
-
Activation of Growth Factor Signaling: ADAM12 cleaves and releases membrane-tethered growth factors, such as Heparin-Binding EGF-like Growth Factor (HB-EGF), leading to the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which drives cell proliferation and survival.[1][3]
-
Modulation of Cell Adhesion and Migration: Through its disintegrin and cysteine-rich domains, ADAM12 interacts with cell surface receptors like integrins and syndecans, influencing cell adhesion, spreading, and migration—key processes in tumor invasion and metastasis.[3][4]
-
Extracellular Matrix (ECM) Remodeling: As a protease, ADAM12 can degrade ECM components like fibronectin and type IV collagen, facilitating cancer cell invasion.[5]
-
Induction of Angiogenesis: ADAM12 expression in tumor cells promotes the formation of new blood vessels by upregulating pro-angiogenic factors like VEGF and MMP-9 through STAT3 signaling.[6]
-
Therapy Resistance: Increased ADAM12 expression has been linked to resistance to endocrine therapies in breast cancer.[1]
Given its multifaceted role in driving disease pathology and its restricted expression in healthy tissues, inhibiting ADAM12 function presents a promising therapeutic strategy.
Key Signaling Pathways Involving ADAM12
Understanding the signaling cascades mediated by ADAM12 is crucial for designing targeted therapies. Key pathways include:
-
EGFR Pathway Activation: ADAM12-L, through its metalloprotease activity, cleaves pro-HB-EGF on the cell surface. The released soluble HB-EGF binds to and activates EGFR, triggering downstream pro-survival and proliferative pathways like MAPK/ERK.[1][6]
-
Integrin and Syndecan Signaling: The cysteine-rich domain of ADAM12 binds to syndecans, which can act as initial attachment receptors.[4][7] This interaction can trigger signaling events that lead to the activation of β1 integrin, promoting firm cell adhesion, focal adhesion formation, and actin cytoskeleton organization, which are critical for cell spreading and migration.[4][8]
Therapeutic Strategies
Several approaches can be employed to develop ADAM12-targeted agents. The choice of strategy depends on whether the goal is to inhibit its enzymatic activity, its cell-binding function, or its expression.
-
Small Molecule Inhibitors: Target the metalloprotease active site.
-
Antibody-Based Therapies: Monoclonal antibodies can be developed to target specific domains.
-
Advantages: High specificity for ADAM12, potentially blocking either the catalytic or the disintegrin/cysteine-rich domains.
-
Challenges: Manufacturing complexity and cost; delivery to the tumor site.
-
-
Gene Silencing (siRNA/shRNA): Reduce the expression of ADAM12.
-
Advantages: Highly specific; has shown efficacy in preclinical models by reducing cell proliferation, migration, and increasing chemosensitivity.[10]
-
Challenges: In vivo delivery of RNAi therapeutics remains a major hurdle.
-
-
Immunotherapy (Vaccines): Target and eliminate ADAM12-expressing cells.
-
Advantages: Leverages the host immune system for a durable response. Preclinical studies show that vaccines targeting ADAM12 can reduce fibrosis.[11]
-
Challenges: Potential for off-target effects if ADAM12 is expressed on essential healthy cells.
-
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for ADAM12 Metalloprotease Inhibitors
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for small molecule inhibitors of ADAM12's catalytic activity.
Materials:
-
Recombinant human ADAM12 (catalytic domain)
-
FRET-based peptide substrate for ADAM12 (e.g., PEPDAB005)[12]
-
Assay Buffer: 20 mM Tris pH 8.0, 1 mM CaCl₂, 10 mM NaCl, 0.5% Brij-35[13]
-
Compound library dissolved in DMSO
-
Positive Control Inhibitor: 1,10-phenanthroline or a known hydroxamate inhibitor
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/530 nm)
Procedure:
-
Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Final desired screening concentration is typically 10-20 µM.
-
Controls: Designate wells for controls:
-
Negative Control (100% activity): Add DMSO only.
-
Positive Control (0% activity): Add a saturating concentration of 1,10-phenanthroline (e.g., 1 mM).
-
-
Enzyme Addition: Dilute recombinant ADAM12 in cold Assay Buffer to the desired final concentration (e.g., 5 nM). Add 10 µL of the enzyme solution to all wells except for a substrate-only control.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET substrate solution in Assay Buffer (e.g., 10 µM final concentration). Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - [Rate_Compound - Rate_Positive] / [Rate_Negative - Rate_Positive])
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cellular Assay for ADAM12-Mediated Cell Migration (Transwell Assay)
This protocol assesses the effect of ADAM12 inhibitors on the migration of cancer cells overexpressing ADAM12.
Materials:
-
Cancer cell line with high endogenous ADAM12 expression (e.g., BT-549) or engineered to overexpress ADAM12.[10]
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Fibronectin or another appropriate ECM protein.
-
Cell Culture Medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS).
-
Test inhibitor and vehicle control (e.g., DMSO).
-
Calcein-AM or crystal violet for cell staining.
Procedure:
-
Plate Coating: Coat the underside of the Transwell insert membranes with 10 µg/mL fibronectin and incubate for 1 hour at 37°C. Air dry.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of the ADAM12 inhibitor or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
Chemoattractant: In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator to allow cell migration.
-
Quantification:
-
Carefully remove the upper chamber. With a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes, then wash thoroughly with water.
-
Once dry, elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in inhibitor-treated wells to the vehicle-treated control to determine the percent inhibition of migration.
Protocol 3: In Vivo Xenograft Model for Efficacy Testing
This protocol outlines a subcutaneous tumor xenograft model in mice to evaluate the anti-tumor efficacy of an ADAM12-targeted agent.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor cell line (e.g., MDA-MB-231, a triple-negative breast cancer line with high ADAM12).
-
Matrigel or PBS for cell suspension.
-
ADAM12 therapeutic agent (formulated for in vivo administration).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Harvest tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer the ADAM12 therapeutic agent according to a predetermined dose and schedule (e.g., daily intraperitoneal injection, oral gavage).
-
Control Group: Administer the vehicle control on the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis:
-
Compare the average tumor volume over time between the treatment and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Excised tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
Data Presentation
Quantitative data from the above protocols should be summarized for clear comparison and decision-making.
Table 1: Example Data for In Vitro ADAM12 Inhibitor Profiling
| Compound ID | HTS % Inhibition @ 10 µM | IC₅₀ (nM) (Enzymatic Assay) | Migration Inhibition % @ 1 µM (Transwell Assay) |
| Cmpd-001 | 95.2 | 15.4 | 88.1 |
| Cmpd-002 | 88.1 | 120.7 | 65.3 |
| Cmpd-003 | 45.7 | >10,000 | 12.5 |
| KB-R7785 | 98.5 | 250.0 | 75.0 |
Table 2: Example Data from In Vivo Xenograft Efficacy Study
| Treatment Group (Dose, Route) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle (i.p., daily) | 1540 ± 125 | - | +2.5 |
| Cmpd-001 (20 mg/kg, i.p., daily) | 485 ± 78 | 68.5 | -1.8 |
| Cmpd-002 (20 mg/kg, i.p., daily) | 890 ± 95 | 42.2 | +1.5 |
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cellular roles of ADAM12 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cysteine-Rich Domain of Human Adam 12 Supports Cell Adhesion through Syndecans and Triggers Signaling Events That Lead to β1 Integrin–Dependent Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM 12 cleaves extracellular matrix proteins and correlates with cancer status and stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. [PDF] The Cysteine-Rich Domain of Human Adam 12 Supports Cell Adhesion through Syndecans and Triggers Signaling Events That Lead to β1 Integrin–Dependent Cell Spreading | Semantic Scholar [semanticscholar.org]
- 9. Analysis of ADAM12-Mediated Ephrin-A1 Cleavage and Its Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2470909A2 - Adam12 inhibitors and their use against inflammation-induced fibrosis - Google Patents [patents.google.com]
- 12. biozyme-inc.com [biozyme-inc.com]
- 13. researchgate.net [researchgate.net]
Application of ADAM12 as a Biomarker for Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a significant molecule in oncology research. Belonging to the ADAM family of transmembrane and secreted proteins, ADAM12 is involved in various cellular processes, including cell adhesion, migration, proliferation, and signal transduction.[1][2][3] Its expression is typically low in normal adult tissues but becomes significantly upregulated in a variety of human cancers, including breast, gastric, lung, and prostate cancer.[1][3][4][5][6][7] This differential expression profile positions ADAM12 as a promising biomarker for cancer diagnosis, prognosis, and as a potential therapeutic target.[1][2][4][5]
These application notes provide a comprehensive overview of ADAM12's role as a cancer biomarker, supported by quantitative data, detailed experimental protocols for its detection, and diagrams of associated signaling pathways.
Quantitative Data Summary
The following tables summarize the expression and prognostic significance of ADAM12 in various cancers.
Table 1: ADAM12 Expression in Cancer Tissues Compared to Normal Tissues
| Cancer Type | Method | Sample Type | Finding | Reference |
| Breast Cancer (ER-positive) | RT-qPCR | Tumor vs. Adjacent Normal Tissue | Significantly higher ADAM12 expression in tumor tissues (P < 0.05). | [5] |
| Triple-Negative Breast Cancer | Immunohistochemistry (IHC) | Tumor vs. Non-neoplastic Breast Tissue | Significantly higher ADAM12 protein levels in tumors (p < 0.05). | [4] |
| Gastric Cancer | IHC & RT-qPCR | Tumor vs. Paired Normal Mucosa | Upregulated ADAM12 expression in cancer tissues at both mRNA and protein levels. | [8] |
| Gastric Cancer | Bioinformatics (GEPIA & GSE19826) | Tumor vs. Normal Tissue | Markedly increased ADAM12 expression in tumor tissues. | [1] |
| Lung Adenocarcinoma (LUAD) | Bioinformatics | Tumor vs. Normal Samples | Significantly increased transcription and post-transcription levels of ADAM12 in tumor samples. | [6] |
| Small Cell Lung Cancer (SCLC) | IHC | SCLC Tissue Samples | ADAM-12 was abundantly expressed in 72.67% of the 150 SCLC tissue samples examined. | [9] |
| Clear Cell Renal Cell Carcinoma | Bioinformatics (TCGA) | Tumor vs. Normal Tissue | Significantly higher ADAM12 expression in tumor tissue (p = 5.597e-12). | [10] |
Table 2: Prognostic Value of ADAM12 in Cancer
| Cancer Type | Method | Finding | Hazard Ratio (HR) | Reference |
| Breast Cancer (ER-positive) | RT-qPCR, Kaplan-Meier & Cox Regression | High ADAM12 levels are associated with shorter survival time (P < 0.001). | HR = 7.116 (95% CI = 3.329-15.212) | [5] |
| Triple-Negative Breast Cancer | Pyrosequencing & IHC | ADAM12 hypomethylation is associated with a worse outcome. | Not specified | [4] |
| Gastric Cancer | Bioinformatics (Kaplan-Meier plotter) | Elevated ADAM12 mRNA expression is associated with a poorer prognosis (OS, FP, PPS; all P < 0.001). | Not specified | [2] |
| Gastric Cancer | IHC | ADAM12 expression is associated with poor survival. | Not specified | [11] |
| Lung Adenocarcinoma (LUAD) | Bioinformatics | ADAM12 is correlated with poor prognosis. | Not specified | [6] |
| High-Grade Serous Ovarian Carcinoma | ELISA (serum) & mRNA analysis (tumor) | High ADAM12 levels are associated with shorter progression-free and overall survival. | Not specified | [12] |
Table 3: Diagnostic Potential of Serum/Urine ADAM12
| Cancer Type | Sample Type | Method | Finding | AUC | Reference |
| Breast & Liver Cancer | Serum | ELISA & RT-PCR | Significantly upregulated ADAM12 in breast and liver cancer patients compared to healthy donors. | 0.82 (Breast), 1 (Liver) | |
| Small Cell Lung Cancer (SCLC) | Serum & Urine | ELISA | ADAM-12 expression was significantly higher in SCLC patients than in healthy controls. | Not specified | |
| Bladder Cancer | Urine | Western Blotting | Urinary levels of ADAM12 were significantly increased in patients with bladder cancer. | Not specified | [13] |
| Prostate Cancer | Serum & Urine | ELISA | Serum and urine ADAM12 values were statistically higher in patients than in healthy controls. | Not specified | [14] |
Signaling Pathways Involving ADAM12
ADAM12 influences several key signaling pathways implicated in cancer progression.
Diagram 1: ADAM12-Mediated EGFR and PI3K/Akt Signaling
Caption: ADAM12 promotes cancer progression by shedding EGFR ligands, leading to the activation of the PI3K/Akt/mTOR and STAT3 pathways.
Diagram 2: ADAM12 and Wnt/β-catenin Signaling in EMT
Caption: ADAM12 can activate the Wnt/β-catenin signaling pathway, promoting EMT and subsequent cancer cell invasion and metastasis.
Experimental Protocols
Detailed methodologies for the detection and quantification of ADAM12 are provided below.
Protocol 1: Immunohistochemistry (IHC) for ADAM12 in Tissue Sections
Objective: To detect the expression and localization of ADAM12 protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human ADAM12 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).
-
Allow slides to cool to room temperature (approx. 20-30 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ADAM12 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: ADAM12 expression is visualized as a brown stain, predominantly in the cytoplasm of cancer cells.[8] The intensity and percentage of positive cells can be scored to quantify expression.
Diagram 3: IHC Experimental Workflow
Caption: A streamlined workflow for the immunohistochemical detection of ADAM12 in tissue samples.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for ADAM12 in Serum/Plasma
Objective: To quantify the concentration of ADAM12 in serum, plasma, or other biological fluids.
Materials:
-
ADAM12 ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)[15][16][17]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Samples (serum, plasma, etc.)
Procedure:
-
Sample Collection and Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature, then centrifuge at 1000 x g for 15-20 minutes. Collect the serum.[15][16][18]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[15][16][18]
-
Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[15][16]
-
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C or as specified in the kit manual.[16]
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate as before.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate and wash the plate as before.
-
Add 90-100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[16]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 5-10 minutes of adding the stop solution.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of ADAM12 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ADAM12 mRNA Expression
Objective: To measure the relative expression level of ADAM12 mRNA in cancer cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ADAM12 and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
RNase-free water, tubes, and tips
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets or homogenized tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers (for ADAM12 and the reference gene in separate reactions), cDNA template, and RNase-free water.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ADAM12 and the reference gene in each sample.
-
Calculate the relative expression of ADAM12 using the ΔΔCt method:
-
ΔCt = Ct(ADAM12) - Ct(reference gene)
-
ΔΔCt = ΔCt(test sample) - ΔCt(control sample)
-
Relative expression = 2^(-ΔΔCt)
-
-
Conclusion
ADAM12 demonstrates significant potential as a multi-faceted cancer biomarker. Its upregulation across numerous malignancies, correlation with poor prognosis, and accessibility in bodily fluids make it a valuable tool for researchers and clinicians. The protocols and data presented here provide a framework for the consistent and reliable assessment of ADAM12 in a research or drug development setting. Further investigation into the precise mechanisms of ADAM12 action will continue to unveil its utility in the development of novel cancer diagnostics and targeted therapies.
References
- 1. Elevation of ADAM12 facilitates tumor progression by enhancing metastasis and immune infiltration in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM12 is highly expressed in carcinoma-associated stroma and is required for mouse prostate tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM12 expression predicts clinical outcome in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM12 promotes the resistance of lung adenocarcinoma cells to EGFR-TKI and regulates the immune microenvironment by activating PI3K/Akt/mTOR and RAS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of core genes and clinical outcomes in tumors originated from endoderm (gastric cancer and lung carcinoma) via bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of ADAM12 in Gastric Cancer and its Relation to Tumor Cell Behavior and Prognosis | In Vivo [iv.iiarjournals.org]
- 9. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of ADAM12 in Gastric Cancer and its Relation to Tumor Cell Behavior and Prognosis | In Vivo [iv.iiarjournals.org]
- 12. ADAM12 is a prognostic factor associated with an aggressive molecular subtype of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ADAMs family of proteases: new biomarkers and therapeutic targets for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elkbiotech.com [elkbiotech.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. ptglab.com [ptglab.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Techniques for Analyzing ADAM12 Gene Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12) is a transmembrane and secreted protein that plays a crucial role in various cellular processes, including cell adhesion, fusion, and signaling. Emerging evidence suggests that aberrant methylation of the ADAM12 gene, leading to altered gene expression, is implicated in the pathogenesis of several diseases, including various cancers. This document provides detailed application notes and protocols for the analysis of ADAM12 gene methylation, offering valuable tools for researchers, scientists, and drug development professionals.
The methodologies described herein focus on three core techniques for DNA methylation analysis: Methylation-Specific PCR (MSP), Bisulfite Pyrosequencing, and Bisulfite Sequencing. Each section includes an overview of the technique, a detailed experimental protocol, and guidance on data interpretation. Additionally, this document provides a summary of quantitative ADAM12 methylation data from various studies and a schematic of the ADAM12 signaling pathway to provide a comprehensive resource for investigating the epigenetic regulation of this important gene.
Data Presentation: Quantitative Analysis of ADAM12 Methylation
The following tables summarize quantitative data on ADAM12 methylation status in different diseases, providing a comparative overview for researchers.
Table 1: ADAM12 Methylation in Chronic Lymphocytic Leukemia (CLL)
| Sample Type | Number of Samples | Methylation Status | Percentage | Reference |
| CLL Patients | 25 | Partially Methylated | 48% | [1] |
| Unmethylated | 52% | [1] | ||
| Healthy Individuals | 25 | Partially Methylated | 20% | [1] |
| Unmethylated | 80% | [1] |
Table 2: ADAM12 Hypomethylation in Triple-Negative Breast Cancer (TNBC)
| Sample Type | Number of Samples | Methylation Level (Mean %) | p-value | Reference |
| TNBC Tumors | 50 | Lower than non-neoplastic | < 0.05 | [2] |
| Non-neoplastic Breast Tissue | 24 | Higher than TNBC | < 0.05 | [2] |
| Adjacent-to-tumor Tissue | 45 | Significantly lower than non-neoplastic | < 0.05 | [2] |
| cfDNA from TNBC Patients | 6 | 0% | - | [2] |
| cfDNA from Healthy Women | 13 | ~40% | - | [2] |
Table 3: ADAM12 Hypermethylation in Colorectal Cancer (CRC)
| Sample Type | Number of Samples | Methylation Status | Correlation with Expression | Reference |
| CRC Tissues | 74 pairs | Significantly hypermethylated vs. adjacent normal | Negative correlation (rho = -0.28, p = 0.015) | [3] |
| CRC Cell Lines | Not specified | Hypermethylated lines showed lower expression | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to analyze ADAM12 gene methylation.
Protocol 1: Methylation-Specific PCR (MSP) for ADAM12
MSP is a rapid and sensitive method to assess the methylation status of specific CpG sites within a promoter region. The principle involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequently, two pairs of primers are used for PCR: one pair specific for the methylated (unchanged) sequence and another for the unmethylated (converted) sequence.
Materials:
-
Genomic DNA isolated from samples of interest
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen)
-
MSP primers for ADAM12 (Methylated and Unmethylated sets)
-
PCR reaction mix (including Taq polymerase, dNTPs, PCR buffer)
-
Agarose gel and electrophoresis equipment
-
UV transilluminator
Primer Design: Primers for MSP should be designed to overlap CpG sites to differentiate between methylated and unmethylated sequences. It is crucial that the primers for the methylated and unmethylated alleles anneal to the same region of the bisulfite-converted DNA.
Example Primer Sequences for ADAM12 MSP:
| Primer Set | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| Methylated | GTTTAGCGTTGCGGAGTTTC | TAAAACTCCGAACTCCGACG | 159 |
| Unmethylated | TGGTTTAGTGTTGTGGAGTTTT | TAAAACTCCAAACTCCAACACC | 159 |
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from cell lines or tissues using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracils.
-
PCR Amplification:
-
Set up two separate PCR reactions for each bisulfite-converted DNA sample: one with the methylated-specific primers and one with the unmethylated-specific primers.
-
A typical 25 µL reaction mixture includes:
-
1-2 µL of bisulfite-converted DNA
-
10 pmol of each forward and reverse primer
-
12.5 µL of 2x PCR master mix
-
Nuclease-free water to 25 µL
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto a 2% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at 100V for 30-45 minutes.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
The presence of a band in the lane with methylated primers indicates methylation.
-
The presence of a band in the lane with unmethylated primers indicates a lack of methylation.
-
The presence of bands in both lanes suggests partial methylation.
-
Protocol 2: Bisulfite Pyrosequencing of the ADAM12 Promoter
Bisulfite pyrosequencing provides a quantitative analysis of methylation at single CpG sites. Following bisulfite treatment and PCR amplification of the target region, the amplicon is sequenced using a sequencing-by-synthesis method that detects the incorporation of nucleotides as light signals.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers for the ADAM12 promoter region (one primer should be biotinylated)
-
Pyrosequencing instrument and reagents (e.g., PyroMark Q24, Qiagen)
-
Sequencing primer for pyrosequencing
Procedure:
-
DNA Extraction and Bisulfite Conversion: Follow the same procedure as in Protocol 1.
-
PCR Amplification:
-
Design PCR primers to amplify a region of the ADAM12 promoter containing the CpG sites of interest. One of the PCR primers must be biotinylated at the 5' end.
-
Perform PCR amplification of the bisulfite-converted DNA.
-
-
Immobilization and Strand Separation:
-
The biotinylated PCR products are captured on streptavidin-coated Sepharose beads.
-
The DNA is denatured to yield single-stranded templates.
-
-
Pyrosequencing Reaction:
-
The sequencing primer is annealed to the single-stranded template.
-
-
Data Analysis:
-
The pyrosequencing software analyzes the light signals to generate a pyrogram.
-
The percentage of methylation at each CpG site is calculated as the ratio of the signal for cytosine to the sum of the signals for cytosine and thymine.
-
Protocol 3: Bisulfite Sequencing of the ADAM12 Promoter
Bisulfite sequencing is the gold standard for methylation analysis, providing a detailed map of methylation at single-nucleotide resolution. After bisulfite conversion and PCR amplification, the PCR products are cloned and sequenced, or directly sequenced using next-generation sequencing.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers for the ADAM12 promoter region
-
TA cloning kit (for Sanger sequencing) or library preparation kit for next-generation sequencing
-
Sequencing platform (Sanger or next-generation)
Procedure:
-
DNA Extraction and Bisulfite Conversion: Follow the same procedure as in Protocol 1.
-
PCR Amplification:
-
Design primers that are specific to the bisulfite-converted DNA but do not contain CpG sites to avoid amplification bias.
-
Amplify the target region of the ADAM12 promoter.
-
-
Cloning and Sequencing (Sanger Method):
-
Ligate the PCR products into a TA cloning vector.
-
Transform the ligation products into competent E. coli.
-
Select and culture individual colonies.
-
Isolate plasmid DNA and sequence the inserts using Sanger sequencing.
-
-
Next-Generation Sequencing (NGS):
-
Prepare a library from the PCR products according to the specific NGS platform's protocol.
-
Sequence the library on a high-throughput sequencer.
-
-
Data Analysis:
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence of the ADAM12 promoter.
-
For each CpG site, determine the number of sequences with a cytosine (indicating methylation) and the number of sequences with a thymine (indicating no methylation).
-
Calculate the methylation percentage for each CpG site.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving ADAM12 and the experimental workflows for methylation analysis.
Caption: ADAM12 signaling pathways in cancer.
Caption: Workflow for ADAM12 gene methylation analysis.
Disclaimer
These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. Optimization of reaction conditions may be necessary for specific experimental setups. Always follow appropriate safety guidelines when handling chemicals and biological materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation status of ADAM12 promoter are associated with its expression levels in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR of Human ADAM12 Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of human ADAM12 (A Disintegrin and Metalloproteinase 12) gene expression using quantitative PCR (qPCR). This document includes validated primer information, detailed experimental protocols, and diagrams of associated signaling pathways and workflows.
Introduction to ADAM12
ADAM12 is a member of the ADAM family of proteins, which are involved in various cellular processes including cell adhesion, migration, and signaling. It exists in two main forms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S).[1][2][3] Elevated expression of ADAM12 has been linked to the progression of several types of cancer by promoting cell proliferation, migration, and invasion.[4][5][6] Its mechanism of action often involves the activation of key signaling pathways such as the EGFR/ERK and PI3K/Akt pathways.[4][5][6][7] Therefore, accurate quantification of ADAM12 mRNA levels is crucial for cancer research and the development of targeted therapies.
Quantitative PCR (qPCR) Primers for Human ADAM12
The selection of highly specific and efficient primers is the most critical step for successful qPCR analysis.[8][9] The following table summarizes a commercially available and validated primer set for the human ADAM12 gene.
| Parameter | Information | Source |
| Gene Target | ADAM12 (ADAM metallopeptidase domain 12) | OriGene |
| Species | Human (Homo sapiens) | OriGene |
| NCBI Accession No. | NM_003474 | OriGene |
| Forward Primer Sequence | 5' - ATGGCATCTGCCAGACTCACGA - 3' | OriGene |
| Reverse Primer Sequence | 5' - GGAACTCTTCGAGACTTTGCCAC - 3' | OriGene |
| Locus ID | 8038 | OriGene |
Experimental Protocols
This section outlines a standard two-step reverse transcription qPCR (RT-qPCR) protocol for measuring ADAM12 gene expression.[10][11]
RNA Isolation and Quantification
High-quality, intact RNA is essential for accurate gene expression analysis.
-
RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a reagent like Trizol or a column-based kit (e.g., RNeasy from Qiagen), following the manufacturer's instructions.[12] To prevent genomic DNA contamination, an optional on-column DNase digestion or a separate DNase treatment step is recommended.[12][13]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity by running an aliquot on an agarose gel or using an Agilent Bioanalyzer.
First-Strand cDNA Synthesis
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamer Primers: 50 µM
-
dNTP Mix (10 mM each)
-
Nuclease-free water to a final volume of 10 µl
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.
-
Reverse Transcription: Add the following components to the denatured RNA mixture:
-
5X Reaction Buffer
-
0.1 M DTT
-
RNase Inhibitor
-
Reverse Transcriptase (e.g., SuperScript II)
-
-
Incubation: Incubate the reaction at 42°C for 50 minutes.[12]
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.[12]
-
Storage: The resulting cDNA can be stored at -20°C for later use. It is recommended to dilute the cDNA 10-50 fold before using it as a template in the qPCR reaction.[12]
Quantitative PCR (qPCR)
The following protocol is designed for SYBR Green-based detection.[12]
-
Reaction Setup: Prepare a master mix for the number of reactions needed, including no-template controls (NTCs). For each 20 µl reaction, combine the following:
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.8 µl
-
Reverse Primer (10 µM): 0.8 µl
-
Diluted cDNA template: 4 µl
-
Nuclease-free water: 4.4 µl
-
-
Thermal Cycling: The following thermal cycling conditions have been validated for the specified ADAM12 primers on an ABI 7900HT instrument.[14]
-
Stage 1: UDG Activation: 50°C for 2 minutes
-
Stage 2: Initial Denaturation: 95°C for 10 minutes
-
Stage 3: PCR Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Stage 4: Melt Curve Analysis:
-
95°C for 15 seconds
-
60°C for 15 seconds
-
95°C for 15 seconds (with a ramp rate to acquire fluorescence data)
-
-
-
Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. The relative expression of ADAM12 can be calculated using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Diagrams and Visualizations
ADAM12 Signaling Pathway
ADAM12 contributes to cancer progression by activating multiple signaling pathways, primarily the EGFR/ERK and PI3K/Akt pathways, which regulate cell survival, proliferation, and invasion.[4][5][6]
Caption: ADAM12-mediated activation of EGFR/ERK and PI3K/Akt pathways.
Experimental Workflow for ADAM12 qPCR
The following diagram illustrates the key steps involved in the quantification of ADAM12 gene expression.
Caption: Workflow for ADAM12 gene expression analysis by RT-qPCR.
References
- 1. ADAM12 - Wikipedia [en.wikipedia.org]
- 2. tw.sinobiological.com [tw.sinobiological.com]
- 3. cn.sinobiological.com [cn.sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. ADAM12 ADAM metallopeptidase domain 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. ADAM12 induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM12 ADAM metallopeptidase domain 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. bitesizebio.com [bitesizebio.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. tebubio.com [tebubio.com]
- 14. origene.com [origene.com]
Troubleshooting & Optimization
troubleshooting low signal in ADAM12 western blot
Welcome to the technical support center for ADAM12 Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with low or no signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ADAM12 in a Western blot?
A1: ADAM12 has several forms, which can lead to the detection of multiple bands. The full-length, unprocessed form is approximately 120 kDa.[1] The mature, processed form, which lacks the prodomain, is around 90 kDa.[2] Other isoforms and degradation products can also be present, with calculated molecular masses for some isoforms around 80-100 kDa.[2] Always check the datasheet for the specific antibody you are using for information on the expected band sizes.
Q2: My ADAM12 antibody is not showing any signal. How can I check if the antibody is active?
A2: You can perform a dot blot to confirm the activity of your primary and secondary antibodies.[3] This involves spotting a small amount of your positive control lysate or a recombinant ADAM12 protein directly onto the membrane and then proceeding with the antibody incubation and detection steps. A positive signal will confirm that the antibodies are active.
Q3: What are some recommended positive controls for ADAM12 Western blotting?
A3: The expression of ADAM12 can vary between cell and tissue types. It is notably expressed in the placenta and testis.[4] Some cancer cell lines, particularly claudin-low breast cancer cells, have been shown to have upregulated ADAM12 expression.[1] It is recommended to check the literature or antibody datasheets for cell lines or tissues that have been verified to express ADAM12. Using a recombinant ADAM12 protein is also a reliable positive control.[5]
Q4: Can post-translational modifications affect ADAM12 detection?
A4: Yes, ADAM12 is a glycoprotein and undergoes proteolytic cleavage.[1][4] Glycosylation can affect the protein's migration in the gel, potentially leading to a higher apparent molecular weight than calculated. In some cases, enriching for glycoproteins using methods like concanavalin A agarose chromatography can improve the detection of ADAM12.[6]
Troubleshooting Guide: Low or No Signal
A weak or absent signal for ADAM12 can be caused by a variety of factors throughout the Western blotting workflow. The following sections break down potential issues and provide solutions.
Antibody-Related Issues
Inactive or suboptimal antibody concentrations are a primary cause of low signal.
| Problem | Possible Cause | Recommended Solution |
| No Signal | Primary or secondary antibody is inactive. | - Check the expiration date and storage conditions of the antibodies.[7] - Perform a dot blot to test antibody activity.[3] - Use fresh antibody dilutions for each experiment.[7] |
| Weak Signal | Suboptimal antibody concentration. | - Increase the concentration of the primary and/or secondary antibody. Titrate to find the optimal concentration.[7][8][9] - Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[7][10] |
| No Signal | Primary and secondary antibodies are not compatible. | - Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[11] |
Recommended Starting Dilutions for ADAM12 Antibodies
Note: These are general recommendations. Always refer to the manufacturer's datasheet for specific instructions.
| Antibody Type | Colorimetric Detection | Chemiluminescent Detection |
| Polyclonal Anti-ADAM12 | 1:500 - 1:2000 | 1:1000 - 1:5000 |
| Monoclonal Anti-ADAM12 | 1:1000 - 1:3000 | 1:2000 - 1:10000 |
Antigen-Related Issues
Low abundance of the target protein or issues with the sample itself can lead to poor detection.
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Low expression of ADAM12 in the sample. | - Increase the amount of protein loaded onto the gel (typically 20-40 µg of total lysate per lane).[10][11][12] - Use a positive control lysate known to express ADAM12 to verify the experimental setup.[13] - Enrich for ADAM12 by immunoprecipitation or by enriching for glycoproteins.[6][13] |
| No/Weak Signal | Protein degradation. | - Add protease inhibitors to your lysis buffer and always keep samples on ice.[3] |
| No/Weak Signal | Improper sample preparation. | - Ensure samples are fully denatured by boiling in Laemmli buffer before loading.[13] |
Procedural and Technical Issues
Each step of the Western blot protocol is critical for a successful outcome.
Protein Transfer
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Inefficient protein transfer from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3][14] - Optimize transfer time and voltage, especially for a large protein like ADAM12. Longer transfer times are often required.[15] - Ensure there are no air bubbles between the gel and the membrane.[13][14] - If using a PVDF membrane, pre-soak it in methanol before transfer.[11] |
Blocking
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Blocking agent is masking the epitope. | - Reduce the blocking incubation time (e.g., 1 hour at room temperature).[7] - Try a different blocking agent. Common options include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[16] For phospho-antibodies, BSA is generally preferred. |
Washing
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Excessive washing. | - Reduce the number or duration of washing steps. Over-washing can elute the antibody from the target protein.[11][13] |
Detection
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Inactive or depleted detection reagent (e.g., ECL substrate). | - Use fresh or newly prepared substrate.[13] - Ensure the substrate has not expired. |
| No/Weak Signal | Incorrect exposure time. | - Increase the exposure time to the film or digital imager.[7] |
Experimental Protocols & Visualizations
Detailed Western Blot Protocol for ADAM12
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for large proteins like ADAM12.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ADAM12, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visual Workflow and Troubleshooting
References
- 1. rndsystems.com [rndsystems.com]
- 2. ADAM12 antibody (14139-1-AP) | Proteintech [ptglab.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. kimnfriends.co.kr [kimnfriends.co.kr]
- 13. sinobiological.com [sinobiological.com]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: Optimizing ADAM12 Enzyme Activity Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with A Disintegrin and Metalloproteinase-12 (ADAM12) enzyme activity assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during ADAM12 activity assays in a question-and-answer format.
Category 1: Signal & Sensitivity Issues
Q1: Why is my fluorescent signal weak or absent?
A1: Weak or no signal can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles which can diminish its activity.[1] Confirm the presence and integrity of the ADAM12 protein using Western blot analysis.
-
Incorrect Assay Buffer: ADAM12 is a zinc-dependent metalloproteinase.[2][3] The assay buffer must contain appropriate concentrations of Zn²⁺ and Ca²⁺.[4] The pH should also be optimal, generally around 7.5-8.0.[4]
-
Substrate Issues: Verify the fluorogenic substrate's integrity and concentration. Prepare substrate stock solutions in a suitable solvent like DMSO and use a final concentration typically around 10 µM.[4] Ensure the final DMSO concentration in the assay is 1% or lower to prevent enzyme inhibition.[4]
-
Instrument Settings: Check that the fluorometer's excitation and emission wavelengths match those specified for your substrate (e.g., 485 nm excitation and 530 nm emission for common substrates).[4] Ensure the gain setting is appropriate to detect the signal without saturating the detector.[5]
Q2: Why is my background signal too high?
A2: High background can obscure the specific signal and is often caused by:
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time. Prepare fresh substrate dilutions before each experiment and run a "no-enzyme" control to measure the rate of autohydrolysis.
-
Contaminated Reagents: Use high-purity water and reagents. Contaminants in the buffer or enzyme preparation can be fluorescent or interfere with the assay.[6] If contamination is suspected, use freshly prepared reagents.[7]
-
Compound Interference: If screening inhibitors, the compounds themselves may be fluorescent (autofluorescence) or quench the signal of the product.[8][9][10] Always run controls containing the test compound without the enzyme to check for autofluorescence.
-
Incorrect Plate Type: For fluorescence assays, use opaque black microplates to minimize light scatter and well-to-well crosstalk.[11]
Category 2: Data Quality & Reproducibility
Q3: My results are inconsistent between replicates or experiments. What should I check?
A3: High variability can undermine the reliability of your results. Consider the following:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated, especially when handling small volumes.[11] Prepare a master mix for the reaction components whenever possible to minimize pipetting errors between wells.[11]
-
Temperature and Incubation Fluctuations: Enzyme activity is highly sensitive to temperature.[1] Ensure all components are at the correct temperature before starting the reaction and use an incubator to maintain a consistent temperature during the assay.[11] Inconsistent incubation times can also lead to variability.[11]
-
Reagent Preparation: Thaw all components completely and mix them gently but thoroughly before use to ensure homogeneity.[11] Using reagents from different batches or that have been stored improperly can also introduce variability.[7]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter enzyme activity.[1] To mitigate this, avoid using the outermost wells or fill them with buffer/water.
Category 3: Assay Components & Conditions
Q4: How do I choose the right substrate for my ADAM12 assay?
A4: The choice of substrate is critical. While ADAM12 can cleave extracellular matrix proteins like fibronectin and type IV collagen, fluorogenic peptide substrates are preferred for high-throughput screening.[3] A commonly used and sensitive substrate is PEPDAB005.[4][12] However, be aware that many substrates are not entirely specific and can be cleaved by other ADAMs or Matrix Metalloproteinases (MMPs).[2][4] Therefore, including inhibitors of other proteases can help confirm the specificity of the measured activity.
Q5: What are the key components of an optimized ADAM12 assay buffer?
A5: A typical buffer for ADAM family members should contain a buffering agent (e.g., 25-50 mM Tris), a salt (e.g., 150 mM NaCl), and crucial cofactors.[4] For ADAM12, this includes calcium (e.g., 2-10 mM CaCl₂) and zinc (e.g., 5 µM ZnSO₄).[4] A non-ionic detergent, such as Brij-35 (e.g., 0.01%) or Triton X-100, is often included to prevent protein aggregation and improve enzyme stability.[4][13] The optimal pH is generally between 7.5 and 8.0.[4]
Q6: What inhibitors can I use as controls for my ADAM12 assay?
A6: To confirm that the observed activity is from ADAM12, specific inhibitors should be used as negative controls.
-
Broad-Spectrum Metalloproteinase Inhibitors: Zinc chelators like EDTA and 1,10-phenanthroline will completely abrogate ADAM12 activity.[3]
-
Hydroxamate Inhibitors: Compounds like Marimastat can inhibit ADAM12, although they also inhibit other MMPs and ADAMs.[3]
-
Endogenous Inhibitors: Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) and, to a lesser extent, TIMP-2 are known endogenous inhibitors of ADAM12.[2][3] TIMP-1 is a very poor inhibitor and can be used as a negative control.[14]
Quantitative Data Summary
The tables below summarize key quantitative parameters for designing and optimizing an ADAM12 activity assay.
Table 1: Recommended Assay Buffer Conditions
| Component | Recommended Concentration | Purpose | Reference(s) |
|---|---|---|---|
| Tris Buffer | 25 - 50 mM | Maintains pH | [4] |
| pH | 7.5 - 8.0 | Optimal enzyme activity | [4] |
| NaCl | 150 mM | Maintains ionic strength | [4] |
| CaCl₂ | 2 - 10 mM | Essential cofactor | [4] |
| ZnSO₄ | 5 µM | Essential cofactor | [4] |
| Brij-35 | 0.01% | Detergent to prevent aggregation |[4] |
Table 2: Typical Reagent Concentrations & Properties
| Reagent | Typical Concentration | Key Properties | Reference(s) |
|---|---|---|---|
| ADAM12 Enzyme | Varies (determine empirically) | Activity is concentration-dependent | |
| Fluorogenic Substrate (e.g., PEPDAB005) | ~10 µM | Ex/Em: ~485/530 nm. Stock in DMSO. | [4] |
| DMSO (from substrate) | ≤ 1% | Higher concentrations may inhibit the enzyme | [4] |
| EDTA (Inhibitor Control) | 1 - 10 mM | Broad-spectrum metalloproteinase inhibitor | [3] |
| TIMP-3 (Inhibitor Control) | Equimolar or higher to enzyme | Potent endogenous inhibitor |[2] |
Experimental Protocols
Protocol: Fluorometric ADAM12 Activity Assay
This protocol provides a general framework for measuring ADAM12 activity using a generic fluorogenic peptide substrate. Optimization may be required.
1. Reagent Preparation: a. Assay Buffer: Prepare a 1X Assay Buffer containing 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35, pH 7.5. Keep on ice. b. ADAM12 Enzyme: Thaw the recombinant ADAM12 enzyme on ice. Dilute to the desired concentration in cold 1X Assay Buffer immediately before use. The optimal concentration should be determined empirically by testing a dilution series. c. Fluorogenic Substrate: Prepare a 10 mM stock solution of the substrate (e.g., PEPDAB005) in DMSO.[4] Dilute this stock in 1X Assay Buffer to a 2X working concentration (e.g., 20 µM). d. Inhibitor Control (Optional): Prepare a 2X working solution of an inhibitor (e.g., EDTA or TIMP-3) in 1X Assay Buffer.
2. Assay Procedure: a. Add 50 µL of 1X Assay Buffer to all wells of a solid black 96-well plate. b. For "No-Enzyme" control wells, add an additional 50 µL of 1X Assay Buffer. c. For experimental wells, add 25 µL of 1X Assay Buffer. d. For inhibitor control wells, add 25 µL of the 2X inhibitor solution. e. Add 25 µL of the diluted ADAM12 enzyme to the experimental and inhibitor control wells. f. Mix the plate gently and pre-incubate for 15-30 minutes at 37°C to allow inhibitors to bind. g. Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells. The final volume should be 100 µL. h. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
3. Data Acquisition & Analysis: a. Measure the fluorescence intensity (e.g., Ex/Em = 485/530 nm) every 1-2 minutes for 30-60 minutes (kinetic mode). b. Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min). c. Correct for Background: Subtract the velocity of the "No-Enzyme" control wells from all other readings to correct for substrate autohydrolysis. d. Determine Percent Inhibition (if applicable):
- % Inhibition = [1 - (Velocity of Inhibitor Well / Velocity of Experimental Well)] * 100
Visualizations
Experimental Workflow
Caption: Workflow for a typical fluorometric ADAM12 enzyme activity assay.
ADAM12 Signaling Pathway
Caption: ADAM12-mediated shedding of HB-EGF and subsequent EGFR activation.[2][15]
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM 12 cleaves extracellular matrix proteins and correlates with cancer status and stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biozyme-inc.com [biozyme-inc.com]
- 5. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. biozyme-inc.com [biozyme-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotypic Analysis of Meltrin α (ADAM12)-Deficient Mice: Involvement of Meltrin α in Adipogenesis and Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
ADAM12 ELISA Technical Support Center: Overcoming Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding issues encountered during ADAM12 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an ADAM12 ELISA?
A1: Non-specific binding refers to the adherence of antibodies (either the capture or detection antibody) or other reagents to the wells of the ELISA plate in an antigen-independent manner. This results in a high background signal, which can mask the true signal from the specific binding of ADAM12 and lead to inaccurate quantification.
Q2: What are the most common causes of high background in an ADAM12 ELISA?
A2: High background in an ADAM12 ELISA can stem from several factors, including:
-
Inadequate Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate wells.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific adherence.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies and other reagents, contributing to a high background signal.
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.
-
Contaminated Reagents: Buffers or other reagents contaminated with proteins or other substances can lead to high background.
Q3: How can I determine if the high background in my ADAM12 ELISA is due to non-specific binding?
A3: To pinpoint non-specific binding as the cause of high background, you can run a control experiment where you omit the primary antibody. If you still observe a high signal, it indicates that the secondary antibody or other reagents are binding non-specifically.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with non-specific binding in your ADAM12 ELISA.
Issue 1: High background signal in all wells, including blanks.
-
Possible Cause: Ineffective blocking buffer or insufficient blocking incubation time.
-
Solution:
-
Optimize Blocking Buffer: Experiment with different blocking agents. Commonly used blockers include Bovine Serum Albumin (BSA), casein, and normal serum from the same species as the secondary antibody.
-
Increase Blocking Time: Extend the blocking incubation period to ensure complete saturation of non-specific binding sites on the plate.
-
Add Detergent: Incorporating a non-ionic detergent like Tween-20 (typically at a concentration of 0.05%) in your wash buffer can help reduce non-specific binding.[1]
-
Issue 2: High background signal that varies across the plate.
-
Possible Cause: Uneven washing or "edge effects" due to temperature variations.
-
Solution:
-
Ensure Uniform Washing: Use an automated plate washer if available to ensure consistent washing across all wells. If washing manually, be meticulous in aspirating and dispensing the wash buffer.
-
Prevent Edge Effects: Ensure the plate is evenly warmed to room temperature before adding reagents and use a plate sealer during incubations to prevent evaporation.
-
Issue 3: High background signal only in sample wells, not in standard curve wells.
-
Possible Cause: Sample matrix effects.
-
Solution:
-
Dilute Samples: Diluting your samples can often mitigate matrix effects. For ADAM12 ELISA, a starting dilution of 1:2 or 1:4 is recommended for human serum and plasma.[2]
-
Use a Sample Diluent Buffer: Utilize a sample diluent buffer that closely matches the composition of your sample matrix. Some commercial kits provide specific diluents for different sample types.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for an ADAM12 ELISA, based on information from commercially available kits. Note that optimal conditions may vary depending on the specific kit and samples being used.
| Parameter | Recommended Range/Value | Notes |
| Biotinylated Detection Antibody Dilution | 1:100[3][4] | Dilute with the antibody diluent buffer provided in the kit. |
| Avidin-Biotin-Peroxidase Complex (ABC) Dilution | 1:100[3] | Dilute with the ABC diluent buffer provided in the kit. |
| Sample Dilution (Human Serum/Plasma) | 1:2 or 1:4[2] | Further dilution may be necessary if readout values are too high. |
| Sample Dilution (Cell Culture Supernatant) | 1:2 or 1:4[2] | |
| Sample Dilution (Urine) | 1:2 or 1:4[2] | |
| Wash Buffer Tween-20 Concentration | 0.05% | A common starting concentration to reduce non-specific binding. |
| Blocking Buffer Protein Concentration | 1-5% (e.g., BSA) | A general recommendation for ELISA. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
-
Prepare Different Blocking Buffers: Prepare several blocking buffer formulations to test, for example:
-
1% BSA in PBS
-
5% BSA in PBS
-
1% Casein in PBS
-
5% Normal Goat Serum in PBS (if the secondary antibody is not anti-goat)
-
-
Coat ELISA Plate: Coat the wells of a 96-well plate with the ADAM12 capture antibody as per your standard protocol.
-
Block with Different Buffers: After washing the coated plate, add 200 µL of each prepared blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with ELISA: Continue with the remaining ELISA steps, ensuring to include blank wells (no antigen) for each blocking buffer condition.
-
Analyze Results: Compare the background signal (OD values of blank wells) for each blocking buffer. The buffer that provides the lowest background without significantly compromising the specific signal is the optimal choice.
Protocol 2: Antibody Titration to Reduce Non-Specific Binding
-
Prepare Serial Dilutions of Detection Antibody: Prepare a series of dilutions of your biotinylated detection antibody, for example, 1:50, 1:100, 1:200, and 1:400, using the recommended antibody diluent.
-
Run ELISA with Antibody Dilutions: Perform the ADAM12 ELISA as per your protocol, but use the different dilutions of the detection antibody in separate sets of wells.
-
Include Controls: Ensure to include a full standard curve and blank wells for each antibody dilution.
-
Determine Optimal Dilution: Analyze the results to find the antibody dilution that gives the best signal-to-noise ratio (i.e., high specific signal for the standards and low signal for the blanks).
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting non-specific binding in your ADAM12 ELISA.
Caption: Troubleshooting workflow for high background signal.
The ADAM12 signaling pathway is complex and involved in various cellular processes. Understanding these interactions can provide context for your experimental results.
Caption: Simplified ADAM12 signaling interactions.
References
Technical Support Center: Enhancing ADAM12 Gene Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of ADAM12 gene transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when transfecting the ADAM12 gene?
A1: The primary challenges in ADAM12 gene transfection include its relatively large plasmid size, which can reduce transfection efficiency, and potential cytotoxicity depending on the host cell line and transfection method employed. Optimizing transfection parameters for each specific cell line is crucial for success.
Q2: Which transfection methods are recommended for the ADAM12 gene?
A2: Both lipid-based transfection reagents (e.g., Lipofectamine™ 3000) and electroporation are effective methods for ADAM12 gene transfection. The choice of method often depends on the cell type. Electroporation is particularly useful for difficult-to-transfect cells, though it may require more extensive optimization of electrical parameters to maintain cell viability. Viral-mediated transduction is another alternative for achieving high efficiency, especially for stable expression.
Q3: How can I assess the success of my ADAM12 transfection?
A3: Transfection success can be evaluated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure ADAM12 mRNA expression levels. Western blotting is essential to confirm the expression of the ADAM12 protein and to verify its correct size.[1][2] If the ADAM12 plasmid includes a fluorescent reporter, transfection efficiency can be initially estimated by fluorescence microscopy or flow cytometry.
Q4: What are the known downstream signaling pathways of ADAM12?
A4: ADAM12 is known to be involved in several signaling pathways that are critical in cancer progression. These include the PI3K/Akt/mTOR and RAS signaling pathways. It has also been shown to interact with the Transforming Growth Factor-β (TGF-β) type II receptor and can be induced by TGF-β signaling.[3][4][5] Additionally, ADAM12 can influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway by mediating the shedding of EGFR ligands like HB-EGF.[6][7][8]
Troubleshooting Guides
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal DNA to Reagent Ratio | Perform a titration experiment to determine the optimal ratio of plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and test several concentrations above and below this point. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have a viability of >90% before transfection. Use low-passage cells and confirm they are free from contamination. |
| Incorrect Cell Density | Optimize the cell confluency at the time of transfection. For many cell lines, a confluency of 70-90% is ideal. |
| Large Plasmid Size | For large plasmids like ADAM12, consider using electroporation or viral delivery systems, which can be more efficient for larger cargo. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Follow the manufacturer's protocol regarding their presence during complex formation and transfection. |
| Degraded Plasmid DNA | Use high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify plasmid integrity by gel electrophoresis. |
High Cell Death (Cytotoxicity)
| Possible Cause | Recommended Solution |
| High Concentration of Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations of cationic lipids can be toxic to cells. |
| Prolonged Exposure to Transfection Complexes | Minimize the incubation time of cells with the DNA-lipid complexes. A 4-6 hour incubation is often sufficient, after which the medium can be replaced with fresh growth medium. |
| Harsh Electroporation Parameters | Optimize electroporation settings (voltage, pulse width, number of pulses) to find a balance between transfection efficiency and cell viability. Start with lower voltage and shorter pulse durations. |
| Overexpression of ADAM12 | The overexpression of ADAM12 itself might induce apoptosis in some cell lines. Perform a time-course experiment to assess cell viability at different time points post-transfection. |
Experimental Protocols
Protocol 1: ADAM12 Plasmid Transfection using Lipofectamine™ 3000
This protocol is a general guideline for transfecting an ADAM12 expression plasmid into a variety of mammalian cell lines in a 24-well plate format. Optimization is recommended for each specific cell line.
Materials:
-
ADAM12 expression plasmid (high purity, endotoxin-free)
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells in a 24-well plate (70-90% confluent)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In a sterile tube, dilute 0.5 µg of the ADAM12 plasmid DNA in 25 µL of Opti-MEM™. Add 1.0 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 0.75 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™.
-
Combine the diluted DNA and the diluted Lipofectamine™ 3000. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex mixture dropwise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with analysis.
-
Post-Transfection Analysis: After the incubation period, cells can be harvested for qRT-PCR or Western blot analysis to confirm ADAM12 expression.
Protocol 2: Electroporation of ADAM12 Plasmid
This protocol provides a starting point for electroporating an ADAM12 expression plasmid into difficult-to-transfect cell lines. Parameters will need to be optimized for your specific cell line and electroporation system.
Materials:
-
ADAM12 expression plasmid (high purity, endotoxin-free)
-
Suspension or trypsinized adherent cells
-
Electroporation buffer (e.g., Opti-MEM™ or manufacturer-specific buffer)
-
Electroporation cuvettes
-
Electroporator
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with sterile PBS.
-
Resuspend the cell pellet in electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add 2-5 µg of the ADAM12 plasmid DNA to 100 µL of the cell suspension.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using optimized settings for your cell type. A common starting point for many mammalian cells is a square wave pulse of 100-150V for 10-20 ms.
-
-
Recovery:
-
Immediately after the pulse, add 500 µL of pre-warmed complete growth medium to the cuvette.
-
Gently transfer the cells to a culture dish containing fresh, pre-warmed growth medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Assess cell viability and ADAM12 expression using appropriate methods (e.g., trypan blue exclusion, qRT-PCR, Western blot).
Visualizing ADAM12 Signaling Pathways and Experimental Workflow
To aid in understanding the cellular context of ADAM12 and the experimental process, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Key signaling pathways influenced by ADAM12.
Caption: General workflow for ADAM12 gene transfection.
Caption: Troubleshooting decision-making process.
References
- 1. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The disintegrin and metalloproteinase ADAM12 contributes to TGF-β signaling through interaction with the type II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The Disintegrin and Metalloprotease ADAM12 Is Associated with TGF-β-Induced Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM12 induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cloning the Full-Length ADAM12 Gene
Welcome to the technical support center for challenges in cloning the full-length ADAM12 gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful cloning of this complex gene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cloning the full-length ADAM12 gene?
A1: Cloning the full-length ADAM12 gene presents several challenges:
-
Alternative Splicing: The ADAM12 gene undergoes alternative splicing to produce two main isoforms: a long transmembrane form (ADAM12-L) and a shorter secreted form (ADAM12-S). It is crucial to design primers that specifically amplify the desired full-length isoform.[1][2][3]
-
Gene Size: The open reading frame (ORF) of the full-length ADAM12-L is approximately 2.7 kb, which can present challenges in PCR amplification and ligation efficiency.
-
Potential GC-Rich Regions: Like many genes, ADAM12 may contain GC-rich regions that can impede PCR amplification, leading to low yields or failed reactions.
-
Cellular Toxicity: Overexpression of ADAM12 may be toxic to E. coli host cells, leading to low transformation efficiency or plasmid instability.[3] This is due to its metalloproteinase activity and its role in cell signaling pathways.[3]
Q2: Which ADAM12 isoform should I clone?
A2: The choice between ADAM12-L and ADAM12-S depends on your research goals. ADAM12-L is the full-length transmembrane protein involved in cell-cell and cell-matrix interactions, while ADAM12-S is a secreted form.[1][2][3] For studies involving the full-length protein's function in the cell membrane, ADAM12-L is the target.
Q3: What is the size of the full-length human ADAM12-L cDNA?
A3: The open reading frame (ORF) of the human ADAM12-L (transcript variant 1) is 2721 base pairs.
Q4: Are there commercially available clones for the full-length ADAM12 gene?
A4: Yes, several vendors offer cDNA clones for the full-length human ADAM12 gene. These can be a time-saving alternative to cloning from scratch.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cloning of the full-length ADAM12 gene.
Problem 1: Low or No PCR Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal PCR Conditions | Optimize annealing temperature using a gradient PCR. Increase extension time to ensure full amplification of the ~2.7 kb fragment (a general rule is 1 minute per kb). |
| GC-Rich Regions | Use a high-fidelity DNA polymerase specifically designed for GC-rich templates. Incorporate PCR enhancers such as DMSO or betaine into the reaction mix.[4] |
| Poor Template Quality | Use high-quality RNA for cDNA synthesis. Ensure the integrity of the cDNA template before PCR. |
| Primer Design Issues | Design primers with a melting temperature (Tm) between 60-65°C. Ensure primers are specific to the ADAM12-L isoform and do not span exon-exon junctions not present in the target transcript. |
Problem 2: Inefficient Ligation
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Insert-to-Vector Ratio | Optimize the molar ratio of insert to vector. For a ~3 kb insert, a starting ratio of 3:1 (insert:vector) is recommended.[5] |
| Inactive Ligase or Buffer | Use fresh T4 DNA ligase and ligation buffer. Aliquot the buffer to avoid multiple freeze-thaw cycles.[6] |
| Poor Quality of Digested DNA | Ensure complete digestion of both the insert and vector. Purify the digested products using a gel extraction kit to remove residual enzymes and salts. |
| Large Plasmid Size | The final plasmid size will be the vector size plus ~2.7 kb. For larger plasmids, a longer ligation incubation time (e.g., overnight at 16°C) may improve efficiency.[7] |
Problem 3: Low Transformation Efficiency or No Colonies
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Toxicity of ADAM12 | Use an E. coli strain designed for expressing toxic proteins, such as C41(DE3) or Lemo21(DE3). These strains have tighter control over basal expression. |
| Large Plasmid Size | Larger plasmids (~6-8 kb depending on the vector) can have lower transformation efficiency.[8] Use highly competent cells (>1 x 10^8 cfu/µg) and consider electroporation for higher efficiency.[9] |
| Inefficient Heat Shock | Ensure the heat shock is performed at the correct temperature and duration as specified by the competent cell manufacturer. |
| Antibiotic Issues | Use freshly prepared antibiotic plates. Confirm that the correct antibiotic and concentration are being used. |
Problem 4: Incorrect Clones or No Insert
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Vector Self-Ligation | Dephosphorylate the digested vector using an alkaline phosphatase to prevent self-ligation. |
| Contamination of PCR Product | Gel-purify the PCR product to ensure you are cloning the correct fragment, especially if non-specific bands are present. |
| Colony Screening Issues | Perform colony PCR with primers flanking the insertion site to quickly screen for the presence of the insert. Confirm positive clones by restriction digest and Sanger sequencing. |
Quantitative Data Summary
While specific cloning efficiency for the full-length ADAM12 gene is not widely reported and can vary significantly between experiments, the following table provides general expectations for cloning a ~3 kb fragment into a standard vector.
| Parameter | Expected Efficiency/Value | Notes |
| PCR Amplification | >50 ng/µL of a specific ~2.7 kb band | Yield can be optimized with high-fidelity, GC-rich polymerases. |
| Ligation Efficiency | 50-90% positive clones (with insert) | Highly dependent on the quality of DNA fragments and ligation conditions. |
| Transformation Efficiency | 10^4 - 10^6 CFU/µg of ligation product | For a ~6-8 kb plasmid using chemically competent cells. Can be higher with electroporation.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be adapted based on your specific laboratory conditions and reagents.
PCR Amplification of Full-Length ADAM12-L
This protocol is a starting point for amplifying the ~2.7 kb ORF of ADAM12-L from cDNA.
Materials:
-
Human cDNA template
-
Forward and reverse primers specific for ADAM12-L
-
High-fidelity DNA polymerase suitable for long and potentially GC-rich templates
-
dNTPs
-
PCR buffer
-
DMSO (optional)
Procedure:
-
Reaction Setup:
-
Template cDNA: 10-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
High-Fidelity DNA Polymerase: As per manufacturer's recommendation
-
5x PCR Buffer: 10 µL
-
dNTPs (10 mM): 1 µL
-
DMSO (optional): 2.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1.5 - 3 minutes (adjust based on polymerase speed)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size of the amplified fragment.
Ligation into a Mammalian Expression Vector
This protocol describes the ligation of the purified PCR product into a linearized expression vector.
Materials:
-
Gel-purified ADAM12-L PCR product
-
Linearized and dephosphorylated expression vector (e.g., pcDNA3.1)
-
T4 DNA Ligase and buffer
Procedure:
-
Calculate Molar Ratio: Determine the concentration of your purified insert and vector. Calculate the volumes needed for a 3:1 molar ratio of insert to vector.[5]
-
Ligation Reaction Setup:
-
Linearized Vector: 50-100 ng
-
ADAM12-L Insert: Calculated amount for a 3:1 molar ratio
-
10x T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.[7]
-
Heat Inactivation (Optional): Inactivate the ligase by heating at 65°C for 10 minutes.
Transformation into Competent E. coli
This protocol is for transforming the ligation product into chemically competent E. coli.
Materials:
-
Ligation reaction mixture
-
Chemically competent E. coli (e.g., DH5α for general cloning, or a strain for toxic proteins like C41(DE3) for expression plasmids)
-
SOC medium
-
LB agar plates with the appropriate antibiotic
Procedure:
-
Thawing: Thaw a 50 µL aliquot of competent cells on ice.
-
Adding DNA: Add 2-5 µL of the ligation reaction to the competent cells. Gently mix.
-
Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery: Immediately place the tube back on ice for 2 minutes. Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plating: Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubation: Incubate the plate overnight at 37°C. For potentially toxic clones, incubation at 30°C may be beneficial.
Visualizations
Caption: A streamlined workflow for cloning the full-length ADAM12 gene.
Caption: A logical troubleshooting workflow for ADAM12 gene cloning.
Caption: Simplified signaling context of ADAM12-L.
References
- 1. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 2. ADAM12 - Wikipedia [en.wikipedia.org]
- 3. ADAM12 ADAM metallopeptidase domain 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. andrewslab.ca [andrewslab.ca]
- 6. addgene.org [addgene.org]
- 7. promega.com [promega.com]
- 8. addgene.org [addgene.org]
- 9. Transformation efficiency - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining ADAM12 Immunofluorescence Protocols for FFPE Tissues
Welcome to the technical support center for ADAM12 immunofluorescence staining on formalin-fixed paraffin-embedded (FFPE) tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful visualization of ADAM12.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during ADAM12 immunofluorescence experiments on FFPE tissues.
Q1: Why am I getting weak or no signal for ADAM12?
A1: Weak or no signal is a common issue in FFPE immunofluorescence.[1] Several factors could be contributing to this problem:
-
Antibody Performance: The primary antibody may not be validated for FFPE tissues or may be used at a suboptimal concentration. Always check the antibody datasheet for recommended applications and starting dilutions.[2][3] It's crucial to perform antibody titration to find the optimal concentration.[4]
-
Ineffective Antigen Retrieval: Formalin fixation creates protein cross-links that can mask the ADAM12 epitope.[5][6] Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask the antigen.[4][5] The choice of retrieval solution and heating method is critical and may require optimization.[5][7]
-
Improper Tissue Preparation: Incomplete deparaffinization or rehydration can hinder antibody penetration. Ensure thorough removal of paraffin with xylene and gradual rehydration through an ethanol series.
-
Low ADAM12 Expression: The target protein, ADAM12, may be expressed at low levels in your tissue of interest. Consider using a signal amplification system if direct fluorescence is not sensitive enough.[1]
Q2: How can I reduce high background staining?
A2: High background can obscure the specific ADAM12 signal. Here are some strategies to minimize it:
-
Blocking Non-Specific Binding: Inadequate blocking is a primary cause of high background.[4] Use a blocking solution containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[4]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[4][8] Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Thorough Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[4] Increase the number and duration of washes.
-
Autofluorescence: Tissues themselves can exhibit autofluorescence. This can be quenched using commercial reagents or by treating the tissue with agents like Sudan Black B.[8][9] Including an unstained control slide is essential to assess the level of autofluorescence.[1][9]
Q3: My tissue sections are detaching from the slides. What can I do?
A3: Tissue detachment during the harsh steps of antigen retrieval is a frustrating problem.[10] Consider the following to improve tissue adherence:
-
Use Coated Slides: Use positively charged or adhesive-coated slides to enhance tissue adhesion.
-
Baking: After sectioning, bake the slides overnight at a low temperature (e.g., 37°C) or for a shorter duration at a higher temperature (e.g., 60°C for 1 hour) to promote adhesion.
-
Gentle Handling: Be gentle during washing steps to avoid dislodging the tissue.
Q4: Which antigen retrieval method is best for ADAM12?
A4: The optimal antigen retrieval method is antibody and tissue-dependent.[5] For ADAM12, Heat-Induced Epitope Retrieval (HIER) is commonly recommended.[3] The two most common HIER buffers are:
-
Citrate Buffer (pH 6.0): Often a good starting point for many antibodies.[3][7]
-
Tris-EDTA Buffer (pH 9.0): Can be more effective for certain epitopes.[4][5][7]
It is highly recommended to test both buffers and different heating times to determine the optimal condition for your specific ADAM12 antibody and tissue type.[6][7]
Experimental Protocols and Data Presentation
ADAM12 Antibody Selection
Choosing a well-validated antibody is critical for successful staining. Look for antibodies that have been previously used for immunohistochemistry on paraffin-embedded tissues (IHC-P).
| Antibody Attribute | Recommendation | Vendors |
| Host Species | Rabbit, Goat | Thermo Fisher Scientific, Abcam, NSJ Bioreagents, Novus Biologicals[2][3] |
| Clonality | Polyclonal, Monoclonal | Various |
| Validated Applications | IHC-P, ICC/IF | Check datasheet[2][3] |
| Starting Dilution | 1:50 - 1:500 (Titration required) | Check datasheet[2] |
Detailed Immunofluorescence Protocol for ADAM12 on FFPE Tissues
This protocol provides a general framework. Optimization of incubation times, concentrations, and antigen retrieval is often necessary.
1. Deparaffinization and Rehydration [4]
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 5 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water: 2 x 5 minutes.
2. Antigen Retrieval (HIER) [4][5]
-
Pre-heat antigen retrieval solution (Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0) to 95-100°C.
-
Immerse slides in the pre-heated solution and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water.
3. Permeabilization and Blocking [4]
-
Wash slides in PBS containing 0.1% Triton X-100 (PBS-T) for 5 minutes.
-
Incubate slides in a blocking buffer (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.[11]
4. Primary Antibody Incubation [4]
-
Dilute the ADAM12 primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation [4]
-
Wash slides in PBS-T: 3 x 5 minutes.
-
Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
-
Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
6. Counterstaining and Mounting [4][9]
-
Wash slides in PBS-T: 3 x 5 minutes.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash slides in PBS for 5 minutes.
-
Mount coverslips using an anti-fade mounting medium.[9]
7. Imaging
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets. Store slides at 4°C in the dark.
Optimization of Antigen Retrieval Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer | 10 mM Sodium Citrate | 10 mM Sodium Citrate | 1 mM EDTA, 10 mM Tris |
| pH | 6.0 | 6.0 | 9.0 |
| Heating Time | 20 minutes | 40 minutes | 20 minutes |
| Expected Outcome | Assess signal intensity and background | Assess if longer heating improves signal | Compare with a different pH buffer |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for ADAM12 immunofluorescence staining of FFPE tissues.
Simplified ADAM12 Signaling Interaction
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ADAM12 Polyclonal Antibody (PA5-86858) [thermofisher.com]
- 3. nsjbio.com [nsjbio.com]
- 4. clyte.tech [clyte.tech]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of recombinant ADAM12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of recombinant ADAM12 and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is recombinant ADAM12, and what are its common forms?
A Disintegrin and Metalloproteinase 12 (ADAM12) is a member of the ADAM family of zinc-dependent proteases.[1] It plays a role in various biological processes, including cell-cell and cell-matrix interactions, fertilization, muscle development, and neurogenesis.[2] Recombinant ADAM12 is available in two main alternatively spliced forms: a transmembrane form (ADAM12-L) and a shorter, secreted form (ADAM12-S).[2][3] ADAM12-S lacks the transmembrane and cytoplasmic domains.[2] The protein consists of several domains, including a propeptide, metalloproteinase, disintegrin, cysteine-rich, and EGF-like domains.[4]
Q2: What are the primary causes of recombinant ADAM12 degradation?
Degradation of recombinant ADAM12 can be attributed to several factors:
-
Autolysis: Like many proteases, ADAM12 can undergo self-degradation.
-
Proteolytic Cleavage by Other Proteases: Contaminating proteases in the sample or reagents can cleave ADAM12.
-
Physical Instability: Repeated freeze-thaw cycles, improper storage temperatures, and inappropriate buffer conditions can lead to protein denaturation and aggregation, making it more susceptible to degradation.[2][4][5]
-
Oxidation: Exposure to oxidizing agents can damage the protein structure.
Q3: How can I prevent the degradation of my recombinant ADAM12?
Several strategies can be employed to minimize ADAM12 degradation:
-
Proper Storage: Store the protein at recommended temperatures, typically -20°C to -80°C, in a manual defrost freezer to avoid repeated freeze-thaw cycles.[2][4][5][6] For long-term storage, aliquoting the protein into single-use vials is highly recommended.[6]
-
Use of Carrier Proteins: For long-term storage, especially at dilute concentrations, adding a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at a concentration of 0.1% can enhance stability.[2][5][7]
-
Inhibitors: The use of protease inhibitors can prevent degradation by both autolysis and contaminating proteases.
-
Optimal Buffer Conditions: Ensure the buffer composition, pH, and ionic strength are suitable for ADAM12 stability. Calcium is known to be important for the structural stability of the catalytic domain.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of ADAM12 Activity | Protein degradation due to improper storage or handling. | 1. Aliquot the recombinant protein upon receipt to minimize freeze-thaw cycles.[2][5][7] 2. Store at -20°C to -70°C in a manual defrost freezer.[4][5] 3. Add a carrier protein (e.g., 0.1% BSA) for long-term storage of dilute solutions.[2][7] |
| Inactive enzyme due to incorrect buffer conditions. | 1. Ensure the assay buffer contains necessary cofactors, such as CaCl2 (typically 1-10 mM).[4] 2. Verify the pH of the assay buffer is within the optimal range for ADAM12 activity (typically around pH 7.5-9.0).[4] | |
| Multiple Bands on SDS-PAGE | Proteolytic degradation of the full-length protein. | 1. Add broad-spectrum metalloproteinase inhibitors or specific ADAM12 inhibitors to your sample. 2. Handle the protein on ice and minimize the time it is kept at room temperature. |
| Presence of pro- and mature forms of the enzyme. | The recombinant protein may be supplied as a mixture of the pro-form and the mature, active form.[5] The propeptide is typically cleaved to activate the enzyme. | |
| Low Yield After Purification | Protein degradation during the purification process. | 1. Include metalloproteinase inhibitors in all purification buffers. 2. Perform all purification steps at 4°C. |
| Inconsistent Results in Activity Assays | Variability in enzyme activation. | The pro-domain of ADAM12 can act as an inhibitor of its proteolytic activity. Ensure complete activation of the pro-form, for example by using furin, if required by the experimental protocol.[4] |
| Interference from substances in the sample. | Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) in your sample preparation as they can interfere with the assay.[8] |
Inhibitors of ADAM12 Degradation and Activity
The activity of ADAM12 can be modulated by various inhibitors, which can also help in preventing its degradation.
| Inhibitor | Type | Mechanism of Action | Typical Concentration |
| TIMP-3 | Endogenous | Tissue Inhibitor of Metalloproteinase-3 is a natural inhibitor of ADAM12.[9][10] | Varies depending on the assay |
| TIMP-2 | Endogenous | Tissue Inhibitor of Metalloproteinase-2 has also been shown to inhibit ADAM12.[11] | Varies depending on the assay |
| ADAM12 Prodomain (PA12) | Endogenous | The prodomain of ADAM12 can act as a specific inhibitor of its cognate metalloprotease.[12] | Ki ≈ 430 nM[12] |
| EDTA / 1,10-Phenanthroline | Chelating Agents | These compounds inhibit metalloproteinases by chelating the essential zinc ion in the catalytic domain.[10][13] | 5 mM[13] |
| Marimastat | Synthetic (Hydroxamate) | A broad-spectrum matrix metalloproteinase inhibitor that can also partially inhibit ADAM12.[10][13] | 1 mM[13] |
| KB-R7785 | Synthetic (Hydroxamate) | A synthetic inhibitor that has been used to block ADAM12-mediated shedding of HB-EGF.[1] | Varies depending on the assay |
Experimental Protocols
Protocol 1: Activation of Recombinant Human ADAM12
This protocol is adapted from a commercially available recombinant human ADAM12 datasheet.[4]
Materials:
-
Recombinant Human ADAM12 (rhADAM12)
-
Recombinant Human Furin (rhFurin)
-
Activation Buffer: 50 mM Tris, 1 mM CaCl2, 0.5% Brij-35, pH 9.0[4]
Procedure:
-
Dilute rhADAM12 to 200 µg/mL in Activation Buffer.
-
Dilute rhFurin to 10 µg/mL in Activation Buffer.
-
In a reaction tube, mix 25 µL of the diluted rhADAM12 with 25 µL of the diluted rhFurin.
-
Incubate the mixture for 1 hour at 37°C to allow for the proteolytic activation of ADAM12.
Protocol 2: ADAM12 Activity Assay using IGFBP-3 Cleavage
This protocol is based on the known ability of ADAM12 to cleave Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[4][9]
Materials:
-
Activated rhADAM12 (from Protocol 1)
-
Recombinant Human IGFBP-3 (rhIGFBP-3)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5[4]
-
SDS-PAGE Sample Buffer
Procedure:
-
Reconstitute or dilute rhIGFBP-3 to 200 µg/mL in Assay Buffer.
-
In a reaction tube, combine 25 µL of the rhIGFBP-3 solution, 10 µL of activated rhADAM12, and 15 µL of Assay Buffer. The final concentration of rhADAM12 will be 20 µg/mL and rhIGFBP-3 will be 100 µg/mL.[4]
-
Incubate the reaction at 37°C for 16 hours.[4]
-
Prepare control tubes:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the cleavage of IGFBP-3 by SDS-PAGE followed by protein staining (e.g., Coomassie Blue) or Western blot.
Visualizations
Caption: Workflow for the activation of recombinant ADAM12 by furin.
Caption: Key strategies to prevent the degradation of recombinant ADAM12.
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abgenex.com [abgenex.com]
- 3. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. abnova.com [abnova.com]
- 7. mybiosource.com [mybiosource.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. ADAM 12-S cleaves IGFBP-3 and IGFBP-5 and is inhibited by TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAM 12 cleaves extracellular matrix proteins and correlates with cancer status and stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
strategies to minimize off-target effects of ADAM12 inhibitors
Welcome to the technical support center for ADAM12 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize off-target effects and to offer troubleshooting support for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with ADAM12 inhibitors?
A1: The primary reason for off-target effects is the structural similarity of the ADAM12 catalytic domain to that of other metalloproteinases, particularly Matrix Metalloproteinases (MMPs) and other ADAM family members like ADAM10 and ADAM17.[1] This homology in the active site makes it challenging to design small molecule inhibitors that are highly specific to ADAM12.[1]
Q2: What are the most common off-targets for ADAM12 inhibitors?
A2: The most common off-targets include other ADAMs (e.g., ADAM10, ADAM17) and various MMPs.[1][2] Broad-spectrum metalloproteinase inhibitors, such as Batimastat (BB-94) and GM6001, are known to inhibit ADAM12 but also a wide range of other MMPs.[3][4]
Q3: What strategies can be employed to develop more specific ADAM12 inhibitors?
A3: To enhance specificity, several strategies can be employed:
-
Targeting non-catalytic domains: Instead of the highly conserved catalytic domain, inhibitors can be designed to target other, more unique domains of ADAM12, such as the disintegrin or cysteine-rich domains.[1]
-
Engineered protein inhibitors: Natural inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs) can be engineered for greater selectivity. For instance, modifying TIMP-2 has been shown to increase its affinity and specificity for ADAM12 over other proteases like ADAM17.[5]
-
Using the ADAM12 prodomain: The recombinant prodomain of ADAM12 has been shown to act as a specific inhibitor of its cognate enzyme.
Q4: How can I confirm that the observed effect in my experiment is due to ADAM12 inhibition and not an off-target effect?
A4: To confirm the specificity of your inhibitor, it is crucial to perform validation experiments. A common and effective method is to use a genetic approach, such as siRNA or shRNA-mediated knockdown of ADAM12.[6][7] If the phenotype observed with the inhibitor is replicated by ADAM12 knockdown, it provides strong evidence that the effect is on-target.[6][7] Additionally, using a catalytically inactive mutant of ADAM12 in an overexpression system can serve as a negative control.[5][8]
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition of ADAM12 activity in a cell-based assay.
-
Possible Cause: Inhibitor instability or degradation.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
-
Possible Cause: Low expression of active ADAM12 in the cell line.
-
Possible Cause: Substrate competition.
-
Solution: Ensure the concentration of the inhibitor is appropriate for the level of substrate and enzyme in the assay. Perform a dose-response curve to determine the optimal inhibitor concentration.[12]
-
Issue 2: Observed cellular phenotype does not correlate with ADAM12 knockdown results.
-
Possible Cause: The inhibitor has significant off-target effects.
-
Solution: Profile the inhibitor against a panel of related metalloproteinases (other ADAMs and MMPs) to determine its selectivity. Consider using a more specific inhibitor, such as an engineered TIMP variant or the ADAM12 prodomain.
-
-
Possible Cause: The phenotype is mediated by a non-catalytic function of ADAM12.
-
Solution: Some biological effects of ADAM12 are independent of its proteolytic activity and relate to its function as an adhesion molecule or its interaction with signaling proteins.[3] Investigate these possibilities using mutant forms of ADAM12 that lack catalytic activity but retain other functional domains.
-
Issue 3: Difficulty in measuring ADAM12-specific substrate shedding.
-
Possible Cause: Multiple proteases are shedding the same substrate.
-
Solution: Use a combination of a specific ADAM12 inhibitor and a broad-spectrum metalloproteinase inhibitor to dissect the contribution of ADAM12 versus other proteases. Additionally, perform the assay in cells with and without ADAM12 knockdown to confirm its role in shedding the specific substrate.[13]
-
-
Possible Cause: Low signal-to-noise ratio in the shedding assay.
Data on Inhibitor Specificity
The following tables summarize quantitative data on the specificity of various inhibitors for ADAM12 and related metalloproteinases.
Table 1: Apparent Inhibition Constants (Ki (app), nM) of Engineered TIMPs against ADAM12 and ADAM17 (TACE)
| Inhibitor | ADAM12-S | ADAM12-Cat | TACE-Cat |
| N-TIMP-1 | 800 | 200 | >1000 |
| N-TIMP-2 | 69.7 | 5.5 | 1.9 |
| N-TIMP-3 | 4.4 | 0.93 | 0.05 |
| N-TIMP-2-ΔABloop | 30.0 | 2.0 | 180 |
| Data sourced from Kveiborg et al. (2010).[5] | |||
| ADAM12-S: Full-length secreted ADAM12; ADAM12-Cat: Catalytic domain of ADAM12; TACE-Cat: Catalytic domain of ADAM17. |
Table 2: IC50 Values (µM) of Chemotherapeutic Drugs in Triple-Negative Breast Cancer (TNBC) Cell Lines with Varying ADAM12 Expression
| Cell Line | Relative ADAM12 Expression | Doxorubicin IC50 | Paclitaxel IC50 |
| Hs 578T | High | 0.04 | 0.002 |
| BT-549 | Medium | 0.02 | 0.001 |
| MDA-MB-468 | Low | 0.01 | <0.001 |
| Data suggests a correlation between higher ADAM12 expression and increased resistance to these agents. Sourced from Pérez-Gómez et al. (2020).[6] |
Experimental Protocols
Protocol 1: Cell-Based Substrate Shedding Assay using Alkaline Phosphatase (AP) Fusion Protein
This protocol is designed to quantify the shedding of a specific ADAM12 substrate from the cell surface.
Materials:
-
293-VnR cells (or other suitable host cell line with low endogenous metalloproteinase activity)
-
Expression vector for ADAM12 (wild-type and catalytically inactive mutant, e.g., E351Q)
-
Expression vector for the substrate of interest fused to AP (Substrate-AP)
-
Transfection reagent
-
Serum-free medium (SFM)
-
ADAM12 inhibitor and vehicle control (e.g., DMSO)
-
96-well plates
-
AP substrate solution (e.g., p-nitrophenyl phosphate)
-
Plate reader (405 nm)
-
Cell lysis buffer
Methodology:
-
Co-transfect 293-VnR cells with the ADAM12 expression vector (or catalytically inactive control) and the Substrate-AP vector.
-
24 hours post-transfection, seed the cells into 24-well plates.
-
The following day, wash the cells twice with SFM.
-
Pre-incubate the cells with the ADAM12 inhibitor or vehicle control for 15 minutes.
-
Replace the medium with fresh SFM containing the inhibitor or vehicle and incubate for 1-2 hours at 37°C.
-
Collect the conditioned medium (contains shed Substrate-AP).
-
Lyse the cells to collect the cell-associated (unshed) Substrate-AP.
-
In a 96-well plate, measure the AP activity in both the conditioned medium and the cell lysate by adding the AP substrate solution and measuring the absorbance at 405 nm.[8]
-
Calculate the shedding activity as the ratio of AP activity in the medium to the total AP activity (medium + lysate).[8][14]
Protocol 2: In Vitro Kinetic Analysis of ADAM12 Inhibition using a Fluorescent Peptide Substrate
This protocol measures the inhibitory potency (Ki) of a compound against recombinant ADAM12.
Materials:
-
Recombinant human ADAM12 (catalytic domain or full-length secreted form)
-
Fluorescent peptide substrate for ADAMs (e.g., Dabcyl-LAQAhomoPheRSK(FAM)-NH2)
-
ADAM12 inhibitor at various concentrations
-
Assay buffer (e.g., 20 mM Tris/HCl, pH 8.0, 20 mM NaCl, 1 mM CaCl2, 0.05% Brij35)
-
96-well black plates
-
Fluorescence plate reader
Methodology:
-
In a 96-well plate, mix the recombinant ADAM12 enzyme with various concentrations of the inhibitor in the assay buffer.
-
Pre-incubate the enzyme-inhibitor mixture for 2 hours at 37°C to allow for binding equilibrium to be reached.[5]
-
Initiate the reaction by adding the fluorescent peptide substrate.
-
Immediately measure the increase in fluorescence over time using a plate reader. The cleavage of the peptide separates the quencher (Dabcyl) from the fluorophore (FAM), resulting in an increase in fluorescence.
-
Determine the initial reaction velocities (V) at each inhibitor concentration.
-
Calculate the apparent inhibition constant (Ki (app)) by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of ADAM12 as a Novel Basigin Sheddase [mdpi.com]
- 14. Identification of ADAM12 as a Novel Basigin Sheddase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of ADAM12 Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies targeting A Disintegrin and Metalloproteinase 12 (ADAM12).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the validation of ADAM12 antibody specificity across various applications.
Western Blotting (WB)
-
Q1: Why am I observing multiple bands or a band at an unexpected molecular weight for ADAM12 in my Western Blot?
A1: Several factors can contribute to this observation:
-
ADAM12 Isoforms and Processing: Human ADAM12 has two main splice variants: a full-length transmembrane form (ADAM12-L) and a shorter, secreted form (ADAM12-S).[1][2] The predicted molecular weight of the full-length unprocessed protein is around 100 kDa.[3] However, the protein undergoes post-translational modifications, including proteolytic processing that removes the N-terminal pro-domain, resulting in a mature form. Different bands could represent the unprocessed latent form and the processed, active forms of ADAM12.
-
Post-Translational Modifications: Glycosylation can also increase the apparent molecular weight of the protein.
-
Splice Variants: Different splice variants of ADAM12 exist, which may be recognized by the antibody if the epitope is within a shared region.
-
Breakdown Products: The presence of bands at lower molecular weights could indicate degradation of the ADAM12 protein.
-
Non-specific Binding: The antibody may be cross-reacting with other proteins.
Troubleshooting Steps:
-
Check the Antibody Specificity Data: Review the supplier's datasheet for information on the expected band sizes and whether the antibody recognizes different isoforms or processed forms.
-
Use Positive and Negative Controls: Include lysates from cells or tissues known to express high and low levels of ADAM12. Knockout or knockdown cell lines are the ideal negative controls.[4]
-
Optimize Blocking and Washing Steps: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps to reduce non-specific binding.
-
Adjust Antibody Dilution: A high antibody concentration can lead to non-specific bands. Titrate the antibody to find the optimal dilution.
-
Lysate Preparation: Ensure that protease inhibitors are included in the lysis buffer to prevent protein degradation.
-
-
Q2: I am not detecting any bands for ADAM12 in my Western Blot, even though I expect it to be present in my sample.
A2: This could be due to several reasons:
-
Low ADAM12 Expression: The target protein level in your sample may be below the detection limit of the antibody.
-
Incorrect Antibody: Ensure you are using an antibody validated for Western Blotting.
-
Suboptimal Protocol: Issues with sample preparation, protein transfer, or antibody incubation can lead to a lack of signal.
-
Inactive Secondary Antibody or Substrate: The detection reagents may be expired or improperly stored.
Troubleshooting Steps:
-
Use a Positive Control: Run a sample known to express ADAM12, such as human placenta tissue lysate or HeLa cell lysate, to confirm that the antibody and protocol are working.[3]
-
Increase Protein Load: Load a higher amount of total protein per lane (e.g., 30-50 µg).
-
Check Transfer Efficiency: Use a Ponceau S stain to visualize total protein on the membrane after transfer to confirm that proteins have transferred effectively from the gel.
-
Optimize Antibody Incubation: Increase the primary antibody incubation time (e.g., overnight at 4°C).
-
Verify Reagent Activity: Use fresh secondary antibody and substrate.
-
Immunohistochemistry (IHC) & Immunocytochemistry (ICC/IF)
-
Q3: I am observing high background staining in my IHC/ICC experiments.
A3: High background can obscure specific staining and make interpretation difficult. Potential causes include:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins or cellular components.
-
Endogenous Peroxidase/Phosphatase Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to the tissue section.
Troubleshooting Steps:
-
Perform a "No Primary Antibody" Control: Incubate a slide with only the secondary antibody to check for non-specific binding of the secondary antibody.
-
Optimize Blocking: Use a blocking buffer containing serum from the same species as the secondary antibody (e.g., goat serum for a goat anti-rabbit secondary).
-
Antigen Retrieval: Over-fixation of tissues can lead to excessive background. Optimize the antigen retrieval method (heat-induced or enzymatic). For ADAM12, heat-mediated antigen retrieval with citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is often recommended.[3][5]
-
Quench Endogenous Enzymes: For IHC, pre-treat the slides with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Titrate Antibodies: Use the lowest effective concentration of both primary and secondary antibodies.
-
-
Q4: The staining for ADAM12 is weak or absent in my IHC/ICC experiment.
A4: A weak or absent signal can be frustrating. Consider the following possibilities:
-
Low Target Expression: The tissue or cells may have low levels of ADAM12.
-
Improper Fixation: The fixation method may be masking the epitope.
-
Insufficient Antibody Penetration: The antibody may not be reaching the target within the cell or tissue.
-
Incorrect Antibody for the Application: Ensure the antibody is validated for IHC or ICC/IF.
Troubleshooting Steps:
-
Use a Validated Positive Control Tissue: Human placenta is a good positive control for ADAM12 expression.[5][6]
-
Optimize Fixation and Permeabilization: For ICC/IF, test different fixation methods (e.g., paraformaldehyde, methanol).[3] For both IHC and ICC, a permeabilization step (e.g., with Triton X-100) is necessary for intracellular targets.[7]
-
Optimize Antigen Retrieval: Systematically test different antigen retrieval methods and incubation times.
-
Increase Antibody Concentration and Incubation Time: Try a higher concentration of the primary antibody and a longer incubation period (e.g., overnight at 4°C).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Q5: My standard curve in the ADAM12 ELISA is poor, or the sample values are out of range.
A5: Accurate quantification with ELISA depends on a reliable standard curve.
-
Improper Standard Preparation: Errors in the serial dilution of the standard will lead to an inaccurate curve.
-
Incorrect Sample Dilution: If the concentration of ADAM12 in the sample is too high or too low, it will fall outside the linear range of the assay.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
Troubleshooting Steps:
-
Carefully Prepare Standards: Use calibrated pipettes and fresh tubes for each dilution step.
-
Perform a Pilot Experiment for Sample Dilution: Test a few different dilutions of your sample to determine the optimal dilution that falls within the standard curve range. Recommended dilutions for human serum and plasma are often 1:2 or 1:4.[8]
-
Use the Recommended Assay Diluent: The diluent provided in the kit is optimized to minimize matrix effects.
-
Ensure Proper Plate Washing: Inadequate washing can lead to high background and poor precision.
-
Quantitative Data Summary
The following tables provide a summary of quantitative information for commercially available ADAM12 antibodies and ELISA kits.
Table 1: Recommended Dilutions for ADAM12 Antibodies in Various Applications
| Application | Recommended Dilution/Concentration | Species Reactivity |
| Western Blot (WB) | 1:500 - 1:2000 | Human, Mouse, Rat |
| Immunohistochemistry (IHC) | 1:50 - 1:1000 | Human, Mouse, Rat |
| Immunofluorescence (IF/ICC) | 1:200 - 1:800 | Human |
| Flow Cytometry (FC) | 0.25 µg per 10^6 cells | Human |
| Immunoprecipitation (IP) | 0.5 - 4.0 µg per 1.0-3.0 mg of lysate | Human |
| ELISA | 1:128,000 - 1:64,000 | Human |
Note: Optimal dilutions should be determined experimentally by the end-user.[5][6]
Table 2: Characteristics of ADAM12 ELISA Kits
| Kit Type | Sample Type | Sensitivity | Range |
| Human ADAM12 ELISA | Serum, Plasma, Cell Culture Supernatant, Urine | 0.63 ng/mL | 0.78 - 50 ng/mL |
| Rat ADAM12 ELISA | Cell Culture Supernatant, Serum, Plasma (Heparin) | < 10 pg/mL | 156 - 10000 pg/mL |
| Mouse ADAM12 ELISA | Cell Culture Supernatant, Serum, Plasma (Heparin) | Varies by manufacturer | Varies by manufacturer |
Data is compiled from various commercially available ELISA kits.[8][9][10]
Experimental Protocols
1. Western Blotting Protocol for ADAM12
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the ADAM12 primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
2. Immunohistochemistry (IHC-P) Protocol for ADAM12
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block with a suitable blocking serum (e.g., 10% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the ADAM12 primary antibody (e.g., at a 1:200 to 1:500 dilution) in a humidified chamber overnight at 4°C.[3]
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Add a DAB substrate solution and monitor for color development.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Signaling Pathways Involving ADAM12
ADAM12 is involved in multiple signaling pathways that regulate cell proliferation, migration, and invasion. Its metalloprotease activity allows it to cleave and activate various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).
Caption: ADAM12 signaling pathways in cancer progression.[11]
Experimental Workflow for Antibody Validation
A systematic approach is crucial for validating the specificity of an ADAM12 antibody for its intended application.
Caption: A logical workflow for validating ADAM12 antibody specificity.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-ADAM12 Antibodies | Invitrogen [thermofisher.com]
- 3. ADAM12 antibody (14139-1-AP) | Proteintech [ptglab.com]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ADAM12 Antibody (A83260) | Antibodies.com [antibodies.com]
- 6. Anti-ADAM12 Human Protein Atlas Antibody [atlasantibodies.com]
- 7. ADAM12 Polyclonal Antibody (PA5-18314) [thermofisher.com]
- 8. ptglab.com [ptglab.com]
- 9. Rat ADAM12 ELISA Kit (ab213919) | Abcam [abcam.com]
- 10. innov-research.com [innov-research.com]
- 11. The Emerging Role of ADAM 12 Regulates Epithelial-mesenchymal Transition by Activating the Wnt/β-catenin Signaling Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ADAM12 as a Prognostic Marker in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A Disintegrin and Metalloproteinase 12 (ADAM12) with established prognostic markers in breast cancer. It aims to objectively evaluate the performance of ADAM12, supported by experimental data, to aid in its validation as a clinically relevant biomarker.
Executive Summary
ADAM12, a member of the ADAM family of metalloproteinases, has emerged as a promising prognostic marker in breast cancer. Multiple studies have demonstrated its upregulation in breast tumor tissues compared to normal breast tissues. Elevated ADAM12 expression is significantly associated with key indicators of poor prognosis, including increased tumor grade, lymph node metastasis, and reduced overall survival. This guide provides a detailed comparison of ADAM12 with current standard prognostic markers such as CA 15-3, CEA, Ki-67, and HER2, presenting available quantitative data, experimental methodologies, and relevant biological pathways.
Performance Comparison of Prognostic Markers
The following tables summarize the prognostic performance of ADAM12 in comparison to established breast cancer biomarkers. It is important to note that the data presented are derived from different studies, and direct head-to-head comparisons in a single cohort are limited.
Table 1: Prognostic Performance of ADAM12 vs. Other Markers
| Marker | Biomarker Type | Primary Method of Detection | Prognostic Significance | Key Findings & Hazard Ratios (HR) |
| ADAM12 | Protein (Metalloproteinase) | IHC, RT-qPCR, ELISA | High expression correlates with poor prognosis, especially in ER-positive and Triple-Negative Breast Cancer (TNBC).[1] | - In ER-positive breast cancer, high ADAM12 is associated with shorter survival time (p < 0.001) and is an independent prognostic marker (HR = 7.116).[2] - Associated with increased risk of distant metastasis in ER-negative breast cancer.[3] - High expression linked to chemoresistance. |
| CA 15-3 | Protein (Mucin Glycoprotein) | ELISA | Elevated serum levels are associated with advanced disease, metastasis, and poor prognosis.[4][5] | - Elevated levels are significantly associated with advanced tumor stage (p<0.05) and metastatic disease (p<0.0001).[4] - In some studies, elevated levels were not significantly associated with worse 5-year overall survival.[4][6] |
| CEA | Protein (Glycoprotein) | ELISA | Elevated serum levels are associated with metastasis and poor prognosis, particularly liver metastasis.[4][6] | - Elevated levels (>5 ng/mL) are significantly associated with worse 5-year overall survival (27% vs. 68%, p<0.001).[4][6] - Correlates with larger tumor size (p<0.05) and metastasis (p<0.001).[4][6] |
| Ki-67 | Protein (Nuclear Antigen) | IHC | High expression (proliferation index) is associated with a higher tumor grade, increased risk of recurrence, and worse survival.[7][8][9] | - High Ki-67 is associated with a higher probability of relapse (HR = 1.93) and worse survival (HR = 1.95).[7] - Prognostic value is particularly strong in luminal breast cancers. |
| HER2 | Protein (Receptor Tyrosine Kinase) | IHC, FISH | Overexpression/amplification is associated with aggressive disease and poor prognosis, but also serves as a predictive marker for targeted therapy. | - A well-established prognostic and predictive marker. High HER2 status is linked to a more aggressive phenotype. |
Table 2: Association of ADAM12 with Clinicopathological Parameters
| Parameter | Association with High ADAM12 Expression | Significance (p-value) |
| Tumor Grade | Positive Correlation | < 0.05 |
| Lymph Node Metastasis | Positive Correlation[3] | < 0.05 |
| Distant Metastasis | Positive Correlation[3] | < 0.05 |
| Ki-67 Status | Positive Correlation[2] | < 0.05 |
| HER2 Status | Positive Correlation[2] | < 0.05 |
| Estrogen Receptor (ER) Status | Prognostic value is significant in both ER-positive and ER-negative subtypes.[3] | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental validation of ADAM12, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Immunohistochemistry (IHC) for ADAM12, Ki-67, and HER2
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a water bath or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit polyclonal anti-ADAM12, mouse monoclonal anti-Ki-67, or rabbit monoclonal anti-HER2) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring:
-
ADAM12: Staining intensity and the percentage of positive tumor cells are evaluated.
-
Ki-67: The percentage of tumor cells with positive nuclear staining is calculated (Ki-67 labeling index).[9]
-
HER2: Scored on a scale of 0 to 3+ based on membrane staining intensity and completeness.
-
Real-Time Quantitative PCR (RT-qPCR) for ADAM12 mRNA
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE breast tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for the ADAM12 gene. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.[10]
-
Data Analysis: The relative expression of ADAM12 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Enzyme-Linked Immunosorbent Assay (ELISA) for ADAM12, CA 15-3, and CEA
-
Sample Collection: Serum or urine samples are collected from patients.[11]
-
Assay Principle: A sandwich ELISA format is typically used. Wells of a microplate are coated with a capture antibody specific for the target protein (ADAM12, CA 15-3, or CEA).
-
Procedure:
-
Patient samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, and the color development is proportional to the amount of bound protein.
-
The absorbance is measured using a microplate reader.
-
-
Quantification: The concentration of the marker in the samples is determined by comparison to a standard curve.
Conclusion
The available evidence strongly suggests that ADAM12 is a valuable prognostic marker in breast cancer, with high expression levels correlating with more aggressive disease and poorer patient outcomes. Its association with established markers like Ki-67 and HER2 further strengthens its potential clinical utility. While direct comparative studies with standard serum markers like CA 15-3 and CEA are not yet abundant, the data indicates that ADAM12 provides independent prognostic information, particularly within specific breast cancer subtypes. Further large-scale validation studies that directly compare the prognostic performance of ADAM12 with the established panel of markers in the same patient cohorts are warranted to fully establish its role in the clinical management of breast cancer.
References
- 1. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM12 expression predicts clinical outcome in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparative Prognostic Significance of CEA and CA15-3 in Breast Cancer | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 5. ijsurgery.com [ijsurgery.com]
- 6. researchgate.net [researchgate.net]
- 7. Ki-67 as prognostic marker in early breast cancer: a meta-analysis of published studies involving 12 155 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ki-67 as a prognostic marker according to breast cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjme.ro [rjme.ro]
- 11. Urinary concentrations of ADAM 12 from breast cancer patients pre- and post-surgery vs. cancer-free controls: a clinical study for biomarker validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of ADAM12 and ADAM10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two closely related members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM12 and ADAM10. Understanding the distinct and overlapping substrate repertoires of these sheddases is crucial for elucidating their roles in physiological and pathological processes and for the development of targeted therapeutics.
Executive Summary
ADAM10 and ADAM12 are both type I transmembrane metalloproteases that play critical roles in ectodomain shedding, a process that releases the extracellular domains of membrane-anchored proteins. While both enzymes contribute to cell signaling, development, and disease, they exhibit distinct substrate preferences. ADAM10 is a major sheddase with a broad substrate repertoire of over 100 proteins, including the well-characterized Notch receptor and several epidermal growth factor receptor (EGFR) ligands.[1] In contrast, ADAM12 has a more restricted but significant set of substrates, notably including heparin-binding EGF-like growth factor (HB-EGF) and various extracellular matrix (ECM) components.[2][3] Their differential substrate cleavage contributes to their distinct roles in signaling pathways, with ADAM10 being central to Notch signaling and ADAM12 heavily implicated in pathways promoting tumorigenesis, such as the EGFR/ERK and STAT3 signaling cascades.[4][5][6]
Comparative Analysis of Substrate Specificity
The substrate specificities of ADAM12 and ADAM10 have been investigated through various methods, including proteomics analysis of knockout cells, in vitro cleavage assays with recombinant proteins, and the use of fluorogenic peptide substrates.
Known Substrates
The following table summarizes some of the key and well-validated substrates for ADAM12 and ADAM10.
| Substrate Category | ADAM12 Substrates | ADAM10 Substrates | Common/Overlapping Substrates |
| Growth Factors/Ligands | Heparin-binding EGF-like growth factor (HB-EGF)[2][3] | Epidermal Growth Factor (EGF), Betacellulin[7] | Delta-like 1 (DLL1)[5], EGFR/HER ligands[1] |
| Receptors | - | Notch1[4][6], Low-density lipoprotein receptor (LDLR)[8] | - |
| Cell Adhesion Molecules | - | N-cadherin, E-cadherin, Neuroligin-1, NrCAM[1][8] | - |
| Extracellular Matrix | Gelatin, Type IV Collagen, Fibronectin[9] | - | - |
| Other | Insulin-like growth factor-binding protein 3 & 5 (IGFBP-3, -5)[9] | Amyloid Precursor Protein (APP)[8], CX3CL1 (Fractalkine)[8] | - |
Quantitative Analysis of Sheddase Activity
Direct quantitative comparisons of the catalytic efficiency of ADAM12 and ADAM10 on a broad range of substrates are limited. However, studies using specific fluorogenic peptides have provided insights into their relative activities.
| Fluorogenic Substrate | ADAM12 Specificity Constant (kcat/KM) (M⁻¹s⁻¹) | ADAM10 Specificity Constant (kcat/KM) (M⁻¹s⁻¹) | Reference |
| PEPDAB005 | 2.8 x 10⁵ | 6.2 x 10³ | [10] |
| PEPDAB064 | - | 7.3 x 10² | [11] |
Note: Higher kcat/KM values indicate greater catalytic efficiency.
Cleavage Site Preferences
Studies utilizing peptide libraries have revealed differences in the amino acid preferences at the cleavage site for ADAM10. While similar comprehensive data for ADAM12 is less available, some characteristics are known.
-
ADAM10 : A prominent feature of ADAM10 is its ability to accommodate aromatic amino acids (e.g., Phenylalanine, Tyrosine) at the P1' position (the amino acid immediately C-terminal to the cleavage site).[12][13] It also shows a preference for Leucine at this position.[12]
-
ADAM12 : The S1' active site pocket of ADAM12 has been described as promiscuous, accepting a variety of residues including Alanine, Aspartic acid, Leucine, Methionine, Serine, Tyrosine, and Valine.[2]
Key Signaling Pathways
The distinct substrate specificities of ADAM12 and ADAM10 lead to their involvement in different key signaling pathways.
ADAM12 Signaling Pathways
ADAM12 is significantly implicated in cancer progression through its role in activating the EGFR and STAT3 signaling pathways. By shedding HB-EGF, ADAM12 initiates a cascade that promotes cell proliferation, migration, invasion, and epithelial-to-mesenchymal transition (EMT).[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. rupress.org [rupress.org]
- 8. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Identification of ADAM12 as a Regulator for TGF-β1-Induced Differentiation of Human Mesenchymal Stem Cells to Smooth Muscle Cells | PLOS One [journals.plos.org]
- 10. biozyme-inc.com [biozyme-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
ADAM12 vs MMPs in extracellular matrix remodeling
A Comparative Guide to ADAM12 and MMPs in Extracellular Matrix Remodeling
For researchers, scientists, and drug development professionals, understanding the nuances of extracellular matrix (ECM) remodeling is critical. This guide provides an objective comparison of two key enzyme families involved in this process: A Disintegrin and Metalloproteinase 12 (ADAM12) and Matrix Metalloproteinases (MMPs). We will delve into their functional differences, substrate specificities, and roles in signaling pathways, supported by experimental data and detailed methodologies.
Functional Comparison and Substrate Specificity
ADAM12 and MMPs are both zinc-dependent endopeptidases that play crucial roles in tissue remodeling by degrading components of the ECM.[1][2] However, they exhibit distinct substrate specificities and functional roles. MMPs are a large family of enzymes broadly categorized into collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs), each with preferences for specific ECM components.[3][4][5][6] For instance, collagenases (e.g., MMP-1, -8, -13) primarily cleave interstitial collagens, while gelatinases (MMP-2, -9) degrade denatured collagens (gelatin) and type IV collagen.[2][5]
ADAM12, on the other hand, has a more restricted but equally important set of substrates. It is known to degrade gelatin, fibronectin, and type IV collagen, but not type I collagen or casein.[7] Beyond direct ECM degradation, ADAM12 is heavily involved in "ectodomain shedding," a process where it cleaves and releases the extracellular domains of transmembrane proteins, thereby activating signaling pathways.[8][9] A key substrate for ADAM12's shedding activity is the heparin-binding EGF-like growth factor (HB-EGF), which leads to the activation of the Epidermal Growth Factor Receptor (EGFR) pathway.[8][9][10][11]
While both enzyme families are inhibited by Tissue Inhibitors of Metalloproteinases (TIMPs), the specificity varies. TIMP-3 is a potent inhibitor of ADAM12, while TIMP-2 also shows inhibitory activity.[7][8][12] Most MMPs are inhibited by all four TIMPs (TIMP-1, -2, -3, and -4), although with varying affinities.[2]
Table 1: Comparison of General Characteristics
| Feature | ADAM12 | Matrix Metalloproteinases (MMPs) |
| Primary Function | Ectodomain shedding, ECM degradation | ECM degradation and remodeling |
| Key Substrates | HB-EGF, gelatin, fibronectin, type IV collagen | Collagens (various types), gelatin, elastin, proteoglycans, fibronectin, laminin |
| Inhibition | Primarily TIMP-3, also TIMP-2 | TIMP-1, -2, -3, -4 (varying specificities) |
| Cellular Localization | Transmembrane and secreted forms | Secreted and membrane-bound forms |
Table 2: Substrate Specificity Comparison
| Substrate | ADAM12 Activity | Key MMPs with Activity |
| Interstitial Collagens (I, II, III) | None reported | MMP-1, MMP-8, MMP-13 (Collagenases) |
| Gelatin | Yes | MMP-2, MMP-9 (Gelatinases) |
| Type IV Collagen | Yes | MMP-2, MMP-9 (Gelatinases) |
| Fibronectin | Yes | MMP-3, MMP-7, MMP-9, MMP-10 |
| Laminin | Not a primary substrate | MMP-2, MMP-9, MMP-7 |
| Elastin | Not a primary substrate | MMP-2, MMP-9, MMP-12 |
| HB-EGF | Yes (shedding) | Not a primary substrate |
Signaling Pathways in ECM Remodeling
Both ADAM12 and MMPs are integral to cellular signaling, often initiating cascades that influence cell behavior such as proliferation, migration, and invasion.
ADAM12's primary signaling role is through the shedding of growth factor precursors. The cleavage of pro-HB-EGF by ADAM12 releases soluble HB-EGF, which then binds to and activates the EGFR. This activation can trigger downstream pathways like PI3K/Akt and ERK, promoting cell growth and survival.[9][10][11] ADAM12 can also interact with integrins, influencing cell adhesion and signaling.[10]
MMPs contribute to signaling in several ways. They can release growth factors sequestered in the ECM, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), making them available to bind to their receptors.[6][13] The degradation of the ECM itself can also expose cryptic binding sites on matrix proteins or generate bioactive fragments that can trigger signaling events.[13] For example, MMP-9 has been shown to form a complex with cell surface receptors to mediate signaling.[14] Furthermore, some MMPs, like MMP-14 (MT1-MMP), can directly activate other MMPs, such as pro-MMP-2, at the cell surface, amplifying the proteolytic cascade.[5] Interestingly, there is evidence of crosstalk, where ADAM12 can recruit and activate MMP-14 at the cell surface, indicating a cooperative role in ECM degradation and signaling.[15]
Below are diagrams illustrating the key signaling pathways for ADAM12 and a general representation for MMPs in ECM remodeling.
Experimental Protocols
Accurate assessment of ADAM12 and MMP activity is crucial for research and drug development. Below are detailed methodologies for key experiments.
Measurement of ADAM12 Activity by ELISA
This protocol is for quantifying ADAM12 protein levels in biological samples, such as serum or cell culture supernatants, which can be an indirect measure of its potential activity.[16][17]
Materials:
-
ADAM12 ELISA kit (e.g., hADAM12 DuoSet ELISA, R&D Systems)
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Reagent diluent (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding by adding reagent diluent to each well and incubating for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature. For plasma samples, recalcification with CaCl₂ may be necessary to induce clotting before adding to the plate.[16]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate for 20 minutes in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate for 20 minutes in the dark.
-
Stopping Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the ADAM12 concentration in the samples by comparing their absorbance to the standard curve.
Measurement of MMP Activity by Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[18][19]
Materials:
-
SDS-PAGE equipment
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers
-
Sodium dodecyl sulfate (SDS)
-
Gelatin
-
Ammonium persulfate (APS)
-
TEMED
-
Sample buffer (non-reducing)
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Gel Preparation: Prepare a polyacrylamide gel (typically 7.5-10%) containing gelatin at a final concentration of 1 mg/mL.
-
Sample Preparation: Mix samples (e.g., cell culture media, tissue lysates) with non-reducing sample buffer. Do not boil the samples, as this will destroy enzyme activity.
-
Electrophoresis: Load the samples onto the gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in the incubation buffer overnight at 37°C. The calcium and zinc ions are essential for MMP activity.
-
Staining: Stain the gel with the Coomassie Brilliant Blue staining solution for at least 1 hour.
-
Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by the MMPs.
-
Analysis: The molecular weight of the clear bands can be used to identify the specific MMPs (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa).
Conclusion
Both ADAM12 and MMPs are critical players in the complex process of ECM remodeling. While they share the characteristic of being zinc-dependent metalloproteinases, their substrate specificities, primary functions, and roles in signaling pathways are distinct. MMPs are the primary drivers of broad ECM degradation, whereas ADAM12 excels in the more nuanced role of ectodomain shedding, which has profound implications for cell signaling. Understanding these differences is paramount for the development of targeted therapies for diseases characterized by aberrant ECM remodeling, such as cancer and fibrosis. The experimental protocols provided herein offer standardized methods for investigating the roles of these important enzymes.
References
- 1. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Substrate Specificity of MMPs | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ADAM 12 cleaves extracellular matrix proteins and correlates with cancer status and stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Matrix Signaling in Morphogenesis and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Serum-based measurements of stromal activation through ADAM12 associate with poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A disintegrin and metallopeptidase domain (ADAM) 12, ADAM 17 mRNA and ADAM10 protein hold potential as biomarkers for detection of early gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Comparing Cross-Reactivity in ADAM12 and ADAM17 Antibodies
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of the cross-reactivity of commercially available and research-grade antibodies against two closely related metalloproteinases, ADAM12 and ADAM17. Understanding the potential for off-target binding is crucial for accurate data interpretation and the development of targeted therapeutics.
A Disintegrin and Metalloproteinase (ADAM) family members are transmembrane and secreted proteins involved in a variety of cellular processes, including cell adhesion, migration, and signaling. ADAM12 and ADAM17, in particular, are implicated in numerous physiological and pathological conditions, including cancer and inflammation, making them attractive targets for research and drug development. Due to their structural similarities, the potential for antibody cross-reactivity between these two proteins is a significant concern. This guide presents available data on the specificity of selected anti-ADAM12 and anti-ADAM17 antibodies and provides detailed protocols for assessing cross-reactivity in your own experiments.
Understanding the Potential for Cross-Reactivity
The potential for cross-reactivity between antibodies targeting ADAM12 and ADAM17 stems from their sequence and structural homology, particularly within their extracellular domains where antibody binding typically occurs. Both are members of the ADAM family and share a conserved domain organization. While the overall sequence identity may vary, regions of high similarity can lead to off-target binding of antibodies.
Caption: Potential antibody binding scenarios for ADAM12 and ADAM17.
Comparative Analysis of Antibody Specificity
Here, we summarize the available cross-reactivity data for a selection of commercially available and research-grade monoclonal antibodies against human ADAM12 and ADAM17.
Anti-ADAM12 Antibody Specificity
| Antibody | Target | Cross-Reactivity with ADAM17 | Data Source |
| Mouse anti-human ADAM12 mAb (Clone: 632525) | Human ADAM12 | No cross-reactivity observed in direct ELISAs with recombinant human ADAM17. Also tested against ADAM8, 9, 10, 15, 19, 22, 23, 32, and 33 with no observed cross-reactivity. | R&D Systems, MAB44161 Datasheet[1] |
Anti-ADAM17 Antibody Specificity
| Antibody | Target | Cross-Reactivity with ADAM12 | Data Source |
| Human anti-human ADAM17 mAb (Clone: D8P1C1) | Human ADAM17 | Not explicitly tested against ADAM12. However, ELISA-based screening showed no binding to the closely related ADAM10 and ADAM19. | Saha et al., 2021 (Translational Oncology)[2][3] |
Note: The data presented is based on the available information from manufacturers and peer-reviewed literature. It is crucial to independently validate the specificity of any antibody in the context of your specific experimental setup.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of your antibodies, it is essential to perform rigorous validation experiments. Below are detailed protocols for commonly used techniques to assess antibody cross-reactivity.
Caption: Workflow for validating antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to assess the binding of an antibody to its target antigen and potential off-target antigens.
Protocol:
-
Antigen Coating:
-
Coat separate wells of a 96-well microplate with 100 µL of purified recombinant human ADAM12 and human ADAM17 protein (1-10 µg/mL in coating buffer, e.g., PBS) overnight at 4°C.
-
Include wells with coating buffer alone as a negative control.
-
-
Blocking:
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the primary antibody (e.g., anti-ADAM12 or anti-ADAM17) at various dilutions in blocking buffer to the wells coated with ADAM12, ADAM17, and the negative control wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Compare the signal from the wells coated with the target antigen to the signal from the wells coated with the off-target antigen. A significantly lower signal for the off-target antigen indicates high specificity.
-
Western Blotting
Western blotting allows for the assessment of antibody specificity based on the molecular weight of the target protein.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from cell lines known to express ADAM12 and ADAM17, respectively. It is also recommended to use lysates from cells where the target gene has been knocked out or knocked down as negative controls.
-
Alternatively, use purified recombinant ADAM12 and ADAM17 proteins.
-
-
SDS-PAGE:
-
Separate the protein samples (20-30 µg of lysate or 100-500 ng of recombinant protein) on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-ADAM12 or anti-ADAM17) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
A specific antibody should produce a single band at the expected molecular weight for the target protein in the corresponding lane, with no or minimal bands in the lanes containing the off-target protein or knockout/knockdown lysates.
-
Immunoprecipitation (IP)
Immunoprecipitation followed by Western blotting can further confirm antibody specificity by assessing the ability of the antibody to pull down its target protein from a complex mixture.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells expressing either ADAM12 or ADAM17 using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate (500 µg - 1 mg of total protein) with the primary antibody (anti-ADAM12 or anti-ADAM17) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose slurry and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using the same or a different antibody against the target protein.
-
-
Data Analysis:
-
A specific antibody should only immunoprecipitate its target protein. When probing the Western blot of the IP eluate, a band should only be visible for the intended target, and not when the IP is performed on a lysate containing the off-target protein.
-
Conclusion
The selection of a highly specific antibody is a critical first step in any research project. While manufacturers' datasheets and published literature provide valuable initial information, independent validation of antibody specificity is indispensable. The data presented in this guide suggests that highly specific monoclonal antibodies against both ADAM12 and ADAM17 are available. However, researchers should always perform their own cross-reactivity assessments using the protocols outlined above to ensure the reliability and accuracy of their findings. By employing these rigorous validation strategies, the scientific community can build a more robust and reproducible body of knowledge on the roles of ADAM12 and ADAM17 in health and disease.
References
ADAM12 Expression: A Comparative Analysis Across Diverse Malignancies
A comprehensive guide for researchers, scientists, and drug development professionals detailing the expression patterns, signaling roles, and detection methodologies of ADAM12 in various cancers.
A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a significant molecule in cancer research, with mounting evidence pointing to its overexpression in a multitude of cancers and its association with poor patient outcomes.[1][2] This guide provides a comparative analysis of ADAM12 expression across different cancer types, supported by experimental data and detailed methodologies, to serve as a valuable resource for ongoing research and therapeutic development.
Quantitative Expression Analysis of ADAM12 in Cancer
ADAM12 expression is significantly elevated in a wide array of tumors compared to normal tissues.[3] Pan-cancer analyses utilizing databases such as The Cancer Genome Atlas (TCGA) have consistently shown the upregulation of ADAM12 in most solid tumors.[1][2] The following table summarizes key findings on ADAM12 expression in various cancers.
| Cancer Type | Method of Detection | Key Findings | Reference |
| Breast Cancer | IHC, qRT-PCR | Expression is significantly elevated in highly invasive, estrogen-receptor-negative cell lines.[4] Overexpression is observed in triple-negative breast cancer (TNBC) tissues and is associated with a worse outcome.[5] | [4][5] |
| Colorectal Cancer | IHC, qRT-PCR, Western Blot | ADAM12 expression is increased in colorectal cancer cases and is linked to poor patient prognosis.[6] Overexpression is associated with lymph node metastasis and advanced TNM staging. | [6] |
| Gastric Cancer | In vitro experiments | Downregulation of ADAM12 significantly impeded the proliferation, migration, and invasion of gastric cancer cells.[1] | [1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | TCGA data analysis | ADAM12 expression is elevated, and patients with high expression have significantly shorter survival times.[2] | [2] |
| Small Cell Lung Cancer (SCLC) | IHC | ADAM-12 was abundantly expressed in 72.67% of the 150 SCLC tissue samples examined.[7] | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | qRT-PCR, IHC | ADAM12 is overexpressed in OSCC, and its expression is significantly greater in tumors with higher T classification and more advanced stages. | |
| Ovarian Cancer | IHC | High expression levels of ADAM12 were associated with poor survival in aggressive ovarian cancer.[8] | [8] |
| Multiple Cancers (Pan-Cancer Analysis) | TCGA, GEO databases | ADAM12 is upregulated in the vast majority of tumors, including bladder, cervical, and cholangiocarcinoma.[2][3] Elevated levels are often linked to unfavorable clinical outcomes.[1] | [1][2][3] |
Signaling Pathways Involving ADAM12 in Cancer
ADAM12 is implicated in several critical signaling pathways that drive tumorigenesis, including cell proliferation, migration, invasion, and resistance to apoptosis.[1][9] Functional enrichment analyses have associated ADAM12 with focal adhesion, PI3K-Akt signaling, and ECM-receptor interactions.[1] In colorectal cancer, ADAM12 has been shown to facilitate cancer progression by suppressing the Hippo signaling pathway and activating the Wnt/β-catenin signaling pathway.[6]
Below is a diagram illustrating a simplified signaling pathway involving ADAM12.
Experimental Protocols
Accurate and reproducible measurement of ADAM12 expression is crucial for both research and clinical applications. The following are generalized protocols for Immunohistochemistry (IHC) and quantitative Real-Time PCR (qRT-PCR) based on methodologies reported in the literature.
Immunohistochemistry (IHC) Protocol for ADAM12 Detection
IHC is a widely used technique to assess the protein expression of ADAM12 in tissue samples.
-
Tissue Preparation : Paraffin-embedded tissue specimens are sectioned, dewaxed in xylene, and rehydrated through a graded series of alcohol.[7]
-
Antigen Retrieval : Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking : Endogenous peroxidase activity is blocked, followed by incubation with a blocking serum to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation : The tissue sections are incubated with a primary antibody specific for ADAM12.
-
Secondary Antibody and Detection : A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting : The sections are counterstained with hematoxylin to visualize the nuclei, dehydrated, and mounted.
-
Scoring : The expression of ADAM12 is typically scored based on the intensity and percentage of stained tumor cells.
Quantitative Real-Time PCR (qRT-PCR) for ADAM12 mRNA Expression
qRT-PCR is employed to quantify the mRNA levels of ADAM12.
-
RNA Extraction : Total RNA is isolated from cell lines or tissue samples using a suitable kit (e.g., RNeasy Mini Kit).[10]
-
cDNA Synthesis : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase and random hexamer primers.[10]
-
Real-Time PCR : The qPCR is performed using a SYBR Green-based master mix and primers specific for the ADAM12 gene.[10]
-
Data Analysis : The expression of ADAM12 is normalized to one or more reference genes (e.g., GAPDH). The relative fold change in expression is calculated using the ΔΔCt method.[10]
The workflow for a typical qRT-PCR experiment to analyze ADAM12 expression is depicted below.
References
- 1. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Upregulation of ADAM12 Is Associated With a Poor Survival and Immune Cell Infiltration in Colon Adenocarcinoma [frontiersin.org]
- 4. ADAM12 Transmembrane and Secreted Isoforms Promote Breast Tumor Growth: A DISTINCT ROLE FOR ADAM12-S PROTEIN IN TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM Metallopeptidase Domain 12 Facilitates Colorectal Cancer Progression by Inhibiting Hippo Signaling Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ADAM12 expression is upregulated in cancer cells upon radiation and constitutes a prognostic factor in rectal cancer patients following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the In Vivo Role of ADAM12: A Comparison of Knockout Mouse Models and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo models used to elucidate the function of A Disintegrin and Metalloproteinase 12 (ADAM12). We focus on the use of knockout mice and compare this approach with alternative methodologies, supported by experimental data.
Quantitative Data from ADAM12 Knockout Mouse Studies
To understand the in vivo consequences of ADAM12 ablation, researchers have developed knockout mouse models. Below are summary tables of quantitative data from key studies in triple-negative breast cancer and cardiac hypertrophy.
Table 1: Tumor Growth and Immune Infiltration in ADAM12 Knockout Triple-Negative Breast Cancer (TNBC) Mouse Model [1]
| Parameter | Control (Wild-Type T11 cells) | ADAM12 Knockout (A12-KO T11 cells) | Mouse Strain | Reference |
| Tumor Growth | ||||
| Tumor Size (21 days post-injection) | ~150 mm² (Mean ± S.D.) | ~50 mm² (Mean ± S.D.) | BALB/c | [2] |
| Immune Cell Infiltration (% of CD45+ cells) | ||||
| T cells (CD3+) | 25.4% (median) | 32.4% (median) | BALB/c | [1] |
| B cells (CD19+) | 4.4% (median) | 14.0% (median) | BALB/c | [1] |
| Tumor-Infiltrating Neutrophils (TINs)/Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) | 26% of CD45+ cells | 15% of CD45+ cells | BALB/c | [1] |
Table 2: Cardiac Phenotype in ADAM12 Knockout Mice Following Transverse Aortic Constriction (TAC) [3]
| Parameter | Wild-Type (WT) + TAC | ADAM12 Knockout + TAC | Time Post-TAC | Reference |
| Mortality Rate | Lower | Significantly Higher | 4 weeks | [3] |
| Cardiac Hypertrophy | ||||
| Heart Weight/Tibia Length (HW/TL) Ratio | Increased | Significantly Higher than WT | 4 weeks | [3] |
| Apoptosis | ||||
| TUNEL-positive myocytes | 22.72% | 32.09% | 4 weeks | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Generation of ADAM12 Knockout Mice using CRISPR/Cas9
This protocol describes the generation of ADAM12 knockout cancer cell lines for use in syngeneic mouse models.
-
Cell Line: T11 murine triple-negative breast cancer cells.
-
Method: T11 cells are co-transfected with an Adam12-specific gRNA vector and a Cas9 nuclease vector.
-
gRNA Targeting: A gRNA sequence targeting an early exon of the Adam12 gene is used to introduce a frameshift mutation leading to a premature stop codon.
-
Selection: Single-cell clones are isolated and expanded.
-
Validation: Genomic DNA is sequenced to confirm the presence of the desired mutation. Western blotting is performed to confirm the absence of ADAM12 protein expression.[1]
Syngeneic Tumor Model
This model is used to study tumor growth and the anti-tumor immune response in an immunocompetent host.[4][5][6]
-
Mouse Strain: BALB/c mice (immunocompetent).
-
Cell Injection: 1 x 10⁵ ADAM12 knockout or control T11 cells are injected into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size, and tumors are harvested for analysis.[2]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol allows for the quantification of different immune cell populations within the tumor microenvironment.[7]
-
Tumor Digestion: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD19, Gr-1).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of different immune cell populations within the total immune cell gate (CD45+) is determined.[1]
Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy
This surgical model is used to induce pressure overload on the heart, leading to hypertrophy.[8][9]
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A suture is tied around the transverse aorta with a needle of a specific gauge to create a defined constriction.
-
Sham Control: A similar surgical procedure is performed on control mice without tightening the suture around the aorta.
-
Post-operative Care: Mice are monitored for recovery and signs of heart failure.
-
Analysis: At a specified time point (e.g., 4 weeks), hearts are harvested for analysis of hypertrophy (heart weight to body weight ratio) and fibrosis.[3][10]
Immunohistochemistry (IHC) for Protein Expression in Tissue
This technique is used to visualize the localization and expression of specific proteins within tissue sections.[11][12]
-
Tissue Preparation: Harvested tissues (e.g., tumors, hearts) are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: Tissue sections are treated to unmask the target antigen.
-
Antibody Staining: Sections are incubated with a primary antibody against the protein of interest (e.g., ADAM12), followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of protein expression.
-
Imaging: Stained sections are visualized and imaged using a microscope.
Visualization of Pathways and Workflows
Signaling Pathways
ADAM12 is implicated in several key signaling pathways that regulate cell proliferation, survival, and migration.
Experimental Workflow
The following diagram illustrates the typical workflow for studying the in vivo role of ADAM12 using a knockout mouse model in cancer research.
Comparison of In Vivo Models for Studying ADAM12 Function
While conventional knockout mice provide a whole-body, systemic understanding of a gene's function, other models offer more nuanced control over gene expression.
Table 3: Comparison of In Vivo Models for Gene Function Studies
| Model | Principle | Advantages | Disadvantages |
| Conventional Knockout Mouse | The target gene is permanently inactivated in all cells of the organism from conception. | - Provides a definitive understanding of the gene's role throughout development and in all tissues. - Relatively straightforward to analyze the resulting phenotype. | - Can be embryonic lethal if the gene is essential for development. - Does not allow for the study of the gene's role in specific tissues or at specific time points. - Potential for compensatory mechanisms to mask the true function of the gene. |
| Conditional Knockout Mouse (e.g., Cre-loxP system) | The target gene is flanked by loxP sites and is excised only in cells expressing Cre recombinase. Cre expression can be driven by a tissue-specific or inducible promoter.[13][14][15][16] | - Allows for the study of gene function in specific cell types or at specific developmental stages, avoiding embryonic lethality.[16] - Inducible systems (e.g., tamoxifen-inducible Cre) provide temporal control over gene knockout.[17][18][19] | - Requires breeding of two different mouse lines (floxed and Cre-driver). - Cre expression can sometimes be "leaky" or have off-target effects. - The efficiency of Cre-mediated recombination can vary. |
| RNA interference (RNAi) in vivo (e.g., shRNA) | Small hairpin RNAs (shRNAs) are delivered (e.g., via viral vectors) to induce the degradation of the target mRNA, leading to a temporary "knockdown" of gene expression.[20][21][22][23][24] | - Allows for transient and reversible gene silencing. - Can be used to target specific tissues through localized delivery. - Can be more rapid to implement than generating knockout mouse lines. | - Knockdown is often incomplete, leading to residual protein expression. - Potential for off-target effects and immune responses to the delivery vector. - The duration and efficiency of silencing can be variable. |
| CRISPR/Cas9-mediated somatic gene editing | The CRISPR/Cas9 system can be delivered to adult animals (e.g., via viral vectors) to induce mutations in the target gene in specific tissues.[25][26][27][28] | - Allows for spatial control of gene knockout in adult animals without the need for extensive breeding. - Can be used to create specific mutations, not just gene deletions. | - Delivery of the CRISPR/Cas9 components to all target cells can be challenging. - Potential for off-target mutations. - The efficiency of in vivo editing can be variable. |
References
- 1. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 5. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 6. criver.com [criver.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Distinct Phenotypes Induced by Different Degrees of Transverse Aortic Constriction in C57BL/6N Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 13. Cre-loxP System: A Cornerstone of Conditional Gene Editing in Research | The Scientist [the-scientist.com]
- 14. researchgate.net [researchgate.net]
- 15. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 16. blogs.ubc.ca [blogs.ubc.ca]
- 17. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 18. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNAi mouse models: Revolutionizing drug discovery in vivo - CSHL Scientific Digital Repository [repository.cshl.edu]
- 21. Performing RNAi Experiments in Animals | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. quora.com [quora.com]
- 26. quora.com [quora.com]
- 27. Generation and comparison of CRISPR-Cas9 and Cre-mediated genetically engineered mouse models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. homework.study.com [homework.study.com]
A Comparative Guide to the Efficacy of ADAM12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various inhibitors targeting A Disintegrin and Metalloproteinase 12 (ADAM12), a key enzyme implicated in numerous pathological processes, including cancer progression, inflammation, and fibrosis. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to facilitate an objective assessment of these inhibitors.
Quantitative Comparison of ADAM12 Inhibitors
The inhibitory potential of different classes of ADAM12 inhibitors is summarized below. The data is compiled from in vitro enzymatic assays measuring the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Inhibitor Class | Specific Inhibitor | Target Form of ADAM12 | Inhibition Constant (Ki) | Citation |
| Synthetic Small Molecule | KB-R7785 | Not Specified | Not available; broad-spectrum inhibitor | [1][2] |
| Recombinant Prodomain | ADAM12 Prodomain (PA12) | Recombinant ADAM12 | 430 ± 110 nM | [3] |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | N-TIMP-2 | ADAM12-S | 69.7 ± 8.8 nM | [1] |
| N-TIMP-2 (AB-loop deleted) | ADAM12-S | 28.1 ± 2.4 nM | [1] | |
| N-TIMP-3 | ADAM12-S | 12.5 ± 1.1 nM | [1] | |
| Engineered TIMPs | N-TIMP-1TACE mutant | ADAM12-S | 16.4 nM | [4] |
| N-TIMP-2TACE mutant | ADAM12-Cat | 0.65 nM | [4] | |
| Monoclonal Antibodies | Clone 8F8 | ADAM12 | Inhibition confirmed, but no Ki/IC50 reported | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of ADAM12 inhibitors.
In Vitro Fluorogenic Protease Activity Assay
This assay is used to determine the inhibition constant (Ki) of a compound against purified ADAM12.
Principle: A fluorogenic peptide substrate, which is cleaved by the catalytic domain of ADAM12, is used. Cleavage of the substrate results in an increase in fluorescence. The rate of this reaction is measured in the presence and absence of the inhibitor.
Protocol:
-
Reagents:
-
Purified recombinant ADAM12 (catalytic domain or full-length soluble form).
-
Fluorogenic peptide substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
-
Procedure:
-
A dilution series of the inhibitor is prepared in the assay buffer.
-
Recombinant ADAM12 is pre-incubated with each inhibitor concentration for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[3][4]
-
Cell-Based HB-EGF Shedding Assay
This assay measures the ability of an inhibitor to block ADAM12-mediated cleavage of heparin-binding EGF-like growth factor (HB-EGF) from the cell surface.
Principle: Cells are engineered to express a tagged version of pro-HB-EGF. ADAM12 cleaves pro-HB-EGF, releasing the soluble ectodomain into the cell culture supernatant. The amount of shed HB-EGF is quantified, and the effect of the inhibitor is assessed.
Protocol:
-
Cell Culture:
-
Inhibitor Treatment:
-
The cells are treated with various concentrations of the ADAM12 inhibitor for a defined period (e.g., 3 hours).[3]
-
-
Sample Collection:
-
The cell culture supernatant is collected to measure the amount of shed HB-EGF.
-
The cells are lysed to measure the amount of cell-surface (un-shed) HB-EGF.
-
-
Quantification:
-
Data Analysis:
-
The percentage of inhibition of HB-EGF shedding is calculated for each inhibitor concentration by comparing the amount of shed HB-EGF in treated versus untreated cells.
-
An IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation and Viability Assays
These assays assess the downstream functional effects of ADAM12 inhibition on cancer cell growth.
Principle: ADAM12 activity can promote cell proliferation. Inhibiting ADAM12 is expected to reduce the growth rate of cancer cells that are dependent on ADAM12 signaling.
Protocol:
-
Cell Seeding:
-
Cancer cells known to express high levels of ADAM12 are seeded into 96-well plates.
-
-
Inhibitor Treatment:
-
The cells are treated with a range of concentrations of the ADAM12 inhibitor.
-
-
Incubation:
-
The cells are incubated for a period of time (e.g., 24-72 hours) to allow for effects on proliferation.
-
-
Viability/Proliferation Measurement:
-
Cell viability or proliferation is assessed using standard methods such as:
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated for each inhibitor concentration relative to untreated control cells.
-
An IC50 value for cell growth inhibition is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of key ADAM12-related signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: ADAM12-mediated signaling pathways promoting cell proliferation and survival.
Caption: Workflow for determining the in vitro efficacy of ADAM12 inhibitors.
Caption: Workflow for assessing ADAM12 inhibitor efficacy in a cell-based shedding assay.
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ADAM 12 Antibody, clone 8F8 clone 8F8, from mouse [sigmaaldrich.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Metalloprotease-disintegrin ADAM12 actively promotes the stem cell-like phenotype in claudin-low breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ADAM12 Expression: A Double-Edged Sword in Cancer Prognosis
For Immediate Release
Recent research has solidified the role of A Disintegrin and Metalloproteinase 12 (ADAM12) as a critical player in cancer progression and a significant prognostic indicator for various malignancies. A comprehensive review of current literature reveals a strong correlation between elevated ADAM12 expression and unfavorable clinical outcomes, including reduced overall and disease-free survival across several cancer types. This guide provides an objective comparison of these findings, supported by experimental data, to inform researchers, scientists, and drug development professionals on the burgeoning potential of ADAM12 as a therapeutic target and biomarker.
Elevated expression of ADAM12 has been consistently linked with aggressive tumor characteristics and poorer patient prognosis in a multitude of cancers, including breast, lung, colorectal, and ovarian cancers.[1][2][3][4] This guide synthesizes the quantitative data from key studies to offer a clear comparison of ADAM12's prognostic value across these different cancer types.
Quantitative Analysis of ADAM12 Expression and Clinical Outcomes
The prognostic significance of ADAM12 expression is underscored by numerous studies that have quantified its association with patient survival. The following tables summarize the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS) in various cancers, providing a comparative overview of the risk associated with high ADAM12 expression.
| Cancer Type | Number of Patients | Method of ADAM12 Detection | Outcome Measured | Hazard Ratio (95% CI) | p-value | Reference |
| Breast Cancer | ||||||
| Estrogen Receptor-Positive | 127 | RT-qPCR | Overall Survival | 7.116 (3.329-15.212) | < 0.001 | [5] |
| Triple-Negative | 50 | Immunohistochemistry | Overall Survival | Higher expression associated with worse outcome | < 0.05 | [6] |
| Lung Cancer | ||||||
| Small Cell Lung Cancer | 150 | Immunohistochemistry | Overall Survival | Independent prognostic factor for poorer survival | < 0.05 | [7] |
| Lung Adenocarcinoma | TCGA Database | RNA-seq | Overall Survival | High expression correlated with poor prognosis | Not Specified | [8] |
| Ovarian Cancer | ||||||
| High-Grade Serous | 84 | ELISA (serum) | Progression-Free Survival | High levels associated with shorter survival (21 vs 14 months) | 0.037 | [9] |
| High-Grade Serous | 84 | ELISA (serum) | Overall Survival | High levels associated with shorter survival (57 vs 45 months) | 0.033 | [9] |
| Colorectal Cancer | ||||||
| Colorectal Cancer | 55 | Immunohistochemistry | Overall Survival | High expression indicated dismal prognostic outcome | < 0.01 | [10][11] |
| Clear Cell Renal Cell Carcinoma | ||||||
| ccRCC | TCGA Database | RNA-seq | Overall Survival | High expression associated with lower survival rate | < 0.05 | [2] |
Experimental Protocols for ADAM12 Expression Analysis
Accurate and reproducible measurement of ADAM12 expression is paramount for its validation as a clinical biomarker. Below are detailed methodologies for the key experimental techniques cited in the literature.
Real-Time Quantitative PCR (RT-qPCR) for ADAM12 mRNA Expression
This protocol outlines the steps for quantifying ADAM12 messenger RNA (mRNA) levels in tumor and adjacent normal tissues.
-
RNA Extraction: Total RNA is isolated from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).
-
qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template with a SYBR Green Master Mix and specific primers for ADAM12 and a reference gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of ADAM12 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[12][13][14]
Immunohistochemistry (IHC) for ADAM12 Protein Expression
This protocol describes the localization and semi-quantitative analysis of ADAM12 protein in tissue sections.
-
Tissue Preparation: FFPE tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[7][15][16]
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution (e.g., 10% goat serum).[7][15][16]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to ADAM12 overnight at 4°C. The antibody dilution is optimized based on the manufacturer's recommendations (e.g., 1:200).[7][15][16]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive cells are evaluated by a pathologist to generate a semi-quantitative score.
Western Blot for ADAM12 Protein Detection
This method is used to detect and quantify ADAM12 protein in cell lysates.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18][19]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against ADAM12 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).[6][19]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ADAM12
This protocol is for the quantitative measurement of soluble ADAM12 in serum or urine.
-
Sample Preparation: Urine or serum samples are collected and centrifuged to remove cellular debris. Samples may require dilution to fall within the dynamic range of the assay.[20][21]
-
Assay Procedure: A commercially available ADAM12 ELISA kit is used according to the manufacturer's instructions.[20][21] This typically involves adding standards and samples to a microplate pre-coated with an ADAM12-specific antibody.
-
Detection: A biotin-conjugated detection antibody and streptavidin-HRP are added, followed by a substrate solution to produce a colorimetric signal.
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader.
-
Quantification: The concentration of ADAM12 in the samples is determined by interpolating from a standard curve.
Signaling Pathways and Experimental Workflows
ADAM12 exerts its pro-tumorigenic effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and a typical experimental workflow for studying ADAM12.
Caption: Key signaling pathways modulated by ADAM12 in cancer.
Caption: Workflow for ADAM12 clinical correlation studies.
Conclusion
The presented data strongly support the role of ADAM12 as a prognostic biomarker in multiple cancers. Its overexpression is consistently associated with aggressive tumor phenotypes and adverse clinical outcomes. The detailed experimental protocols provide a foundation for standardized measurement of ADAM12 expression, which is crucial for its clinical validation. Furthermore, the elucidation of ADAM12's involvement in key oncogenic signaling pathways highlights its potential as a promising therapeutic target. Further research focusing on the development of specific ADAM12 inhibitors is warranted to translate these findings into novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analysis of ADAMs: A promising biomarker for prognosis and response to chemotherapy and immunotherapy [frontiersin.org]
- 5. ADAM12 expression predicts clinical outcome in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM12 promotes the resistance of lung adenocarcinoma cells to EGFR-TKI and regulates the immune microenvironment by activating PI3K/Akt/mTOR and RAS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAM12 is a prognostic factor associated with an aggressive molecular subtype of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM Metallopeptidase Domain 12 Facilitates Colorectal Cancer Progression by Inhibiting Hippo Signaling Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ADAM12 expression is upregulated in cancer cells upon radiation and constitutes a prognostic factor in rectal cancer patients following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 18. researchgate.net [researchgate.net]
- 19. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Urinary concentrations of ADAM 12 from breast cancer patients pre- and post-surgery vs. cancer-free controls: a clinical study for biomarker validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Urinary concentrations of ADAM 12 from breast cancer patients pre- and post-surgery vs. cancer-free controls: a clinical study for biomarker validation - PubMed [pubmed.ncbi.nlm.nih.gov]
independent validation of published ADAM12 research findings
An Independent Review of ADAM12 Research: Biomarker Potential and Signaling Pathways
The following guide provides an objective comparison of published research findings on A Disintegrin and Metalloproteinase 12 (ADAM12). It is intended for researchers, scientists, and drug development professionals interested in the independent validation of ADAM12's roles in disease, its potential as a biomarker, and its function in cellular signaling. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a clear understanding of the current state of ADAM12 research.
ADAM12 in Triple-Negative Breast Cancer (TNBC)
Independent studies have identified ADAM12 as a potential therapeutic target and biomarker in Triple-Negative Breast Cancer (TNBC), the most aggressive subtype of breast cancer. Research indicates that ADAM12 is often overexpressed in TNBC tissues due to the hypomethylation of its gene.[1][2] This overexpression is linked to increased cell proliferation, migration, and resistance to chemotherapy.[1][3]
Quantitative Data Summary: ADAM12 Silencing in TNBC Cells
| Experimental Finding | Cell Line | Method | Result | Reference |
| Cell Proliferation | BT-549 | shRNA silencing of ADAM12 | Significant decrease in cell proliferation after 120 hours (p < 0.05). | [1] |
| Cell Migration | BT-549 | shRNA silencing of ADAM12 | Significant decrease in cell migration (p < 0.05). | [1] |
| Drug Sensitivity | Not Specified | shRNA silencing of ADAM12 | Improved doxorubicin sensitivity. | [1][2] |
| Protein Expression | TNBC Tissues (n=25) vs. Non-neoplastic (n=24) | Immunohistochemistry (IHC) | ADAM12 protein levels significantly higher in TNBC tissues (p < 0.05). | [1] |
Experimental Protocols
-
Gene Expression Silencing: To analyze the functional role of ADAM12 in TNBC, its expression was silenced using short hairpin RNA (shRNA).[1][2] Transfected cells were then used in proliferation and migration assays.
-
DNA Methylation Analysis: Genome-wide DNA methylation was initially analyzed using the Illumina Human Methylation 450K BeadChip. Findings were subsequently validated in an independent cohort of 50 TNBC and 24 non-neoplastic samples using pyrosequencing.[1][2]
-
Protein Expression Analysis: Immunohistochemistry (IHC) was performed on TNBC and non-neoplastic breast tissue samples to assess protein expression levels of ADAM12. Placenta tissue was used as a positive control for validation.[1]
-
Immune Cell Infiltration Analysis: In a murine model of TNBC, CRISPR-Cas9 was used to knock out the Adam12 gene in T11 breast cancer cells. The composition of tumor-infiltrating immune cells was then analyzed.[4]
Logical Workflow: Investigating ADAM12 in TNBC
Caption: Workflow for the validation of ADAM12's role in TNBC.
ADAM12 in Tumor Angiogenesis and Signaling
ADAM12 has been identified as a novel regulator of tumor angiogenesis.[5] It facilitates the creation of a pro-angiogenic tumor microenvironment by dysregulating the expression of various angiogenic factors. This process is primarily driven by the activation of key signaling pathways, including EGFR, STAT3, and Akt.[5][6]
Quantitative Data Summary: ADAM12's Effect on Angiogenic Factors
| Factor | Regulation by ADAM12 | Method of Validation | Quantitative Change | Reference |
| VEGF | Upregulated | Real-time RT-PCR, ELISA | 2-6 fold increase in mRNA; 1.5-2 fold increase in protein (p<0.05). | [5] |
| MMP-9 | Upregulated | ELISA, Immunoblot | Significantly higher protein levels (p<0.05). | [5] |
| TSP1 | Downregulated | Real-time RT-PCR, Immunoblot | Validation confirmed downregulation. | [5] |
| TIMP-2 | Downregulated | Real-time RT-PCR, Immunoblot | Validation confirmed downregulation. | [5] |
Experimental Protocols
-
Gene and Protein Expression Analysis: The differential expression of genes was validated using Real-time RT-PCR for mRNA levels and ELISA and immunoblotting for protein levels.[5]
-
Pathway Blockade: To confirm the role of specific signaling pathways, experiments were conducted where EGFR/STAT3 signaling was blocked. This blockade reversed the pro-angiogenic phenotype and reduced endothelial cell recruitment.[5]
-
In Vitro Functional Assays: Downregulation of endogenous ADAM12 in breast cancer cell lines was shown to reduce pro-angiogenic factors and endothelial cell recruitment.[5] In gastric cancer, Transwell assays confirmed that ADAM12 suppression impeded the invasive potential of cancer cells.[7]
ADAM12-Mediated Pro-Angiogenic Signaling Pathway
Caption: ADAM12 activates EGFR/STAT3/Akt signaling to promote angiogenesis.
ADAM12 as a Diagnostic Biomarker for Ectopic Pregnancy
The utility of ADAM12 as a serum biomarker for the early diagnosis of ectopic pregnancy (EP) has been investigated, yielding conflicting results across independent studies. While one study found ADAM12 to be a promising marker, others concluded it has limited diagnostic value when used in isolation.
Quantitative Data Summary: Serum ADAM12 Levels in Early Pregnancy
| Study | Finding | EP Group (Median) | IUP Group (Median) | AUC | Sensitivity / Specificity | Reference |
| Rausch et al. | Promising Marker | 2.5 ng/mL | 18.6 ng/mL | 0.82 | 70% / 84% (at low cut-point) | [8] |
| Horne et al. | Limited Value | 442 pg/mL | 256 pg/mL (VIUP) | 0.66 | Not significant in full cohort | [9] |
IUP: Intrauterine Pregnancy; VIUP: Viable Intrauterine Pregnancy; AUC: Area Under the Curve.
Experimental Protocols
-
Proteomics and Immunoassay Validation (Rausch et al.): An initial label-free quantitative serum proteomics study identified ADAM12 as a potential biomarker.[8] This finding was then validated in a larger group of 199 patients using a dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) to measure ADAM12 concentrations.[8]
-
ELISA-Based Validation (Horne et al.): In a prospective study of 120 patients presenting with a pregnancy of unknown location (PUL), serum was collected and assayed for ADAM12 using an ELISA. The study found that while median levels were higher in EP, ADAM12 could not reliably differentiate EP from other pregnancy outcomes, especially spontaneously resolving PULs.[9]
Logical Comparison: Conflicting Validation Studies
Caption: Comparison of two independent validation studies on ADAM12 for EP diagnosis.
References
- 1. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM12-L is a direct target of the miR-29 and miR-200 families in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM12 is a Novel Regulator of Tumor Angiogenesis via STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM12 ADAM metallopeptidase domain 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Unveiling the significance of ADAM12 through pan-cancer analysis and experimental verification in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM-12 as a Novel Marker for the Diagnosis of Ectopic Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
No Specific Disposal Procedures Found for AD012
Extensive searches for "AD012" did not yield a specific Safety Data Sheet (SDS) or official disposal procedures for a substance with this identifier. The information provided below is a general guide for the proper disposal of hazardous laboratory chemicals, based on established safety protocols. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure safe and compliant disposal.
General Principles of Laboratory Chemical Waste Disposal
The disposal of laboratory waste is governed by strict regulations to protect personnel and the environment. The primary principle is to never dispose of hazardous materials into the regular trash, down the drain, or by evaporation.[1][2] All chemical waste must be handled and disposed of in a manner consistent with federal, state, and local regulations.[3]
Key Steps for Chemical Waste Management:
-
Identification and Labeling: All waste containers must be clearly labeled with their contents as soon as the first drop of waste is added.[4]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[1]
-
Containment: Use sturdy, leak-proof containers for waste collection.[1][2] Liquid waste should be kept in secondary containment to prevent spills.[1][4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, eye protection, and protective clothing, when handling hazardous waste.[3]
-
Professional Disposal: All hazardous waste must be disposed of through a licensed waste management company.[5]
Disposal of Different Waste Types
| Waste Type | General Disposal Procedures |
| Liquid Chemical Waste | Collect in a strong, tightly closed bottle.[4] Do not pour down the sewer.[5] The first rinse of an emptied chemical container must be collected as hazardous waste.[1] |
| Solid Chemical Waste | Place in a puncture-resistant container, such as a sturdy box lined with a plastic bag.[4] For chemically contaminated debris like gloves and towels, bag and label as hazardous waste.[4] |
| Empty Containers | A thoroughly emptied container can be disposed of as regular trash after writing "Empty" on it and defacing the original label.[1][4] The first rinse must be collected as hazardous waste.[1] |
| Sharps | Chemically-contaminated sharps must be collected in a puncture-proof container and treated as hazardous waste.[2][4] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the chemical and follow all applicable institutional, local, state, and federal regulations for waste disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. gram.edu [gram.edu]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Handling Protocols for AD012
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Novel ACE/NEP Inhibitor AD012.
This compound is an investigational dual inhibitor of the angiotensin-converting enzyme C-domain (cACE) and neprilysin (NEP), developed from lisinopril-tryptophan.[1][2][3] As a novel chemical entity intended for research, comprehensive toxicity data for this compound is not publicly available. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess significant biological activity and potential hazards. The following guidelines are based on best practices for handling new chemical entities in a laboratory setting and available safety information for structurally related compounds, such as lisinopril.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the quantity and nature of the work being performed. However, the following table outlines the minimum recommended PPE for handling this compound in a research laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes and Face | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. Required at all times when handling this compound. A face shield should be worn in addition to goggles when there is a risk of splashes, such as when handling larger quantities of liquids or solutions.[2] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended.[4] The coat should be fully buttoned to protect skin and personal clothing from potential splashes and spills. |
| Respiratory | Respirator (if required) | A NIOSH-approved respirator may be necessary when working with fine powders outside of a ventilated enclosure or when there is a potential for aerosol generation.[4] The type of respirator will depend on the specific risk assessment. |
| Feet | Closed-Toe Shoes | Required to protect against spills and falling objects.[4] |
Operational and Disposal Plans
Handling and Storage Procedures
-
Engineering Controls : All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Safe Handling : Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. As a precautionary measure, given the data on related compounds like lisinopril which indicate potential reproductive and organ toxicity upon repeated exposure, it is crucial to minimize exposure.[5][6][7]
-
Storage : Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Spill and Emergency Procedures
-
Spill Response : In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should then be decontaminated. For larger spills, follow your institution's emergency procedures.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]
-
Disposal Plan
As this compound is a novel research chemical, it must be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Waste Collection : Collect all this compound waste, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3]
-
Disposal : All waste containing this compound must be disposed of through your institution's hazardous waste management program, in compliance with all local, state, and federal regulations.[9][10]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. mmbt.us [mmbt.us]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.nl [fishersci.nl]
- 8. camberpharma.com [camberpharma.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
